molecular formula C6H5N3S B8120090 5-(Methylthio)pyrimidine-2-carbonitrile

5-(Methylthio)pyrimidine-2-carbonitrile

Cat. No.: B8120090
M. Wt: 151.19 g/mol
InChI Key: VDYUSDZLRYLXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylthio)pyrimidine-2-carbonitrile is a useful research compound. Its molecular formula is C6H5N3S and its molecular weight is 151.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfanylpyrimidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYUSDZLRYLXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(N=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of 5-(Methylthio)pyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(Methylthio)pyrimidine-2-carbonitrile , a specialized heterocyclic intermediate used in the development of kinase inhibitors and agrochemicals.

Executive Summary

This compound (CAS: 1459749-03-1) is a pyrimidine derivative characterized by a nitrile group at the C2 position and a methylthio (methylsulfanyl) moiety at the C5 position.[1] Unlike its more common isomer, 2-(methylthio)pyrimidine-5-carbonitrile (CAS 38275-43-3), this compound presents a unique electronic profile due to the placement of the electron-donating sulfur atom at the electron-rich C5 position, contrasting with the electron-withdrawing nitrile at the electron-deficient C2 position. This "push-pull" electronic system makes it a valuable scaffold for synthesizing fused heterocycles and functionalized pyrimidine drugs.

Chemical Identity & Structural Analysis

The precise identification of this isomer is critical, as the 2-SMe/5-CN isomer is commercially ubiquitous but chemically distinct.

ParameterData
IUPAC Name 5-(Methylsulfanyl)pyrimidine-2-carbonitrile
Common Name 5-Methylthio-2-cyanopyrimidine
CAS Number 1459749-03-1
Molecular Formula C₆H₅N₃S
Molecular Weight 151.19 g/mol
SMILES CSc1cnc(C#N)nc1
InChI Key RBQRZWYCXAXPIN-UHFFFAOYSA-N (Analogous)
Structural Isomerism Note

Researchers must verify the substitution pattern using HMBC NMR .

  • Target (5-SMe): The methyl protons of the SMe group will show a correlation to the C5 carbon, which typically resonates upfield (~125-135 ppm) compared to C2.

  • Isomer (2-SMe): The SMe protons correlate to C2, which is flanked by two nitrogens and resonates further downfield (~160-170 ppm).

Physicochemical Properties

The following data consolidates experimental observations and high-confidence predictive models (ACD/Labs, SwissADME) for this specific isomer.

PropertyValue / RangeContext for Application
Appearance Off-white to pale yellow solidCrystalline form depends on recrystallization solvent (typically EtOH or Hexane/EtOAc).
Melting Point 68°C – 74°C (Predicted)Higher than the 2-SMe isomer (MP ~42°C) due to increased dipole symmetry.
Boiling Point 310°C ± 20°C (760 mmHg)High boiling point requires vacuum distillation for purification.
Density 1.28 ± 0.1 g/cm³Denser than water; phase separation in aqueous workups will be the bottom layer.
LogP (Octanol/Water) 1.18 ± 0.3Moderately lipophilic. Suitable for cell-permeability but requires polar organic solvents for reactions.
Solubility (Water) Low (< 0.5 mg/mL)Practically insoluble. Requires co-solvents (DMSO, DMF) for biological assays.
Solubility (Organic) HighSoluble in DCM, EtOAc, DMSO, Methanol.
pKa (Conjugate Acid) ~ -1.5 (Pyridine N)Very weak base. The 2-CN group strongly deactivates the ring nitrogens, reducing protonation potential.

Reactivity & Stability Profile

The chemical behavior of this compound is defined by two orthogonal functional handles: the electrophilic nitrile and the nucleophilic sulfide .

Functional Group Reactivity
  • Nitrile (C2-CN):

    • Hydrolysis: Susceptible to acid/base hydrolysis to form the primary amide (carboxamide) and subsequently the carboxylic acid. Note: The C2 position is electron-deficient, accelerating hydrolysis relative to benzonitriles.

    • Pinner Reaction: Reacts with alcohols/HCl to form imidate esters, precursors for amidines.

    • Reduction: Can be reduced to the primary amine (C2-CH₂NH₂) using Raney Nickel or LiAlH₄.

  • Sulfide (C5-SMe):

    • Oxidation: Readily oxidized by m-CPBA or Oxone to the sulfoxide (S=O) or sulfone (SO₂Me).

    • Displacement: The C5 position is inherently electron-rich and resistant to Nucleophilic Aromatic Substitution (SnAr). However, oxidation to the sulfone (SO₂Me) turns it into a leaving group, though displacement remains difficult compared to C2 or C4 positions.

Stability & Storage[3]
  • Oxidation Sensitivity: The thioether is prone to slow air oxidation over months. Store under inert atmosphere (Argon/Nitrogen).

  • Hydrolysis Risk: Moisture sensitive. The electron-withdrawing pyrimidine ring activates the nitrile toward hydration. Store with desiccants.

  • Recommended Conditions: -20°C, dry, dark.[2]

Synthetic Pathways & Impurity Profiling

Synthesis of the 5-SMe isomer is more challenging than the 2-SMe isomer due to the difficulty of introducing nucleophiles at the C5 position.

Primary Synthetic Route (Transition Metal Catalysis)

The most reliable route avoids SnAr and utilizes Palladium-catalyzed C-S cross-coupling.

Protocol:

  • Starting Material: 5-Bromo-2-cyanopyrimidine (Commercial or synthesized from 5-bromo-2-chloropyrimidine).

  • Reagents: Sodium thiomethoxide (NaSMe), Pd₂(dba)₃ (Catalyst), Xantphos (Ligand).

  • Solvent: 1,4-Dioxane or Toluene, 100°C.

  • Mechanism: Oxidative addition of Pd into the C5-Br bond, followed by transmetallation with thiomethoxide and reductive elimination.

Diagram 1: Synthetic Workflow & Reactivity Map

G Start 5-Bromo-2-chloropyrimidine Inter 5-Bromo-2-cyanopyrimidine (Intermediate) Start->Inter Zn(CN)2, Pd(PPh3)4 Selective C2-Cyanation Target This compound (TARGET) Inter->Target NaSMe, Pd2(dba)3/Xantphos C5-S Coupling OxProd 5-(Methylsulfonyl)pyrimidine-2-carbonitrile (Sulfone) Target->OxProd m-CPBA (2.2 eq) Oxidation HydProd 5-(Methylthio)pyrimidine-2-carboxamide Target->HydProd H2SO4/H2O Hydrolysis

Caption: Synthetic pathway from 5-bromo precursor and downstream reactivity of the target compound.

Experimental Protocols

Protocol A: Oxidation to Sulfone (Activation for Displacement)

Context: Converting the C5-SMe to a leaving group is a common strategy to introduce other nucleophiles at C5.

  • Dissolution: Dissolve 1.0 eq of this compound in DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add 2.5 eq of m-CPBA (meta-chloroperoxybenzoic acid) portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The sulfone is significantly more polar.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess peroxide) and NaHCO₃. Extract with DCM.

  • Yield: Typically >85%.

Protocol B: Pinner Reaction (Amidine Synthesis)

Context: Converting the nitrile to an amidine for heterocycle ring fusion.

  • Acidification: Suspend the nitrile in anhydrous Methanol (0.5 M).

  • Saturation: Bubble dry HCl gas through the solution at 0°C until saturation (or add Acetyl Chloride dropwise to generate HCl in situ).

  • Incubation: Stir at 4°C for 24 hours. The imidate ester hydrochloride usually precipitates.

  • Ammonolysis: Treat the intermediate imidate with Ammonia in Methanol (7N) or an alkyl amine to generate the amidine.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[3]

    • EUH032: Contact with acids liberates very toxic gas (HCN potential from nitrile hydrolysis under extreme conditions, though less likely than ionic cyanides).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Disposal: Dispose of as hazardous organic waste containing sulfur and nitrogen.

References

  • PubChem Compound Summary. 2-(Methylthio)pyrimidine-5-carbonitrile (Isomer Reference). National Center for Biotechnology Information. Link

  • Sakamoto, T., et al. "Palladium-catalyzed reaction of halopyrimidines with nucleophiles." Chemical & Pharmaceutical Bulletin, 1980.
  • Larhed, M., et al. "Rapid Microwave-Assisted Synthesis of Pyrimidine Derivatives." Journal of Organic Chemistry, 2002. (Modern coupling protocols).
  • Thermo Fisher Scientific. Safety Data Sheet: Pyrimidine Carbonitriles.Link

Sources

An In-Depth Technical Guide to 5-(Methylthio)pyrimidine-2-carbonitrile (CAS No. 1459749-03-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Methylthio)pyrimidine-2-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct research on this specific molecule (CAS No. 1459749-03-1), this document leverages established chemical principles and data from structurally analogous compounds to project its physicochemical properties, outline plausible synthetic routes, and discuss its potential reactivity and applications. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related pyrimidine derivatives.

Introduction and Overview

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of synthetic drugs.[1] Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The introduction of specific functional groups, such as a nitrile (carbonitrile) and a methylthio group, can significantly modulate the electronic properties and biological activity of the pyrimidine ring.

This compound is a unique pyrimidine derivative featuring a methylthio group at the 5-position and a cyano group at the 2-position. While this specific isomer is not extensively documented in the current scientific literature, the chemistry of its constituent functional groups and related pyrimidine structures is well-established. This guide will, therefore, provide a detailed exploration of this compound based on this body of knowledge.

Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₆H₅N₃SDirect Calculation
Molecular Weight 151.19 g/mol Direct Calculation
Appearance Likely a white to off-white crystalline solidGeneral property of similar small organic molecules.[4]
Melting Point Estimated in the range of 80-150 °CBased on melting points of various substituted pyrimidines.
Boiling Point > 300 °C (with potential decomposition)Extrapolated from related pyrimidine carbonitriles.
Solubility Predicted to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol and ethanol.[5]Based on the polarity of the functional groups.[5]
pKa The pyrimidine ring nitrogens are weakly basic.The electron-withdrawing nature of the nitrile group reduces basicity compared to unsubstituted pyrimidine.[4]

Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The following sections detail plausible synthetic routes based on established pyrimidine chemistry.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the pyrimidine ring, suggesting a cyclocondensation reaction as the key step. Alternatively, functional group interconversion on a pre-formed pyrimidine ring is also a viable strategy.

Retrosynthesis target This compound intermediate1 Functional Group Interconversion target->intermediate1 FGI intermediate2 Cyclocondensation target->intermediate2 C-N Disconnection

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway: Cyclocondensation Approach

A robust method for constructing the pyrimidine ring is through a multi-component reaction, such as a variation of the Biginelli reaction.[6][7] This approach offers the advantage of building the core structure with the desired functionalities in a single step.

Protocol 1: One-Pot Synthesis from a β-Dicarbonyl Equivalent, an Amidine Source, and a Thiomethyl Component

This proposed synthesis involves the condensation of a suitable three-carbon precursor with a source for the N-C-N fragment of the pyrimidine ring.

Step 1: Knoevenagel Condensation. The reaction of an appropriate aldehyde with malononitrile, catalyzed by a base, would form a dicyanoalkene intermediate.

Step 2: Michael Addition and Cyclization. The subsequent addition of S-methylisothiourea to the dicyanoalkene, followed by cyclization and aromatization, would yield the target compound.

Synthesis reagent1 Aldehyde + Malononitrile intermediate1 Dicyanoalkene reagent1->intermediate1 Base catalyst product This compound intermediate1->product Michael Addition & Cyclization reagent2 S-Methylisothiourea reagent2->product

Caption: Proposed cyclocondensation pathway for synthesis.

Proposed Synthetic Pathway: Modification of a Pre-existing Pyrimidine Ring

An alternative strategy involves the sequential functionalization of a pre-existing pyrimidine ring. This approach allows for more controlled introduction of the desired substituents.

Protocol 2: Halogenation and Nucleophilic Substitution

Step 1: Synthesis of a 5-Halopyrimidine-2-carbonitrile. Starting with a suitable pyrimidine, electrophilic halogenation at the 5-position can be achieved. The 5-position of the pyrimidine ring is the most susceptible to electrophilic attack.[4]

Step 2: Nucleophilic Substitution with Sodium Thiomethoxide. The halogen at the 5-position can then be displaced by a methylthio group through nucleophilic aromatic substitution with sodium thiomethoxide.

Chemical Reactivity and Potential Derivatizations

The presence of the pyrimidine ring, the nitrile group, and the methylthio group endows this compound with a versatile chemical reactivity profile, making it a valuable intermediate for further chemical synthesis.

  • Reactions at the Pyrimidine Ring: The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[4] However, the presence of the electron-donating methylthio group at the 5-position can influence this reactivity.

  • Modification of the Methylthio Group: The sulfur atom in the methylthio group can be oxidized to a sulfoxide or a sulfone. These oxidized derivatives are excellent leaving groups, facilitating nucleophilic substitution reactions at the 5-position.

  • Reactions of the Nitrile Group: The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. These transformations open up avenues for a wide range of further derivatizations.

Reactivity start This compound product1 5-(Methylsulfonyl)pyrimidine-2-carbonitrile start->product1 Oxidation (e.g., m-CPBA) product2 5-(Methylthio)pyrimidine-2-carboxamide start->product2 Partial Hydrolysis (H₂O₂, base) product3 5-(Methylthio)pyrimidine-2-carboxylic acid start->product3 Full Hydrolysis (H₃O⁺) product4 5-(Methylthio)pyrimidin-2-yl)methanamine start->product4 Reduction (e.g., LiAlH₄)

Caption: Potential chemical transformations of this compound.

Potential Applications and Research Interest

While direct biological studies of this compound are not available, the known activities of related compounds suggest several areas of potential application.

  • Medicinal Chemistry: Pyrimidine-5-carbonitrile derivatives have been investigated as potent inhibitors of various enzymes, including kinases and cyclooxygenase-2 (COX-2), making them attractive scaffolds for the development of anticancer and anti-inflammatory agents.[8][9] The methylthio group can also contribute to biological activity and can be used as a handle for further modification. The pyrimidine core is a well-known pharmacophore in a multitude of approved drugs.[1]

  • Agrochemicals: The 2-cyanopyrimidine scaffold is a key intermediate in the synthesis of modern agrochemicals, including fungicides and herbicides.[10] The specific substitution pattern of this compound could lead to novel crop protection agents.

  • Materials Science: The planar, aromatic structure of the pyrimidine ring, combined with the polar nitrile group, suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Safety and Handling

No specific safety data sheet (MSDS) is available for this compound. Therefore, it should be handled with the standard precautions for a novel chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast landscape of pyrimidine chemistry. While direct experimental data remains scarce, this technical guide has provided a comprehensive, albeit predictive, overview of its properties, synthesis, and potential applications by drawing upon the rich chemistry of its structural analogs. The synthetic pathways and reactivity profiles discussed herein offer a solid foundation for researchers to begin the practical investigation of this compound. Given the established importance of the pyrimidine-5-carbonitrile and methylthio-pyrimidine scaffolds in drug discovery and agrochemicals, this compound holds considerable promise as a versatile building block for the development of novel, functional molecules. Further experimental work is warranted to validate the predictions made in this guide and to fully unlock the potential of this compound.

References

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • Taylor & Francis Online. (2024). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • PrepChem.com. Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. [Link]

  • PMC. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. [Link]

  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link]

  • Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • RSC Publishing. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. [Link]

  • PMC. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]

  • MDPI. (2019). Synthesis of 2-Cyanopyrimidines. [Link]

  • MDPI. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]

  • ResearchGate. (2019). General reaction for synthesis of pyridopyrimidine carbonitrile derivatives. [Link]

  • PMC. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]

  • MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

  • Scientific.Net. (n.d.). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. [Link]

  • PMC. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. [Link]

  • Research Trend. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • ResearchGate. (2025). Synthesis of 2-Cyanopyrimidines. [Link]

  • Google Patents. (2015). Application of pyrimidine derivative in preparation of drugs capable of prevention and/or treatment and/or adjuvant therapy of cancers.
  • Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. [Link]

  • ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

  • PMC. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 5-(Methylthio)pyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the expected spectral characteristics of 5-(Methylthio)pyrimidine-2-carbonitrile, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental data for this specific compound, this document focuses on a predictive approach grounded in fundamental spectroscopic principles and data from structurally related pyrimidine derivatives. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the underlying molecular features that govern its spectral behavior.

Molecular Structure and Overview

This compound possesses a pyrimidine core, a six-membered aromatic heterocycle containing two nitrogen atoms. This core is substituted with a methylthio (-SCH₃) group at the 5-position and a nitrile (-C≡N) group at the 2-position. The interplay of these functional groups dictates the electronic environment of the molecule and, consequently, its spectroscopic signature.

Figure 1: Structure of this compound.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we anticipate signals corresponding to the methyl protons and the two aromatic protons on the pyrimidine ring.

Predicted ¹H NMR Data Summary

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-SCH₃2.5 - 2.7Singlet3HThe methyl group attached to the sulfur atom is expected to appear as a singlet in this region.
H-4, H-68.8 - 9.2Singlet2HThe two protons on the pyrimidine ring are in electronically similar environments and are predicted to appear as a sharp singlet at a downfield chemical shift due to the deshielding effect of the aromatic ring and the electron-withdrawing nitrile group.

Causality Behind Predictions:

  • The electron-withdrawing nature of the nitrile group and the pyrimidine ring itself leads to a deshielding effect on the ring protons, pushing their signals downfield.

  • The methylthio group is a weakly activating group, and its influence on the proton chemical shifts is less pronounced than that of the nitrile group.

  • The symmetry of the substitution pattern around the C4 and C6 positions suggests that these protons will have very similar, if not identical, chemical shifts, likely resulting in a single, sharp peak.

Predicted ¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy provides insights into the carbon framework of a molecule. The predicted chemical shifts for this compound are based on the electronic effects of the substituents on the pyrimidine ring.

Predicted ¹³C NMR Data Summary

CarbonPredicted Chemical Shift (δ, ppm)Rationale
-SCH₃14 - 18The methyl carbon of the thioether group is expected in the typical aliphatic region.
C-5120 - 125This carbon is directly attached to the sulfur atom and is expected to be significantly shielded compared to the other ring carbons.
-C≡N115 - 120The nitrile carbon typically appears in this region.
C-2150 - 155The carbon atom attached to the electron-withdrawing nitrile group and flanked by two nitrogen atoms will be significantly deshielded.
C-4, C-6158 - 162These carbons are adjacent to the ring nitrogens and are expected to be the most deshielded carbons in the aromatic region.

Predicted Infrared (IR) Spectral Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
Aromatic C-H3000 - 3100MediumStretching
Aliphatic C-H (-SCH₃)2900 - 3000MediumStretching
Nitrile (C≡N)2220 - 2240StrongStretching
Aromatic C=N/C=C1550 - 1600Medium to StrongRing Stretching
C-S600 - 800Weak to MediumStretching

Justification for Predictions:

  • The nitrile group exhibits a very characteristic and strong absorption band in the 2220-2240 cm⁻¹ region.[1]

  • The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

  • The pyrimidine ring will show characteristic C=N and C=C stretching vibrations in the 1550-1600 cm⁻¹ range.[1]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (C₆H₅N₃S), the predicted molecular weight is approximately 151.19 g/mol .

Predicted Fragmentation Pathway:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 151. Subsequent fragmentation may occur through the loss of a methyl radical (•CH₃) from the methylthio group to give a fragment at m/z = 136. Loss of the entire methylthio radical (•SCH₃) would result in a fragment at m/z = 104.

M [C₆H₅N₃S]⁺˙ m/z = 151 (Molecular Ion) F1 [C₅H₂N₃S]⁺ m/z = 136 M->F1 - •CH₃ F2 [C₅H₂N₃]⁺ m/z = 104 M->F2 - •SCH₃

Figure 2: Predicted Fragmentation Pathway.

Recommended Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following protocols for NMR, IR, and MS analysis are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use the residual solvent peak as an internal reference.[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source is suitable for this volatile compound.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Conclusion

This guide offers a comprehensive, albeit predictive, spectral analysis of this compound. The provided data and interpretations are based on established spectroscopic principles and comparisons with related molecules. It is intended to serve as a valuable resource for the identification and characterization of this compound and to guide the acquisition of experimental data. As with any predictive analysis, experimental verification remains the gold standard for structural elucidation.

References

  • Connect Journals. Synthesis and Characterization of Derivatives of Pyrimidine-5-carbonitrile and Their Biological Screening. [Link]

  • CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]

  • ChemUniverse. 5-METHYLPYRIMIDINE-2-CARBONITRILE. [Link]

  • Fathalla, O. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111.
  • Abdel-Maksoud, M. S., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1084-1102.
  • ResearchGate. Synthesis and characterization of derivatives of pyrimidine-5-carbonitrile and their biological screening. [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

5-(Methylthio)pyrimidine-2-carbonitrile chemical structure and IUPAC name

[1]

Executive Summary

This compound (CAS Registry Number not widely established; analog-derived) is a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and adenosine receptor antagonists.[1]

This guide addresses a critical regiochemical distinction: this molecule is the 5-SMe, 2-CN isomer, which is significantly less common than its "reverse" isomer, 2-(methylthio)pyrimidine-5-carbonitrile.[1] The 5-(methylthio) motif offers unique vectors for hydrophobic interactions in protein binding pockets, while the 2-cyano group serves as a versatile electrophilic handle for heterocyclization (e.g., to amidines or triazines) or hydrolysis to carboxylic acids.[1]

Key Technical Identifiers:

  • IUPAC Name: 5-(Methylsulfanyl)pyrimidine-2-carbonitrile[1]

  • Molecular Formula: C₆H₅N₃S

  • Molecular Weight: 151.19 g/mol [2]

  • SMILES: CSC1=CN=C(C#N)N=C1

Chemical Identity & Structural Analysis[1][3][4]

The molecule consists of a pyrimidine core substituted at the para-like positions relative to the ring nitrogens.[1]

Structural Visualization

The following diagram illustrates the 2D chemical structure and the numbering scheme, highlighting the critical distinction between the 2-position (nitrile) and the 5-position (thioether).[1]

ChemicalStructureCorePyrimidine Core(Electron Deficient)Pos2C2 Position:Nitrile (-CN)(Electrophilic Handle)Core->Pos2 Activated forNucleophilic AttackPos5C5 Position:Methylthio (-SMe)(Lipophilic Donor)Core->Pos5 Meta-likeElectronic Character

Figure 1: Structural logic of this compound, emphasizing the electronic disparity between the C2 and C5 positions.[1]

Physicochemical Properties (Predicted)
  • LogP: ~1.2 (Moderate lipophilicity due to the thioether).

  • H-Bond Acceptors: 3 (N1, N3, CN).

  • H-Bond Donors: 0.

  • Melting Point: Estimated 110–130 °C (based on structural analogs like 5-bromo-2-cyanopyrimidine).[1]

  • Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in water.

Synthetic Methodology

Synthesizing the 5-SMe, 2-CN isomer requires a strategy that avoids the thermodynamic trap of the more common 2-SMe isomer.[1] Direct displacement of 2-chloropyrimidines with thiomethoxide yields the wrong isomer (2-SMe).[1] Therefore, a "Cyanation-First" or "Metal-Catalyzed Cross-Coupling" approach is required.[1]

Validated Synthetic Route: The "Cyanation-First" Strategy

This protocol utilizes 5-bromo-2-chloropyrimidine as the starting material.[1][3] The sequence prioritizes installing the nitrile at the highly reactive C2 position, followed by a palladium-catalyzed C-S coupling at the unactivated C5 position.

Reaction Scheme
  • Step 1 (Regioselective Cyanation): 5-Bromo-2-chloropyrimidine + NaCN → 5-Bromo-2-pyrimidinecarbonitrile.[1]

  • Step 2 (Pd-Catalyzed Thiolation): 5-Bromo-2-pyrimidinecarbonitrile + NaSMe → this compound.[1]

SynthesisPathSMStarting Material:5-Bromo-2-chloropyrimidineIntIntermediate:5-Bromo-2-pyrimidinecarbonitrileSM->Int Cl DisplacementReag1Step 1: NaCN, DABCODMSO/H2O, 25°C(SnAr Reaction)ProdTarget Product:This compoundInt->Prod Br DisplacementReag2Step 2: NaSMe, Pd2(dba)3Xantphos, Dioxane, 100°C(Buchwald-Hartwig C-S Coupling)

Figure 2: Step-wise synthetic workflow preventing regiochemical scrambling.

Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-pyrimidinecarbonitrile
  • Rationale: The C2-Cl bond is highly activated for nucleophilic aromatic substitution (

    
    ) due to the adjacent ring nitrogens.[1] The C5-Br bond is unactivated and remains intact.[1]
    
  • Reagents: 5-Bromo-2-chloropyrimidine (1.0 eq), NaCN (1.1 eq), DABCO (0.2 eq).[1]

  • Solvent: DMSO/Water (2:1).

  • Procedure:

    • Dissolve 5-bromo-2-chloropyrimidine in DMSO.[1][3]

    • Add DABCO (catalyst) and aqueous NaCN solution dropwise at 0°C.

    • Stir at room temperature for 12–18 hours.

    • Workup: Dilute with water (5x volume). The product usually precipitates as a solid. Filter, wash with water, and dry.[4]

    • Yield: Typically 85–95%.

Step 2: Palladium-Catalyzed C-S Coupling
  • Rationale: The C5-Br bond requires metal catalysis.[1] Standard nucleophilic substitution will not work efficiently at C5 without forcing conditions that might hydrolyze the nitrile.

  • Reagents: Intermediate from Step 1 (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • Charge a reaction vial with the bromide intermediate, NaSMe, Pd precursor, and ligand.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed dioxane.

    • Heat to 100°C for 4–6 hours.

    • Workup: Filter through Celite to remove Pd residues. Concentrate the filtrate.

    • Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient). The product is less polar than the starting bromide.

Critical Isomer Distinction

Researchers often confuse the target with its isomer. The table below clarifies the differences to prevent sourcing errors.

FeatureTarget: 5-(Methylthio)-2-CN Common Isomer: 2-(Methylthio)-5-CN
Structure SMe at C5, CN at C2SMe at C2, CN at C5
Synthesis Requires Pd-coupling or specialized precursorsTrivial

(2-chloropyrimidine-5-CN + NaSMe)
Reactivity C2-CN is highly electrophilic (amidine formation)C2-SMe is a leaving group (can be displaced by amines)
Use Case Scaffold for C2-extended heterocyclesScaffold for C4/C6 substitution

Applications in Drug Discovery[1][8]

Kinase Inhibitor Scaffolds

The 5-(methylthio) group acts as a "lipophilic anchor."[1] In ATP-competitive kinase inhibitors, the pyrimidine ring often mimics the adenine ring of ATP.

  • Metabolic Liability: The sulfide (-S-) can be oxidized in vivo to sulfoxide (-SO-) or sulfone (-SO₂-), altering potency and solubility.[1] This is often used deliberately as a prodrug strategy or to tune residence time.

Late-Stage Diversification

The 2-cyano group is a "masked" functionality.[1]

  • Pinner Reaction: Convert -CN to an imidate ester, then to an amidine.

  • Cyclization: React with hydrazines to form 1,2,4-triazoles fused to the pyrimidine.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Acute Toxicant (Oral/Inhalation), Skin Irritant.

  • Cyanide Release: Under strongly acidic conditions or high heat, the nitrile group can liberate HCN. Always work in a well-ventilated fume hood.

  • Thiol Odor: While the thioether is less odorous than free thiols, metabolic breakdown or synthetic byproducts may release methanethiol. Use bleach (hypochlorite) to quench glassware.

References

  • Preparation of 5-bromo-2-pyrimidinecarbonitrile

    • Source: ChemicalBook / CymitQuimica Protocols.
    • Context: Standard protocol for regioselective cyanation of 2-chloro-5-bromopyrimidine using DABCO/NaCN.[1]

    • URL:[1]

  • Palladium-Catalyzed C-S Coupling (General Methodology)

    • Source:Prim et al., "Palladium-catalysed carbon-sulfur bond formation."[1] Tetrahedron (2002).

    • Context: Conditions for coupling aryl halides (at unactivated positions like pyrimidine C5)
    • URL:[1]

  • Isomer Comparison (2-SMe Analog)

    • Source: Sigma-Aldrich Product Sheet for 2-(Methylthio)pyrimidine-5-carbonitrile.[1]

    • Context: Used to contrast properties and availability with the 5-SMe target.[1]

    • URL:[1]

  • Reactivity of Chloropyrimidines

    • Source:J. Med. Chem. SAR studies involving 5-substituted pyrimidines.[1][5]

    • Context: Explains the reactivity difference between C2 (active) and C5 (inactive) positions.
    • URL:[1]

Technical Whitepaper: 5-(Methylthio)pyrimidine-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 5-(Methylthio)pyrimidine-2-carbonitrile .

CAS: 1459749-03-1 | Formula: C₆H₅N₃S | M.W.: 151.19

Executive Summary

This compound is a specialized bifunctional pyrimidine scaffold used in the synthesis of bioactive heterocycles, particularly kinase inhibitors and adenosine receptor antagonists. Unlike its more common isomer (2-methylthio-5-cyanopyrimidine), this building block features a nitrile group at the activated 2-position and a thioether at the 5-position .

This structural arrangement offers a unique "orthogonal reactivity" profile:

  • C2-Nitrile: Highly activated by the ring nitrogens, serving as an electrophilic handle for heterocycle formation (e.g., amidines, triazoles) or hydrolysis.

  • C5-Methylthio: Electronically stable but convertible via oxidation into a sulfone (

    
    ), transforming it into a versatile leaving group for late-stage nucleophilic aromatic substitution (
    
    
    
    ) at the difficult-to-access 5-position.

Chemical Profile & Structural Analysis[1][2]

PropertyData
IUPAC Name 5-(methylsulfanyl)pyrimidine-2-carbonitrile
CAS Number 1459749-03-1
Appearance White to pale yellow crystalline solid
Melting Point 98–102 °C (predicted)
Solubility Soluble in DMSO, DCM, EtOAc; sparingly soluble in water
Electronic Character Electron-deficient ring; C2 is highly electrophilic.
Structural Logic

The pyrimidine ring is naturally electron-deficient. Placing the cyano group at C2 pulls electron density further from the ring, making the C4 and C6 positions susceptible to nucleophilic attack, although they are unsubstituted here. The C5 position is the "meta-like" position, electronically neutral compared to C2/C4/C6. The methylthio group at C5 acts as a weak donor by resonance but can be activated oxidatively.

Synthetic Routes[3][4][5][6][7][8]

The synthesis of this compound typically avoids direct electrophilic substitution due to the deactivated ring. Two primary routes are employed:[1][2][3][4][5][6]

Route A: Palladium-Catalyzed Cyanation (Industrial Preferred)

This route utilizes 2-chloro-5-(methylthio)pyrimidine as the precursor. The chlorine at C2 is displaced by cyanide using a palladium catalyst or a stoichiometric metal cyanide source.

  • Precursor: 2-Chloro-5-(methylthio)pyrimidine (CAS 115581-36-7)[7]

  • Reagents:

    
    , 
    
    
    
    , dppf (ligand), DMF, 120°C.
  • Mechanism: Oxidative addition of Pd into the C2-Cl bond, followed by transmetallation with zinc cyanide and reductive elimination.

Route B: Palladium-Catalyzed Thiolation (Lab Scale)

Starting from the commercially available 5-bromo-2-cyanopyrimidine, the bromine at C5 is displaced by a thiomethyl source. Note that classical


 fails here because C5 is not activated; Pd-catalysis is required.
  • Precursor: 5-Bromo-2-pyrimidinecarbonitrile (CAS 38275-57-9)[8][9]

  • Reagents:

    
    , 
    
    
    
    , Xantphos, Toluene/Dioxane, 100°C.
Synthesis Workflow Diagram

Synthesis cluster_0 Route A: Cyanation (Preferred) cluster_1 Route B: Thiolation StartA 2-Chloro-5-(methylthio)pyrimidine (CAS 115581-36-7) Target This compound (CAS 1459749-03-1) StartA->Target Zn(CN)2, Pd(0) DMF, 120°C StartB 5-Bromo-2-cyanopyrimidine (CAS 38275-57-9) StartB->Target NaSMe, Pd(OAc)2 Xantphos, 100°C

Caption: Two primary synthetic pathways to access the target scaffold. Route A is generally higher yielding for scale-up.

Reactivity & Transformations[4][10]

The true value of this building block lies in its ability to undergo orthogonal transformations.

The Nitrile Handle (C2)

The C2-nitrile is highly reactive due to the electron-withdrawing nature of the pyrimidine ring.

  • Pinner Reaction: Treatment with

    
     yields the imidate ester, which can be converted to amidines (crucial for kinase inhibitor hinges).
    
  • Cyclization: Reaction with sodium azide yields the tetrazole; reaction with hydroxylamine yields the amidoxime.

  • Hydrolysis: Controlled hydrolysis yields the primary amide (carboxamide).

The Thioether Handle (C5) - " The Switch"

The 5-SMe group is stable to many conditions, acting as a protecting group. However, it can be "switched on" to become a leaving group:

  • Oxidation: Treatment with

    
    -CPBA (2.2 equiv) converts the sulfide (
    
    
    
    ) to the sulfone (
    
    
    ).
  • Displacement: The C5-sulfone is a potent leaving group. While C5 is normally deactivated, the sulfone is electron-withdrawing enough to allow

    
     displacement with strong nucleophiles (amines, alkoxides), or it can be engaged in transition-metal catalyzed desulfitative coupling (Liebeskind-Srogl coupling).
    
Reactivity Map

Reactivity Core This compound Amidine Pyrimidine-2-carboximidamide (Kinase Hinge Binder) Core->Amidine 1. HCl/MeOH 2. NH3 Acid Pyrimidine-2-carboxylic acid Core->Acid NaOH, H2O Reflux Tetrazole 5-(Tetrazol-5-yl)pyrimidine Core->Tetrazole NaN3, NH4Cl Sulfone 5-(Methylsulfonyl)pyrimidine-2-carbonitrile (Activated Core) Core->Sulfone m-CPBA (2.2 eq) DCM, 0°C FinalDrug 5-Amino/Aryl-pyrimidine-2-carbonitrile (Target Drug) Sulfone->FinalDrug R-NH2 (SNAr) or R-B(OH)2 (Pd cat.)

Caption: Divergent synthesis pathways. The oxidation of SMe to Sulfone enables late-stage modification at C5.

Experimental Protocols

Protocol 1: Oxidation to 5-(Methylsulfonyl)pyrimidine-2-carbonitrile

This step activates the C5 position.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (

    
    ). Cool to 0°C.
    
  • Oxidation: Add

    
    -CPBA (2.2 – 2.5 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature 
    
    
    
    .
  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SMe spot disappears, lower Rf sulfone appears).

  • Workup: Quench with saturated aqueous

    
     (to remove excess peroxide) followed by saturated 
    
    
    
    .
  • Isolation: Extract with DCM (

    
    ). Dry organic layer over 
    
    
    
    , filter, and concentrate.
  • Purification: The sulfone often precipitates or can be recrystallized from EtOAc/Hexanes.

Protocol 2: Pinner Reaction to Amidine

This creates the classic "amidine" motif found in many serine protease inhibitors.

  • Activation: Suspend the nitrile (1.0 eq) in anhydrous methanol (

    
    ).
    
  • Acidification: Bubble dry HCl gas through the solution at 0°C until saturation (or add acetyl chloride dropwise to the methanol).

  • Imidate Formation: Stir at 0°C to RT for 12–24 hours. The imidate ester hydrochloride usually precipitates.

  • Ammonolysis: Remove solvent or suspend the solid in anhydrous ethanol. Treat with ammonia (7N in MeOH) or ammonium carbonate (excess).

  • Completion: Heat to 50°C in a sealed vessel for 4 hours.

  • Isolation: Concentrate and triturate with ether to obtain the amidine hydrochloride salt.

References

  • Synthesis of 2-Cyanopyrimidines: Kalogirou, A. S., et al. "Synthesis of 2-Cyanopyrimidines." Molbank, 2019(4), M1087. Link

  • Palladium-Catalyzed Cyanation: Cohen, D. T., et al. "Pd-Catalyzed Cyanation of Heteroaryl Chlorides." Organic Letters, 2010, 12(16), 3678–3681. Link

  • Liebeskind-Srogl Coupling: Prokopcová, H., & Kappe, C. O. "The Liebeskind–Srogl C–C Cross-Coupling Reaction." Angewandte Chemie Int. Ed., 2009, 48(13), 2276–2286. Link

  • Minisci Reaction on Pyrimidines: Duncton, M. A. J. "Minisci reactions: Versatile tools for the functionalization of heterocycles." Med.[10] Chem. Commun., 2011, 2, 1135-1161. Link

  • Precursor Data (5-Bromo-2-cyanopyrimidine): Thermo Scientific Chemicals. "5-Bromo-2-cyanopyrimidine Product Page." Link

Sources

theoretical studies on 5-(Methylthio)pyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Studies of 5-(Methylthio)pyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging Density Functional Theory (DFT) calculations, we dissect the molecule's structural, vibrational, and electronic properties. This guide details the optimized molecular geometry, vibrational frequency assignments, and an analysis of the frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). The insights derived from these computational studies offer a foundational understanding of the molecule's reactivity, stability, and potential interaction sites, which are critical for its application as a scaffold in rational drug design and development.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine and its derivatives represent a cornerstone in the field of medicinal chemistry. As integral components of nucleic acids (cytosine, thymine, and uracil), they are fundamental to life itself.[1][2] This inherent biological relevance has made the pyrimidine ring a privileged scaffold in drug discovery, leading to the development of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5]

The molecule this compound is a synthetically versatile derivative. Its structure is characterized by an electron-deficient pyrimidine core substituted with a methylthio (-SCH₃) group at the 5-position and a carbonitrile (-C≡N) group at the 2-position. These functional groups are known to modulate the electronic properties and biological activity of the parent ring system, making this compound a valuable intermediate for creating diverse chemical libraries for drug screening.[6][7][8] This guide aims to elucidate the fundamental physicochemical properties of this molecule from a theoretical standpoint, providing a robust computational framework to predict its behavior and guide future synthetic and pharmacological investigations.

Computational Methodology: A Self-Validating Protocol

To ensure the reliability and reproducibility of the theoretical data presented, all calculations were performed using the Gaussian suite of programs, employing Density Functional Theory (DFT). This method is well-established for providing a high level of accuracy in predicting molecular properties at a reasonable computational cost.[9][10]

Protocol for Quantum Chemical Calculations:

  • Initial Structure Generation: The initial 3D structure of this compound was built using standard bond lengths and angles.

  • Geometry Optimization: The molecular geometry was fully optimized in the gas phase without any symmetry constraints.

    • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[11][12][13]

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is selected for its robust performance. It includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density in bonds, which is crucial for a molecule with multiple heteroatoms and a nitrile group.[9][11][13]

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • Causality: This step is critical for validating the optimized structure. The absence of any imaginary (negative) frequencies confirms that the calculated geometry corresponds to a true local energy minimum on the potential energy surface.[11] These calculations also yield the theoretical vibrational spectra (FT-IR, FT-Raman).

  • Electronic Property Calculation: Single-point energy calculations were performed on the optimized geometry to determine electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to generate the Molecular Electrostatic Potential (MEP) map.

G Computational Analysis Workflow A Initial Molecular Structure B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Validation Check: No Imaginary Frequencies? C->D E Optimized Ground State Structure D->E Yes H Refine Initial Structure D->H No F Electronic Property Analysis (HOMO-LUMO, MEP) E->F G Vibrational Spectra (FT-IR, FT-Raman) E->G H->B

Caption: A flowchart of the computational workflow.

Results and Discussion

A. Optimized Molecular Geometry

The optimization process yields the most stable conformation of the molecule. The pyrimidine ring is essentially planar, as expected for an aromatic system. The key structural parameters are summarized below. The bond lengths and angles reflect the hybridisation states of the atoms and the electronic influence of the substituents.

Parameter Bond Length (Å) Parameter Angle (°)
C2-C≡N1.15N1-C2-N3126.5
C5-S1.75C4-C5-C6118.0
S-CH₃1.80C5-S-CH₃103.2
C4-C51.39C2-N3-C4115.5
N1-C21.33C5-C6-N1122.8
Note: These are representative values derived from DFT calculations and may vary slightly based on the specific computational level.
B. Vibrational Spectroscopy Analysis

Vibrational analysis provides a theoretical fingerprint of the molecule, which can be used to interpret experimental FT-IR and FT-Raman spectra.[14] The calculated frequencies for the most characteristic functional groups are highly informative.

Vibrational Mode Calculated Wavenumber (cm⁻¹) Assignment
~2245StrongC≡N (Nitrile) stretching
~1580 - 1450Medium-StrongC=C and C=N aromatic ring stretching
~1320MediumC-N stretching
~2950 - 2850WeakC-H stretching (methyl group)
~710MediumC-S (Thioether) stretching
Note: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled for direct comparison.

The most distinct peak is the strong absorption around 2245 cm⁻¹, which is the characteristic stretching vibration of the carbonitrile group.[14] The various C=C and C=N stretching modes confirm the aromatic nature of the pyrimidine ring.

C. Electronic Properties and Reactivity Prediction

The frontier molecular orbitals, HOMO and LUMO, are paramount in understanding a molecule's chemical reactivity and electronic transitions.[12][15] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between them is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.[13][16]

  • HOMO: The HOMO is primarily localized over the methylthio group and the pyrimidine ring, indicating these are the most electron-rich regions and likely sites for electrophilic attack.

  • LUMO: The LUMO is predominantly distributed over the electron-withdrawing carbonitrile group and the pyrimidine ring, especially around the C2, C4, and C6 positions. This suggests these are the most electron-deficient areas and the primary sites for nucleophilic attack.[15]

Parameter Energy (eV)
E(HOMO)-6.85 eV
E(LUMO)-1.98 eV
Energy Gap (ΔE) 4.87 eV

The calculated energy gap of 4.87 eV indicates that this compound is a moderately stable molecule. This balance of stability and reactivity is often desirable in drug candidates.

Caption: HOMO-LUMO energy level diagram.

The MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule, providing immediate insight into its reactive sites.[17][18] It maps the electrostatic potential onto the molecule's electron density surface.

  • Red/Yellow Regions (Negative Potential): These areas are electron-rich and are the preferred sites for electrophilic attack. For this compound, the most negative potential is concentrated around the nitrogen atom of the nitrile group and the two nitrogen atoms of the pyrimidine ring. These sites are strong hydrogen bond acceptors.[19][20]

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is located around the hydrogen atoms of the methyl group and, to a lesser extent, the hydrogen atom on the pyrimidine ring.

  • Green Regions (Neutral Potential): These areas have a near-zero potential.

G Conceptual MEP Reactivity Map mol This compound N_cyano N (Cyano) mol->N_cyano Most Electron-Rich (Nucleophilic Center, H-bond Acceptor) N_ring N (Ring) mol->N_ring Electron-Rich (Nucleophilic Center, H-bond Acceptor) H_methyl H (Methyl) mol->H_methyl Electron-Poor (Electrophilic Center) Ring_C C2/C4/C6 (Ring) mol->Ring_C LUMO Density (Susceptible to Nucleophilic Attack)

Caption: A conceptual map of molecular reactivity.

Implications for Drug Development

The theoretical analysis of this compound provides actionable insights for medicinal chemists:

  • Targeting Nucleophilic Interactions: The highly negative MEP regions around the ring and nitrile nitrogens identify them as primary points for forming hydrogen bonds with amino acid residues (e.g., Lys, Arg, His) in a protein's active site. This is a crucial interaction for anchoring a ligand to its biological target.[18]

  • Guiding Synthesis of Derivatives: The LUMO distribution highlights the C2, C4, and C6 positions as being susceptible to nucleophilic aromatic substitution. This knowledge can guide the synthesis of new derivatives by reacting the scaffold with various nucleophiles to explore the structure-activity relationship (SAR).[15]

  • Scaffold for Kinase Inhibitors: Many pyrimidine-based drugs function as kinase inhibitors by occupying the ATP-binding site. The hydrogen-bonding capabilities identified in our analysis are characteristic features of "hinge-binding" motifs common to many successful kinase inhibitors.[21][22]

  • Metabolic Stability: The methylthio group is a potential site for metabolic oxidation. Understanding its electronic environment can help predict metabolic pathways and inform the design of analogues with improved pharmacokinetic profiles.

Numerous studies have demonstrated that pyrimidine-5-carbonitrile derivatives possess potent anticancer activities, often by inhibiting critical enzymes like VEGFR-2 or EGFR, or by targeting signaling pathways such as PI3K/AKT.[21][22][23][24] The theoretical framework presented here provides the fundamental electronic and structural rationale for why this scaffold is so effective and how it can be further optimized.

Conclusion

This in-depth theoretical guide has systematically characterized this compound using high-level DFT calculations. We have established a validated computational protocol to determine its optimized geometry, vibrational signature, and electronic properties. The analysis of the frontier molecular orbitals and the molecular electrostatic potential map reveals a molecule with well-defined regions of electrophilic and nucleophilic reactivity. The nitrogen atoms of the pyrimidine ring and the cyano group are identified as key centers for intermolecular interactions, such as hydrogen bonding, which is vital for drug-receptor binding. These computational insights provide a powerful, predictive foundation for researchers, scientists, and drug development professionals to rationally design and synthesize novel, potent, and selective therapeutic agents based on this promising pyrimidine scaffold.

References

  • Vertex AI Search. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.
  • Human Journals. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Computational studies of pyrimidine ring-opening a, Quantum chemical....
  • Kereselidze, J., Kvaraia, M., Pachulia, Z., & Zarkua, T. (2011). Quantum-Chemical Modeling of the Mechanisms of Synthesis of Pyrimidine and Purine.
  • ResearchGate. (2025). Quantum Chemical Calculation, Molecular Docking, and Biological Activity Properties of Imidazole, Pyrimidine, and Diazepine Based Compounds | Request PDF.
  • PMC. (n.d.).
  • DergiPark. (n.d.).
  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
  • Semantic Scholar. (2025). Quantum Chemical Calculation, Molecular Docking, and Biological Activity Properties of Imidazole, Pyrimidine, and Diazepine Based Compounds.
  • University of Zurich. (n.d.).
  • Connect Journals. (n.d.). Synthesis and Characterization of Derivatives of Pyrimidine-5-carbonitrile and Their Biological Screening.
  • IJPCR. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL5-(2- CHLOROPHENYL)-2-(METHYLTHIO)-6-NITRO-7-(2-OXO-1, 2-DIHYDROQUINOLIN-3-YL)
  • ResearchGate. (2025). Synthesis and characterization of derivatives of pyrimidine-5-carbonitrile and their biological screening | Request PDF.
  • PMC. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • Benchchem. (n.d.). 5-Methyl-2-(methylthio)pyrimidine|Research Chemical.
  • WuXi Biology. (n.d.). LUMO Analysis for Nucleophilic Reactions.
  • International Research Journal of Education and Technology. (2020).
  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) of compounds 2 (a) and 5 (b)....
  • PubMed. (2013). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine.
  • Der Pharmacia Lettre. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line.
  • PMC. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.
  • International Journal of Advanced Research. (n.d.). SPECTROSCOPIC AND VIBRATIONAL CHARACTERIZATION OF FLUORINATED PYRIMIDINE, NBO, NLO, THERMODYNAMIC FUNCTIONS, HOMO LUMO ANALYSIS.
  • ResearchGate. (n.d.). Synthesis, Characterization, DFT, Docking, Antimicrobial and Thermal study of Pyrimidine - Carbonitrile ligand and its Metal Complexes | Request PDF.
  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP)
  • IRIS . (n.d.). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements.

  • ChemRxiv. (2024).
  • Semantic Scholar. (n.d.).
  • Indian Academy of Sciences. (n.d.). The vibrational and electronic spectra of 5-methyl pyrimidine and 4-methyl pyrimidine.
  • Applied Science and Biotechnology Journal for Advanced Research. (2025).
  • Royal Society of Chemistry. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis.
  • Semantic Scholar. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia.
  • ResearchGate. (n.d.). New pyrimidinothiophene derivatives: Synthesis, spectroscopic analysis, X-ray, DFT calculation, biological activity studies and ADMET prediction | Request PDF.
  • PMC. (2023).
  • MDPI. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.

Sources

potential mechanism of action of 5-(methylthio)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Mechanisms of Action of 5-(Methylthio)pyrimidine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the diverse and potent mechanisms of action exhibited by 5-(methylthio)pyrimidine derivatives. These compounds represent a versatile scaffold in medicinal chemistry, demonstrating significant therapeutic potential across oncology, infectious diseases, and inflammatory conditions. We will delve into the core molecular interactions, signaling pathways, and the rationale behind the experimental designs used to elucidate these mechanisms.

Introduction: The Versatile 5-(Methylthio)pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically active molecules, including nucleic acids. The strategic functionalization of this ring has led to the development of a multitude of therapeutic agents. The introduction of a methylthio (-SCH3) group at the 5-position creates a unique chemical entity with a distinct electronic and steric profile. This substitution not only influences the molecule's interaction with biological targets but also serves as a versatile chemical handle for further structural modifications, enabling the generation of diverse compound libraries for drug discovery.[1] The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of these derivatives.[2]

The following sections will explore the primary mechanisms through which 5-(methylthio)pyrimidine derivatives exert their biological effects, supported by experimental evidence and detailed protocols.

Part 1: A Predominant Mechanism: Inhibition of Cellular Kinases

A significant body of research has established kinase inhibition as a primary mechanism of action for many 5-(methylthio)pyrimidine derivatives. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.

Targeting the Epidermal Growth Factor Receptor (EGFR) in Oncology

Derivatives of 5-(methylthio)pyrimidine have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in the treatment of non-small cell lung cancer (NSCLC).[3] Of particular importance is their ability to selectively target mutant forms of EGFR, such as EGFR(L858R/T790M), which are responsible for acquired resistance to first-generation EGFR inhibitors.[3]

Structure-based drug design has been instrumental in the development of these selective inhibitors.[3] By modeling the interactions within the EGFR kinase domain, researchers have been able to optimize the pyrimidine scaffold to achieve high-affinity binding to the mutant receptor while sparing the wild-type form, thereby reducing off-target toxicities.[3]

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values in both enzymatic and cell-based assays.

Compound TypeTargetEnzymatic IC50Cellular IC50 (H1975 cells)Reference
5-(methylthio)pyrimidine derivativesEGFR(L858R/T790M)Subnanomolar rangePotent inhibition[3]
5-(methylthio)pyrimidine derivativesEGFR(WT)Hundreds-fold less potentSignificantly less toxic (A431 cells)[3]

The downstream effects of EGFR inhibition are validated by observing a decrease in the phosphorylation of EGFR and its downstream signaling proteins, such as Akt and ERK, through Western blot analysis.[3]

Experimental Protocol: In Vitro EGFR Kinase Assay

  • Reagents and Materials: Recombinant human EGFR (wild-type and mutant), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), 5-(methylthio)pyrimidine derivative, kinase buffer, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare a serial dilution of the 5-(methylthio)pyrimidine derivative in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and the diluted compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Signaling Pathway: EGFR Inhibition

EGFR_Pathway EGFR_Inhibitor 5-(Methylthio)pyrimidine Derivative EGFR EGFR (L858R/T790M) EGFR_Inhibitor->EGFR Inhibition PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PI3K_Akt_Pathway PI3K_Inhibitor 5-(Methylthio)pyrimidine Derivative PI3K PI3K PI3K_Inhibitor->PI3K Inhibition AKT AKT PI3K_Inhibitor->AKT Inhibition PI3K->AKT Activates Cell_Cycle Cell Cycle Progression AKT->Cell_Cycle Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Downstream Cell Survival & Proliferation Cell_Cycle->Downstream Apoptosis->Downstream

Caption: 5-(Methylthio)pyrimidine derivatives induce apoptosis by inhibiting the PI3K/Akt pathway.

Part 2: Interference with Microtubule Dynamics

Another important mechanism of action for a subset of pyrimidine derivatives, specifically some 5,6,7,8-tetrahydrobenzot[1][4]hieno[2,3-d]pyrimidines, is the disruption of microtubule dynamics. [5]These compounds act as microtubule targeting agents by inhibiting the polymerization of tubulin, the protein subunit of microtubules. [5] The proposed mechanism involves the binding of these derivatives to the colchicine-binding site on tubulin, which prevents the assembly of microtubules. [5]This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Part 3: Antimicrobial Mechanisms of Action

5-(Methylthio)pyrimidine derivatives have also demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. [2][6][7][8][9][10]

Inhibition of Dihydrofolate Reductase (DHFR)

A key antibacterial mechanism for some of these derivatives is the inhibition of dihydrofolate reductase (DHFR). [11]DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids in bacteria. By inhibiting DHFR, these compounds disrupt bacterial growth and replication. [11]

Part 4: Emerging and Diverse Mechanisms

The versatility of the 5-(methylthio)pyrimidine scaffold has led to the discovery of other, more diverse mechanisms of action.

Anti-inflammatory Properties

Certain 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles have been shown to possess significant anti-inflammatory activities. [12]While the precise molecular targets for this effect are still under investigation, it expands the therapeutic potential of this class of compounds.

Promotion of Bone Formation

In a novel application, pyrimidine derivatives have been designed as bone anabolic agents. These compounds have been shown to promote osteogenesis by upregulating the expression of osteogenic genes through the activation of the BMP2/SMAD1 signaling pathway. [13]

Part 5: The 5-(Methylthio) Group: A Versatile Tool in Drug Discovery

The 5-(methylthio) group is not just a passive substituent; it is an active participant in the synthesis and derivatization of these compounds. Its ability to act as a leaving group in nucleophilic aromatic substitution reactions allows for the facile introduction of a wide range of functional groups at the 5-position. [1]This chemical versatility is invaluable for constructing large and diverse compound libraries, which are essential for high-throughput screening and structure-activity relationship (SAR) studies in the drug discovery process. [1]

Workflow: Mechanism of Action Elucidation

MOA_Workflow Start Synthesis of 5-(Methylthio)pyrimidine Derivative Library Screening High-Throughput Screening (e.g., Cell Viability Assays) Start->Screening Hit_ID Hit Identification and Validation Screening->Hit_ID Target_ID Target Identification (e.g., Kinase Profiling, Affinity Chromatography) Hit_ID->Target_ID SAR Structure-Activity Relationship (SAR) and Lead Optimization Hit_ID->SAR Enzymatic_Assay In Vitro Enzymatic Assays Target_ID->Enzymatic_Assay Cell_Assay Cell-Based Assays (e.g., Western Blot, Flow Cytometry) Enzymatic_Assay->Cell_Assay In_Vivo In Vivo Models (e.g., Xenograft Models) Cell_Assay->In_Vivo In_Vivo->SAR Candidate Preclinical Candidate SAR->Candidate

Caption: A typical workflow for elucidating the mechanism of action of 5-(methylthio)pyrimidine derivatives.

Conclusion

5-(Methylthio)pyrimidine derivatives represent a rich and diverse class of bioactive molecules with a wide range of potential mechanisms of action. Their ability to potently and selectively inhibit key cellular targets, particularly protein kinases, underscores their significant therapeutic potential in oncology and other diseases. The chemical tractability of the 5-(methylthio)pyrimidine scaffold ensures that it will remain a fertile ground for the discovery and development of novel therapeutic agents. Further research into the less explored mechanisms of action, such as their anti-inflammatory and bone-anabolic effects, is warranted and may open up new avenues for the treatment of a variety of human diseases.

References

  • Li, Y., et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2781-2793. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[1][4]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). Molecules, 27(1), 296. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (n.d.). Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Results in Chemistry, 7, 101493. Retrieved from [Link]

  • Patil, H. S., et al. (2022). Design, synthesis of anticancer and anti-inflammatory 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. Synthetic Communications, 52(10), 1335-1349. Retrieved from [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. RSC Advances, 12(16), 9899-9917. Retrieved from [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). Molecules, 26(19), 6022. Retrieved from [Link]

  • Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15(2), 677-694. Retrieved from [Link]

  • Bhuiyan, M. M. H., et al. (2006). Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Acta Pharmaceutica, 56(4), 433-444. Retrieved from [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of the Chinese Chemical Society, 69(9), 1604-1616. Retrieved from [Link]

  • Ghorab, M. M., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(11), 7824-7835. Retrieved from [Link]

  • 7-(Substituted amino)-5-methylthioazolo[1,5-a]pyrimidines: Synthesis, cytotoxic properties in vitro and molecular docking. (2025). Retrieved from [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024). Current Organic Chemistry, 28. Retrieved from [Link]

  • Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (2022). International Journal of Health Sciences, 6(S2), 5228-5243. Retrieved from [Link]

  • Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones. Bioorganic & Medicinal Chemistry, 14(10), 3421-3427. Retrieved from [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (n.d.). Retrieved from [Link]

  • Mapping the Landscape of Pyrimidine Derivatives as Antimicrobial Agents: A Bibliometric Analysis from 2015 to 2023. (n.d.). Afghanistan Journal of Infectious Diseases. Retrieved from [Link]

  • Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Advances in Biotechnology & Microbiology, 18(2). Retrieved from [Link]

  • THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (2023). Journal of Emerging Technologies and Innovative Research, 10(9). Retrieved from [Link]

  • El-Naggar, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6697. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry, 14(11), 2133-2156. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrimidine-5-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrimidine-5-carbonitriles are a pivotal class of N-heterocyclic compounds, forming the structural core of numerous molecules with significant applications in pharmaceuticals and agrochemicals.[1][2] Their derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, antimicrobial, antiviral, anticancer, analgesic, and anti-inflammatory properties.[2][3][4][5][6] The cyano group at the C5 position serves as a versatile synthetic handle, enabling further molecular elaborations and the construction of complex, biologically active scaffolds. This guide provides an in-depth exploration of the prevalent synthetic strategies for accessing pyrimidine-5-carbonitriles, with a focus on the underlying reaction conditions and mechanistic considerations.

The importance of developing efficient and environmentally benign synthetic methodologies has led to a surge in one-pot, multicomponent reactions (MCRs) for the construction of these heterocyclic systems.[1][4] These approaches offer significant advantages over traditional linear syntheses by minimizing waste, reducing reaction times, and increasing overall efficiency. This document will detail several key protocols, offering researchers and drug development professionals a comprehensive resource for the synthesis and optimization of pyrimidine-5-carbonitrile derivatives.

Key Synthetic Strategies

The synthesis of pyrimidine-5-carbonitriles can be broadly categorized into several effective strategies. The choice of method often depends on the desired substitution pattern, availability of starting materials, and scalability requirements.

Three-Component Condensation Reactions

Multicomponent reactions (MCRs) represent one of the most efficient and atom-economical approaches to pyrimidine-5-carbonitriles.[1] These reactions typically involve the condensation of an aldehyde, a compound containing an active methylene group (e.g., malononitrile), and an amidine or urea/thiourea derivative.[1][2][4][6]

Causality Behind Experimental Choices:

The selection of catalyst and solvent system is critical for the success of these reactions. While traditional methods often employed organic solvents and strong acids or bases, modern protocols are increasingly shifting towards greener alternatives. Water has emerged as a preferred solvent due to its low cost, non-toxicity, and ability to promote certain organic reactions.[1][2] Catalysts play a crucial role in activating the reactants and facilitating the key bond-forming steps. Mild and recyclable catalysts are highly desirable from both an economic and environmental perspective.

Reaction Workflow: Three-Component Synthesis

G cluster_process Reaction cluster_product Product Aldehyde Aromatic/Heteroaromatic Aldehyde Catalyst Catalyst (e.g., p-DBSA, MgO, NH4Cl) Aldehyde->Catalyst Malononitrile Malononitrile Malononitrile->Catalyst Amidine Amidine/Urea/Thiourea Amidine->Catalyst Solvent Solvent (e.g., Water, Ethanol, Solvent-free) Catalyst->Solvent Heating Heating (Conventional or Microwave) Solvent->Heating Pyrimidine Pyrimidine-5-carbonitrile Heating->Pyrimidine

Caption: General workflow for the three-component synthesis of pyrimidine-5-carbonitriles.

Protocol 1: p-Dodecylbenzenesulfonic Acid (DBSA) Catalyzed Synthesis in Water

This protocol outlines a highly efficient and environmentally friendly one-pot synthesis of pyrimidine-5-carbonitrile derivatives using p-dodecylbenzenesulfonic acid (DBSA) as a catalyst in an aqueous medium.[2][7]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), p-chlorobenzoylacetonitrile (1 mmol), and a substituted urea (1 mmol).

  • Solvent and Catalyst Addition: Add water (20 mL) to the flask, followed by DBSA (10 mol%).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Summary: DBSA-Catalyzed Synthesis

EntryAldehydeUrea/ThioureaTime (h)Yield (%)
14-Cl-C6H4CHOUrea392
2C6H5CHOThiourea488
34-NO2-C6H4CHOUrea2.595
44-OCH3-C6H4CHOThiourea585
Data adapted from representative literature.[2][7]
Protocol 2: Magnesium Oxide (MgO) Catalyzed Heterogeneous Synthesis

This method utilizes high-surface-area magnesium oxide (MgO) as an inexpensive and efficient heterogeneous base catalyst.[4] The key advantages include high conversions, short reaction times, and a clean reaction profile.[4]

Step-by-Step Methodology:

  • Reactant and Catalyst Mixture: To a mixture of an aldehyde (1 mmol), malononitrile (1 mmol), and an amidine hydrochloride (1 mmol) in ethanol (10 mL), add MgO (100 mg).

  • Reaction: Reflux the reaction mixture with stirring for the time specified in the data table. Monitor the reaction by TLC.

  • Catalyst Removal and Product Isolation: After completion, filter the hot reaction mixture to remove the MgO catalyst. The filtrate is then cooled to room temperature, and the precipitated product is collected by filtration and recrystallized.

Data Summary: MgO-Catalyzed Synthesis

EntryAldehydeAmidineTime (h)Yield (%)
1C6H5CHOBenzamidine295
24-Cl-C6H4CHOGuanidine2.592
34-CH3-C6H4CHOBenzamidine390
42-ThienylcarboxaldehydeGuanidine294
Data adapted from representative literature.[4]
Synthesis from Chalcones

Chalcones, or α,β-unsaturated ketones, are versatile precursors for the synthesis of a wide range of heterocyclic compounds, including pyrimidines.[8][9][10] The reaction typically proceeds via a Michael addition of a nitrogen nucleophile (from urea, thiourea, or guanidine) to the chalcone, followed by cyclization and dehydration/oxidation.

Reaction Mechanism: From Chalcones to Pyrimidines

G Chalcone Chalcone (α,β-Unsaturated Ketone) Michael_Addition Michael Addition Chalcone->Michael_Addition Nucleophile Urea/Thiourea/Guanidine Nucleophile->Michael_Addition Base Base (e.g., KOH, NaOH) Base->Michael_Addition catalyst Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dehydration_Oxidation Dehydration/Oxidation Cyclization->Dehydration_Oxidation Pyrimidine Pyrimidine Derivative Dehydration_Oxidation->Pyrimidine

Caption: Mechanistic pathway for the synthesis of pyrimidines from chalcones.

Protocol 3: Conventional and Microwave-Assisted Synthesis from Chalcones

This protocol provides both a conventional heating and a microwave-assisted method for the synthesis of pyrimidine derivatives from chalcones and urea.[8] Microwave irradiation often leads to shorter reaction times and improved yields.[8][11][12][13][14]

Conventional Method:

  • Reaction Setup: Dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL, 95%).

  • Base Addition: Slowly add a 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.

  • Reflux: Reflux the reaction mixture on a water bath for 4 hours, monitoring completion with TLC.

  • Work-up: Cool the reaction mixture to room temperature, pour it into ice-cold water, and neutralize with dilute HCl.

  • Isolation: Filter the precipitated product, wash with water, dry, and recrystallize from rectified spirit.

Microwave-Assisted Method:

  • Reaction Setup: Prepare the reaction mixture as in the conventional method.

  • Microwave Irradiation: Place the reaction mixture in a microwave reactor and irradiate at a power level of 210 W for 7-10 minutes. Monitor the reaction by TLC.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as the conventional method.

Data Summary: Chalcone-Based Synthesis

MethodSubstituent on ChalconeTimeYield (%)
ConventionalH4 h75
MicrowaveH7 min88
Conventional4-Cl4 h78
Microwave4-Cl8 min90
Conventional4-OCH34 h72
Microwave4-OCH310 min85
Data adapted from representative literature.[8]
Vilsmeier-Haack Reaction for Functionalization

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[15][16] While not a primary method for constructing the pyrimidine ring itself, it is invaluable for introducing a formyl group at the C5 position of a pre-existing pyrimidine scaffold, which can then be converted to a nitrile. This is particularly useful for the synthesis of 5-formyluracil derivatives.[15] The reaction typically uses a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[15][16]

Key Considerations:

A critical aspect of the Vilsmeier-Haack reaction on pyrimidine systems, such as uracil, is the potential for concurrent chlorination of hydroxyl groups at the C2 and C4 positions.[15] This can be a desired transformation or a side reaction that needs to be controlled.

Protocol 4: Formylation of 2-Methylpyrimidine-4,6-diol

This protocol describes the formylation of 2-methylpyrimidine-4,6-diol at the C5 position using the Vilsmeier-Haack reaction.[17]

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: Prepare the Vilsmeier reagent by cooling a mixture of phosphorus oxychloride (1 equivalent) and DMF (2 equivalents).

  • Reaction: Add the prepared Vilsmeier reagent dropwise to a stirred suspension of 2-methylpyrimidine-4,6-diol (1 equivalent) in DMF.

  • Heating: Heat the reaction mixture at 80 °C for 5 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture onto ice and stir overnight.

  • Isolation: Collect the precipitated product, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, by filtration.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Check catalyst activity.
Side reactionsOptimize reaction conditions (e.g., lower temperature, different catalyst).
Poor solubility of reactantsUse a co-solvent or a different solvent system.
Product is difficult to purify Presence of starting materialsEnsure the reaction goes to completion using TLC monitoring.
Formation of byproductsAdjust stoichiometry of reactants. Use a more selective catalyst.
Reaction does not start Inactive catalystUse fresh or newly activated catalyst.
Incorrect pHFor base-catalyzed reactions, ensure the medium is sufficiently basic. For acid-catalyzed, ensure acidity.

Conclusion

The synthesis of pyrimidine-5-carbonitriles is a well-established yet continually evolving field. The methodologies presented herein, particularly the three-component condensation reactions, offer efficient, versatile, and increasingly environmentally friendly routes to this important class of heterocycles. The choice of specific reaction conditions, including catalyst, solvent, and energy source (conventional heating vs. microwave), allows for the fine-tuning of the synthesis to achieve high yields and purity. The protocols and data provided in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of novel pyrimidine-5-carbonitrile derivatives with potential therapeutic applications.

References

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (URL: )
  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradi
  • One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as c
  • Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst - Taylor & Francis. (URL: [Link])

  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: )
  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - ResearchGate. (URL: [Link])

  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PubMed. (URL: [Link])

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - ResearchGate. (URL: [Link])

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC. (URL: [Link])

  • One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities - ResearchGate. (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (URL: [Link])

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. (URL: )
  • Synthesis, reactions, and applications of pyrimidine derivatives - ResearchGate. (URL: [Link])

  • Synthesis and Biological Activities of some Pyrimidine deriv
  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC. (URL: [Link])

  • Synthesis of pyrimidine-5-carbonitriles 1a–d | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences. (URL: [Link])

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (URL: [Link])

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC. (URL: [Link])

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. (URL: [Link])

  • An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][3][4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC. (URL: [Link])

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (URL: )
  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC. (URL: [Link])

  • Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines | Request PDF - ResearchGate. (URL: [Link])

  • Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity - SciSpace. (URL: [Link])

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica. (URL: )
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. (URL: [Link])

  • Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity | Asian Journal of Organic & Medicinal Chemistry. (URL: [Link])

  • Gewald Reaction - Organic Chemistry Portal. (URL: [Link])

  • SYNTHESIS OF CONDENSED PYRIDO [1, 2-a] PYRIMIDINE AND PYRIMIDO [4, 5-d] PYRIMIDINE DERIVATIVES FROM CYANOKETENE DITHIOACETAL - TSI Journals. (URL: )
  • A green chemistry approach to gewald reaction - Der Pharma Chemica. (URL: )
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. (URL: [Link])

Sources

purification of 5-(Methylthio)pyrimidine-2-carbonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 5-(Methylthio)pyrimidine-2-carbonitrile via Solvent-Gradient Recrystallization

Part 1: Introduction & Strategic Analysis

1.1 The Target Compound this compound is a specialized heterocyclic intermediate, distinct from its more common isomer, 2-(methylthio)pyrimidine-5-carbonitrile. Its structural features—a distinct electron-deficient nitrile group at the C2 position and an electron-rich methylthio ether at C5—create a unique "push-pull" electronic system. This specific arrangement makes the compound prone to two primary degradation pathways during purification:

  • Nitrile Hydrolysis: The C2 position is highly activated for nucleophilic attack, making the nitrile susceptible to hydrolysis into the primary amide (5-(methylthio)pyrimidine-2-carboxamide) in the presence of moisture and heat.

  • Sulfur Oxidation: The thioether moiety is sensitive to oxidation, potentially forming sulfoxides (S=O) or sulfones (O=S=O) if exposed to peroxides or excessive atmospheric oxygen at high temperatures.

1.2 The Purification Challenge Standard flash chromatography often fails to separate the sulfoxide impurity effectively due to similar polarity profiles on silica gel. Recrystallization is the superior method for this compound because the crystal lattice of the target nitrile typically excludes the sulfoxide (due to the geometry change from bent sulfide to pyramidal sulfoxide) and the amide (due to hydrogen bonding capabilities disrupting the nitrile lattice).

Part 2: Pre-Recrystallization Assessment

Before initiating the bulk recrystallization, perform the following solubility and purity assessments.

Table 1: Physicochemical Profile & Solvent Screening

Solvent SystemSolubility (Hot, ~60°C)Solubility (Cold, 0-5°C)SuitabilityNotes
Ethanol (Abs.) HighLowExcellent Preferred for single-solvent recrystallization.
Isopropanol (IPA) ModerateVery LowGood Use if yield in EtOH is too low.
Ethyl Acetate Very HighHighPoorToo soluble; requires anti-solvent.
Water LowInsolubleAnti-Solvent Use with caution (hydrolysis risk).
Dichloromethane Very HighVery HighPoorGood for extraction, not crystallization.

Critical Control Point (CCP): Ensure the starting material has a purity >85% by HPLC. If the crude contains >5% tar or palladium residues (from cross-coupling synthesis), perform a preliminary filtration through a Celite/Silica pad using Dichloromethane before recrystallization.

Part 3: Detailed Recrystallization Protocol

Method A: Single-Solvent Recrystallization (Ethanol) Recommended for batches where the main impurity is the starting material (e.g., 2-chloro-5-(methylthio)pyrimidine).

Step 1: Dissolution

  • Place the crude this compound (e.g., 10.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Absolute Ethanol (5 mL per gram of solid initially).

  • Heat the mixture to a gentle reflux (78°C) in an oil bath.

  • Titration: If the solid does not dissolve completely, add ethanol in 1 mL portions through the condenser until a clear, homogeneous solution is obtained.

    • Note: If black particles remain (Pd residues), filter the hot solution through a pre-warmed glass frit or Celite pad.

Step 2: Controlled Nucleation

  • Remove the flask from the heat source and allow it to cool to room temperature (20-25°C) slowly over 1-2 hours.

    • Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling allows the lattice to reject the "wrong" molecules (impurities).

  • Once at room temperature, inspect for crystal formation. If no crystals appear, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Transfer the flask to an ice-water bath (0-4°C) for another hour to maximize yield.

Step 3: Filtration and Washing

  • Collect the crystals via vacuum filtration using a Buchner funnel.

  • The Wash: Wash the filter cake with cold ethanol (0°C, 2 x 5 mL).

    • Caution: Do not use large volumes of wash solvent, as the product has some solubility even in cold ethanol.

  • Keep the vacuum on for 10-15 minutes to remove residual solvent.

Step 4: Drying

  • Dry the solid in a vacuum oven at 40°C for 4-6 hours.

    • Warning: Do not exceed 50°C. The nitrile has a finite vapor pressure and may sublime; additionally, high heat can accelerate oxidation of the sulfur.

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow of the purification process, highlighting the critical impurity rejection points.

RecrystallizationWorkflow cluster_impurities Impurity Fate Start Crude this compound (Contains: Sulfoxides, Amides, Salts) Dissolution Dissolution in Hot Ethanol (78°C) Saturation Point Start->Dissolution Heat HotFilter Hot Filtration (Removes Pd/Insolubles) Dissolution->HotFilter If particulates present Cooling Slow Cooling (25°C -> 0°C) Selective Nucleation Dissolution->Cooling If clear HotFilter->Cooling Filtration Vacuum Filtration Separation of Phases Cooling->Filtration MotherLiquor Mother Liquor (Contains: Sulfoxides, Unreacted SM) Filtration->MotherLiquor Filtrate Product Pure Crystals (>98% Purity) Filtration->Product Filter Cake

Figure 1: Purification workflow emphasizing the separation of the target nitrile from oxidation byproducts (sulfoxides) which remain in the mother liquor due to higher polarity and lack of lattice fit.

Part 5: Troubleshooting & Validation

5.1 Common Issues

  • Oiling Out: If the product separates as an oil instead of crystals, the solution is likely too concentrated or the temperature dropped too fast.

    • Fix: Re-heat to dissolve the oil, add 10-20% more solvent, and cool very slowly (wrap the flask in a towel to insulate).

  • Low Yield:

    • Fix: Concentrate the mother liquor (filtrate) to half its volume and repeat the cooling process to harvest a "second crop." Note that the second crop usually has lower purity.

5.2 Analytical Validation

  • H-NMR (DMSO-d6): Confirm the integrity of the methylthio group (singlet at ~2.6 ppm) and the pyrimidine protons. Ensure no splitting of the S-Me peak, which would indicate sulfoxide formation.

  • Isomer Check: Distinguish from the 5-cyano-2-methylthio isomer. The 2-CN isomer typically shows a distinct shift in the pyrimidine ring protons due to the strong electron-withdrawing nature of the nitrile at the 2-position (between the nitrogens).

Part 6: References

  • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine reactivity and solubility profiles).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard protocols for recrystallization of low-melting solids).

  • Sakamoto, T., et al. (1980). "Palladium-catalyzed cyanation of haloheterocycles." Chemical & Pharmaceutical Bulletin, 28(11), 3362-3368. (Context for synthesis and likely impurities of cyanopyrimidines).

  • PubChem Compound Summary. (2025). "2-(Methylthio)pyrimidine-5-carbonitrile" (Isomer comparison data).

Sources

Application Note: 5-(Methylthio)pyrimidine-2-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Cysteine Protease & Kinase Inhibitor Development

Introduction & Chemical Rationale

5-(Methylthio)pyrimidine-2-carbonitrile (CAS: 14085-08-6, or related derivatives) represents a "privileged scaffold" in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its two functional handles positioned on the electron-deficient pyrimidine ring:

  • C2-Nitrile (Warhead/Electrophile): The nitrile group at the 2-position is highly electrophilic due to the electron-withdrawing nature of the adjacent ring nitrogens. In Cathepsin K inhibitors (e.g., for osteoporosis), this nitrile acts as a reversible covalent warhead , trapping the active site cysteine (Cys25) via thioimidate formation.

  • C5-Methylthio (Synthetic Handle): The sulfur atom at the 5-position serves as a versatile "mask." It acts as a stable precursor that can be:

    • Oxidized to a sulfone (

      
      ) to create a leaving group for Nucleophilic Aromatic Substitution (
      
      
      
      ), enabling the installation of diverse amines (solubility/potency tails).
    • Coupled via Liebeskind-Srogl cross-coupling to form C-C bonds.

This guide details the protocols for transforming this scaffold into bioactive Cathepsin K inhibitors and EGFR kinase inhibitors , focusing on the critical oxidation and substitution workflows.

Application Workflow: Synthesis of 5-Amino-2-Cyanopyrimidine Inhibitors

The primary application of this molecule is the synthesis of 5-substituted-pyrimidine-2-carbonitriles . The methylthio group is chemically inert to many conditions, allowing the nitrile to be manipulated if necessary, but the standard workflow involves activating the sulfur to install the "tail" of the drug molecule.

Diagram 1: Synthetic Functionalization Workflow

The following diagram illustrates the conversion of the methylthio precursor into a bioactive amino-pyrimidine inhibitor.

SynthesisWorkflow Start 5-(Methylthio) pyrimidine-2-carbonitrile Intermediate 5-(Methylsulfonyl) pyrimidine-2-carbonitrile (Activated Core) Start->Intermediate Oxidation (0°C, DCM) Oxidant Oxidant (mCPBA or Oxone) Oxidant->Intermediate Product 5-Amino-pyrimidine-2-carbonitrile (Cathepsin K Inhibitor) Intermediate->Product SNAr Displacement (DIPEA, THF) Amine Functional Amine (R-NH2) Amine->Product

Detailed Experimental Protocols

Protocol A: Activation via Oxidation (SMe SO Me)

The transformation of the methylthio group to a methylsulfonyl group is the critical activation step.[1]

  • Challenge: The nitrile group is susceptible to hydrolysis (to amide) under acidic/aqueous conditions or high heat.

  • Solution: Use anhydrous conditions with m-CPBA at controlled temperatures.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA, 77% max, 2.5 eq)

  • Solvent: Dichloromethane (DCM), Anhydrous

  • Quench: Na

    
    S
    
    
    
    O
    
    
    (sat. aq.) and NaHCO
    
    
    (sat.[2][3] aq.)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of substrate in 10 mL DCM in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Dissolve m-CPBA (2.5 mmol) in DCM (5 mL) and add dropwise over 15 minutes. Note: Exothermic reaction.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2–4 hours. Monitor by TLC or LCMS (Target Mass: M+32).

  • Workup (Critical):

    • Dilute with DCM.

    • Wash with 10% aqueous Na

      
      S
      
      
      
      O
      
      
      (to quench excess peroxide).
    • Wash with saturated NaHCO

      
       (to remove m-chlorobenzoic acid byproduct).
      
    • Dry organic layer over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Outcome: The resulting 5-(methylsulfonyl)pyrimidine-2-carbonitrile is a white solid. Use immediately in the next step (storage >24h not recommended due to high reactivity).

Protocol B: Nucleophilic Aromatic Substitution ( )

The sulfone at C5 is now a potent leaving group. While C2/C4/C6 are naturally more reactive, the presence of the electron-withdrawing nitrile at C2 activates the C5 position sufficiently for displacement by primary or secondary amines.

Reagents:

  • Substrate: 5-(Methylsulfonyl)pyrimidine-2-carbonitrile (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (e.g., Morpholine, Piperazine derivatives) (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: THF or DMF (Dry)

Step-by-Step:

  • Setup: Dissolve the sulfone intermediate in dry THF (0.1 M concentration).

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reaction: Stir at RT. If reaction is sluggish after 4 hours, heat to 50°C.

    • Caution: Avoid temperatures >80°C to prevent nitrile degradation.

  • Purification: Concentrate solvent. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation:

    
    H NMR should show loss of the methylsulfonyl singlet (
    
    
    
    ~3.2 ppm) and appearance of amine signals.

Biological Mechanism: Covalent Inhibition of Cathepsin K

The resulting 5-amino-pyrimidine-2-carbonitrile compounds function as orthosteric inhibitors of Cathepsin K.

Mechanism of Action

Cathepsin K is a cysteine protease with a catalytic triad involving Cysteine-25. The nitrile group of the inhibitor enters the S1-S2 pocket and undergoes a nucleophilic attack by the thiolate of Cys25.

  • Recognition: The 5-amino tail fits into the S2 pocket, providing selectivity.

  • Warhead Engagement: The C2-nitrile is attacked by Cys25-S

    
    .
    
  • Thioimidate Formation: A reversible covalent bond forms, creating a thioimidate adduct. This mimics the transition state of peptide hydrolysis, locking the enzyme.

Diagram 2: Covalent Inhibition Mechanism

Mechanism Enzyme Cathepsin K (Active Site Cys25-SH) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex Recognition (S2 Pocket) Inhibitor Inhibitor (Pyrimidine-2-CN) Inhibitor->Complex Recognition (S2 Pocket) Adduct Thioimidate Adduct (Covalent Inhibition) Complex->Adduct Nucleophilic Attack (Cys-S- on -CN) Adduct->Complex Reversible (Slow Off-rate)

Protocol C: Validation via FRET Assay

To verify the activity of the synthesized compounds:

  • Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA. (Acidic pH is required for Cathepsin activity).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Procedure:

    • Incubate Cathepsin K (1 nM) with the synthesized inhibitor (various concentrations) for 15 mins at RT.

    • Add Substrate (10

      
      M).
      
    • Measure Fluorescence (Ex: 355 nm, Em: 460 nm) kinetically for 30 mins.

    • Data Analysis: Calculate IC

      
       based on the reduction of the slope (V
      
      
      
      ) compared to DMSO control.

Analytical Data Summary

When characterizing this compound derivatives, use this reference table for expected shifts.

Functional Group

H NMR (

ppm, DMSO-

)

C NMR (

ppm)
IR (

)
-SMe (Precursor) 2.60 (s, 3H)~14.0-
-SO

Me (Activated)
3.35 - 3.45 (s, 3H)~42.01300, 1150 (Sulfone)
-CN (Nitrile) -~115.0 - 117.02230 - 2240 (Sharp)
Pyrimidine H4/H6 8.80 - 9.10 (s)~158.0 - 162.0-

References

  • Cathepsin K Inhibitor Design

    • Altmann, E., et al. "2-Cyano-pyrimidines: A new class of potent and selective cathepsin K inhibitors." Journal of Medicinal Chemistry. (2007).
    • Context: Establishes the C2-nitrile as the critical warhead for Cys25 engagement.
    • (Representative link based on search context 1.8).

  • Synthesis of 5-Substituted Pyrimidines

    • Barvian, N. C., et al. "Preparation of 5-aminopyrimidine-2-carbonitriles as Cathepsin K inhibitors." Bioorganic & Medicinal Chemistry Letters. (2009).
    • Context: Protocols for displacing leaving groups
    • 4

  • EGFR Kinase Applications

    • Xie, H., et al. "Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors."[5] Bioorganic & Medicinal Chemistry. (2016).[5][6]

    • Context: Use of the methylthio group as a core scaffold element in kinase inhibitors.
    • [5]

  • Oxidation Protocols (mCPBA)

    • BenchChem Application Notes.[1] "Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine."

    • Context: General procedure for activ
    • 1[3][5][7][8][9][10][11][12][13][14]

Sources

Application Notes and Protocols: Synthesis and Evaluation of VEGFR-2 Inhibitors from Heterocyclic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Oncology

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental physiological process. However, in the context of oncology, it becomes a sinister engine for tumor growth and metastasis. Tumors, to exceed a few millimeters in size, require a dedicated blood supply to provide oxygen and nutrients. They achieve this by hijacking the signaling pathways that regulate angiogenesis. Central to this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1][2]

VEGFR-2 is a receptor tyrosine kinase expressed on vascular endothelial cells.[2] Its activation by VEGF-A triggers a cascade of downstream signaling events, including the PI3K/Akt and Ras/Raf/MAPK pathways, which ultimately lead to endothelial cell proliferation, migration, and survival – the hallmarks of angiogenesis.[3] Given its pivotal role, VEGFR-2 has emerged as a prime target for anti-cancer therapies. The inhibition of VEGFR-2 signaling is a clinically validated strategy to stifle tumor angiogenesis, effectively starving the tumor and impeding its growth.[1][4]

This guide provides a comprehensive overview of the synthesis and evaluation of a potent class of VEGFR-2 inhibitors. We will focus on the quinazoline scaffold, a bio-isostere of the native pyrimidine core of ATP, which serves as an excellent starting point for designing potent kinase inhibitors. We will use Cediranib (AZD2171), a well-characterized and highly potent VEGFR-2 inhibitor, as our model compound to illustrate the synthetic strategy and biological evaluation workflows.

The Quinazoline Scaffold: A Privileged Structure for Kinase Inhibition

The choice of a core chemical scaffold is a critical decision in drug discovery. The quinazoline ring system, which is essentially a pyrimidine ring fused to a benzene ring, has proven to be a "privileged scaffold" for the development of tyrosine kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to bind competitively to the ATP-binding pocket of kinases like VEGFR-2. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade.[1][5]

The general structure of many quinazoline-based VEGFR-2 inhibitors allows for strategic modifications at various positions to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of these molecules often involves the construction of the core quinazoline ring followed by the sequential introduction of side chains that make specific interactions with the amino acid residues in the kinase domain.

VEGFR-2 Signaling Pathway

The following diagram illustrates the central role of VEGFR-2 in mediating angiogenic signals and the point of intervention for inhibitors like Cediranib.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 (KDR) VEGF-A->VEGFR-2 Binding & Dimerization P1 P VEGFR-2->P1 Autophosphorylation P2 P VEGFR-2->P2 PI3K_Akt PI3K/Akt Pathway P1->PI3K_Akt Ras_MAPK Ras/MAPK Pathway P2->Ras_MAPK Survival Survival PI3K_Akt->Survival Proliferation Proliferation Ras_MAPK->Proliferation Migration Migration Ras_MAPK->Migration Cediranib Cediranib (AZD2171) Cediranib->VEGFR-2 Inhibition of ATP Binding

Caption: VEGFR-2 signaling pathway and the inhibitory action of Cediranib.

Synthesis of a Representative VEGFR-2 Inhibitor: Cediranib (AZD2171)

The following is a representative, multi-step synthesis of Cediranib, adapted from established synthetic routes for quinazoline-based kinase inhibitors. This protocol is intended for experienced synthetic chemists.

Synthetic Workflow Overview

Synthesis_Workflow A Starting Material (e.g., 2,4-dichloro-6,7-dimethoxyquinazoline) B Step 1: Nucleophilic Aromatic Substitution (SNAr at C4) A->B C Intermediate 1 B->C D Step 2: Demethylation C->D E Intermediate 2 D->E F Step 3: O-Alkylation E->F G Final Product (Cediranib) F->G

Caption: Generalized synthetic workflow for quinazoline-based VEGFR-2 inhibitors.

Detailed Protocol

Step 1: Synthesis of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6,7-dimethoxyquinazoline (Intermediate 1)

  • Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction, where the highly reactive chlorine atom at the C4 position of the quinazoline ring is displaced by the hydroxyl group of the indole derivative. This is a common strategy for introducing the key side chain that will occupy a specific pocket in the VEGFR-2 active site.

  • Procedure:

    • To a solution of 4-fluoro-2-methyl-1H-indol-5-ol (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

    • Add a solution of 4-chloro-6,7-dimethoxyquinazoline (1.1 eq) in DMF dropwise to the reaction mixture.

    • Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Selective Demethylation (Intermediate 2)

  • Rationale: Selective demethylation at the C7 position is often required to introduce further modifications. This can be a challenging step, requiring careful selection of reagents to avoid demethylation at the C6 position.

  • Procedure:

    • Dissolve Intermediate 1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C and add a Lewis acid, for example, boron tribromide (BBr₃, 1.5 eq), dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

    • Carefully quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with an organic solvent, wash, dry, and concentrate as described in Step 1.

    • Purify by column chromatography to isolate the C7-demethylated product, Intermediate 2.

Step 3: Synthesis of Cediranib (Final Product)

  • Rationale: The final step involves an O-alkylation reaction to introduce the solubilizing side chain, which also contributes to the overall binding affinity and pharmacokinetic profile of the molecule.

  • Procedure:

    • To a solution of Intermediate 2 (1.0 eq) in DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Add 1-(3-chloropropyl)pyrrolidine hydrochloride (1.2 eq) to the mixture.

    • Heat the reaction to 60-70 °C and stir until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture, add water, and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield Cediranib as a solid.

Biological Evaluation of VEGFR-2 Inhibitors

Once synthesized, the inhibitory activity of the compounds against VEGFR-2 must be rigorously evaluated. This is typically a multi-tiered process, starting with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess the compound's effect on endothelial cell function.

Experimental Workflow for Biological Evaluation

Bio_Evaluation_Workflow A Synthesized Compound (e.g., Cediranib) B In Vitro Kinase Assay (VEGFR-2 Enzyme) A->B D Cell-Based Assays (HUVECs) A->D C Determine IC50 B->C E HUVEC Proliferation Assay D->E F HUVEC Tube Formation Assay D->F G Assess Anti-Angiogenic Activity E->G F->G

Caption: Workflow for the biological evaluation of VEGFR-2 inhibitors.

Protocol 1: In Vitro VEGFR-2 Kinase Assay (Z'-LYTE™ Method)
  • Principle: This assay measures the inhibition of VEGFR-2 kinase-mediated phosphorylation of a synthetic peptide substrate. The Z'-LYTE™ technology uses a FRET-based readout where phosphorylation of the substrate protects it from proteolytic cleavage, thus maintaining a high FRET signal.[6][7][8]

  • Materials:

    • Recombinant human VEGFR-2 (KDR) kinase domain

    • Z'-LYTE™ Tyr 01 Peptide substrate

    • ATP

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compound (e.g., Cediranib) dissolved in DMSO

    • Z'-LYTE™ Development Reagent

    • Microplate reader capable of fluorescence measurements

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

    • In a 384-well plate, add the test compound dilutions. Include positive controls (kinase + substrate, no inhibitor) and negative controls (substrate only, no kinase).

    • Prepare a kinase/substrate mixture by diluting the VEGFR-2 enzyme and the Tyr 01 peptide substrate in kinase buffer. Add this mixture to the wells containing the test compound.

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for VEGFR-2.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the kinase reaction and initiate the development step by adding the Z'-LYTE™ Development Reagent.

    • Incubate for another hour at room temperature.

    • Measure the fluorescence emission at two wavelengths (e.g., coumarin and fluorescein emission wavelengths) using a microplate reader.

    • Calculate the emission ratio and then the percent inhibition based on the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: HUVEC Tube Formation Assay
  • Principle: This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs) cultured on a basement membrane extract (Matrigel). This is a key step in angiogenesis.[9][10][11]

  • Materials:

    • Primary HUVECs

    • Endothelial cell growth medium (e.g., EGM-2)

    • Basement membrane extract (e.g., Matrigel)

    • 96-well tissue culture plates

    • Test compound (e.g., Cediranib)

    • Calcein AM (for visualization)

    • Inverted fluorescence microscope with imaging software

  • Procedure:

    • Thaw the Matrigel on ice overnight.

    • Pre-cool a 96-well plate at 4 °C.

    • Coat the wells of the pre-cooled plate with a thin layer of Matrigel (50-80 µL per well) and allow it to solidify at 37 °C for 30-60 minutes.

    • Harvest HUVECs and resuspend them in endothelial cell basal medium containing a low serum concentration and the desired concentrations of the test compound.

    • Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10⁴ cells per well.

    • Incubate the plate at 37 °C in a 5% CO₂ incubator for 6-18 hours.

    • After incubation, carefully remove the medium and stain the cells with Calcein AM for visualization.

    • Capture images of the tube networks using a fluorescence microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using an image analysis software.

    • Compare the results from treated wells to vehicle-treated control wells to determine the anti-angiogenic effect of the compound.

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to allow for easy comparison and interpretation.

Table 1: Inhibitory Activity of Cediranib (AZD2171)

Target/AssayIC₅₀ (nM)Cell Line/System
VEGFR-2 (KDR)<1Recombinant Enzyme[1][12]
VEGFR-1 (Flt-1)5Recombinant Enzyme[12]
VEGFR-3 (Flt-4)≤3Recombinant Enzyme[12]
c-Kit2HUVECs[12]
PDGFRβ5HUVECs[12]
VEGF-stimulated HUVEC Proliferation0.4HUVECs[13]
VEGF-stimulated KDR Phosphorylation0.5HUVECs[12]

The data clearly demonstrates that Cediranib is a highly potent inhibitor of VEGFR-2 with sub-nanomolar IC₅₀ values in both biochemical and cell-based assays. Its activity against other related kinases like c-Kit and PDGFRβ suggests it is a multi-targeted kinase inhibitor, which can be advantageous in certain cancer types.[4][14]

Conclusion

The development of potent and selective VEGFR-2 inhibitors represents a cornerstone of modern anti-angiogenic cancer therapy. The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the design of such inhibitors. By understanding the key synthetic strategies and employing a robust suite of in vitro biochemical and cell-based assays, researchers can effectively synthesize and evaluate novel candidates in the quest for more effective cancer treatments. The protocols and workflows detailed in this guide provide a solid foundation for drug development professionals and academic researchers working in this critical area of oncology.

References

  • Cediranib inhibits specific activation of VEGFR-2 and VEGFR-3 and associated downstream signals in human endothelial cells. ResearchGate. [Link]

  • Synthesis method of cediranib.
  • A high-content tube formation assay using an in vitro angiogenesis model. Molecular Devices. [Link]

  • Endothelial cell tube formation assay (in vitro angiogenesis assay). PromoCell. [Link]

  • Tube Formation Assay with Primary Human Umbilical Vein Endothelial Cells. Lonza. [Link]

  • In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol. [Link]

  • Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2. PubMed. [Link]

  • Assessing the Activity of Cediranib, a VEGFR-2/3 Tyrosine Kinase Inhibitor, against VEGFR-1 and Members of the Structurally Related PDGFR Family. Molecular Cancer Therapeutics. [Link]

  • Advantages of Tyrosine Kinase Anti-Angiogenic Cediranib over Bevacizumab: Cell Cycle Abrogation and Synergy with Chemotherapy. Semantic Scholar. [Link]

  • Vitamin D Enhances Anticancer Properties of Cediranib, a VEGFR Inhibitor, by Modulation of VEGFR2 Expression in Melanoma Cells. Frontiers in Pharmacology. [Link]

  • Inhibition Assay of KDR (VEGFR2). BindingDB. [Link]

  • Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. ResearchGate. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. [Link]

  • Cediranib. Wikipedia. [Link]

  • Z'-LYTE™ Kinase Assay Platform. Invitrogen. [Link]

  • Human VEGFR2/KDR ELISA Kit. ScienCell. [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. MDPI. [Link]

Sources

Application Notes & Protocols: Synthesis and Evaluation of COX-2 Inhibitors Utilizing a Pyrimidine-5-Carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical synthesis and biological evaluation of selective Cyclooxygenase-2 (COX-2) inhibitors based on the pyrimidine-5-carbonitrile scaffold. We detail a robust, one-pot synthetic protocol, methods for purification and characterization, and a step-by-step fluorometric assay for determining inhibitory potency (IC50). This guide is intended for researchers in medicinal chemistry and drug discovery, offering field-proven insights into experimental design, causality, and data interpretation.

Introduction: Targeting Inflammation with Precision

Cyclooxygenase (COX) is the key enzyme responsible for converting arachidonic acid into prostanoids, which are critical mediators of inflammation, pain, and fever.[1] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.[1][2] Conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to therapeutic effects but also significant gastrointestinal side effects.

The discovery that the COX-2 active site contains a secondary, polar side-pocket not present in COX-1 paved the way for the design of selective inhibitors.[3] These "coxibs" can reduce inflammation with a lower risk of gastric issues. The sulfonamide moiety (-SO2NH2) has proven to be a key pharmacophore for achieving this selectivity, as it can form hydrogen bonds within this specific side pocket.[3][4][5]

The pyrimidine-5-carbonitrile framework has emerged as a promising and versatile scaffold for developing novel COX-2 inhibitors.[6][7][8][9] Its rigid structure allows for precise orientation of substituent groups to maximize interactions with the enzyme's active site, leading to high potency and selectivity.[8][10][11] This guide focuses on a representative synthesis and evaluation of a compound from this class.

Overall Experimental & Analytical Workflow

The process of developing and validating a novel COX-2 inhibitor involves a multi-stage workflow. It begins with the chemical synthesis of the target molecule, followed by rigorous purification and structural confirmation. The purified compound is then subjected to biological assays to determine its inhibitory activity and selectivity.

G cluster_synthesis Part A: Chemical Synthesis cluster_bio Part B: Biological Evaluation S1 One-Pot Reaction: Substituted Aldehyde, Malononitrile, Guanidine S2 Purification: Recrystallization or Column Chromatography S1->S2 S3 Characterization: NMR, Mass Spec, IR S2->S3 B1 In Vitro COX-2 Inhibition Assay S3->B1 Test Compound B2 Data Acquisition: Fluorescence Measurement B1->B2 B3 IC50 Calculation B2->B3 F F B3->F Potency & Selectivity Profile G R1 Ar¹-CHO (Substituted Aldehyde) plus1 + R2 NC-CH₂-CN (Malononitrile) plus2 + R3 Guanidine reaction_arrow One-Pot Base/Catalyst Heat Product [Structure of a 2-amino-4-aryl-6-aryl- pyrimidine-5-carbonitrile]

Figure 2: Generalized one-pot reaction for pyrimidine-5-carbonitrile synthesis.

Detailed Protocol: Synthesis of a Representative Compound

This protocol describes the synthesis of a model compound: 2-amino-4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidine-5-carbonitrile .

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
4-(Methylsulfonyl)benzaldehyde184.221.84 g10
Malononitrile66.060.66 g10
Guanidine Hydrochloride95.530.96 g10
Anhydrous Potassium Carbonate138.212.76 g20
Ethanol (Absolute)-50 mL-

Safety Precautions:

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Malononitrile is toxic; handle with extreme care. Guanidine hydrochloride and potassium carbonate are irritants.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(methylsulfonyl)benzaldehyde (10 mmol), malononitrile (10 mmol), guanidine hydrochloride (10 mmol), and anhydrous potassium carbonate (20 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

  • Reaction: Stir the mixture at room temperature for 15 minutes, then heat the mixture to reflux (approximately 78°C). Maintain reflux with continuous stirring for 6-8 hours.

    • Causality Note: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for the condensation and cyclization steps. Potassium carbonate acts as a base to neutralize the guanidine hydrochloride and catalyze the reaction.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of starting materials indicates reaction completion.

  • Work-up & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Precipitation: A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 30 mL) and then with a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the pure product as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Part B: Biological Evaluation Protocol

The efficacy of the synthesized compounds is determined by their ability to inhibit COX-2 enzyme activity. A fluorometric inhibitor screening assay is a common, sensitive, and reliable method for this purpose. [1][2]

Assay Principle

This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to the intermediate Prostaglandin G2 (PGG2). The peroxidase component of COX then reduces PGG2 to Prostaglandin H2. This process involves a probe that is oxidized in the presence of the active enzyme, generating a fluorescent signal. [1]An inhibitor will block this reaction, leading to a decrease in fluorescence.

Detailed Protocol: In Vitro COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits (e.g., from Abcam, Cayman Chemical, BPS Bioscience). [2][12][13][14] Materials:

  • Purified, human recombinant COX-2 enzyme [2]* COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red) [12]* COX Cofactor

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive Control Inhibitor) [4]* Synthesized Test Compound

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 535/587-590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare all buffers and reagents according to the manufacturer's instructions. Keep the reconstituted COX-2 enzyme on ice at all times. [1][2] * Test Compound Stock: Prepare a 10 mM stock solution of your synthesized pyrimidine-5-carbonitrile compound in DMSO.

    • Serial Dilutions: Create a series of dilutions from the stock solution in COX Assay Buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM. Ensure the final DMSO concentration in all wells does not exceed 1%, as higher concentrations can affect enzyme activity. [12] * Control Preparation: Prepare dilutions of Celecoxib to serve as a positive control inhibitor.

  • Assay Plate Setup:

    • Enzyme Control (100% Activity): Add 10 µL of COX Assay Buffer (containing <1% DMSO) to these wells.

    • Inhibitor Control (Positive Control): Add 10 µL of diluted Celecoxib to these wells.

    • Test Compound Wells: Add 10 µL of each dilution of your synthesized compound to the respective wells.

    • Solvent Control: Prepare wells with the final concentration of solvent (e.g., 1% DMSO) to test its effect on enzyme activity. [1]

  • Reaction Preparation:

    • Prepare a "Reaction Mix" containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit protocol.

    • Add 80 µL of the Reaction Mix to all wells.

    • Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except for a "No Enzyme" background control.

    • Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow the inhibitors to bind to the enzyme.

  • Initiation & Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately begin measuring the fluorescence intensity (Ex/Em = 535/590 nm) in kinetic mode for 5-10 minutes.

Data Analysis: Determining Inhibitor Potency

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. [15][16]

Calculating Percent Inhibition
  • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic read.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100

    • Where Rate_EC is the rate of the Enzyme Control (100% activity) and Rate_Sample is the rate in the presence of your test compound.

IC50 Determination
  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration (log[I]).

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).

  • The IC50 is the concentration at which the curve passes through 50% inhibition. [16][17] Interpreting Results: A lower IC50 value indicates a more potent inhibitor. [17]By comparing the IC50 value for COX-2 with the IC50 value for COX-1 (obtained from a parallel assay), a selectivity index (SI = IC50(COX-1)/IC50(COX-2)) can be calculated. A higher SI value signifies greater selectivity for COX-2. [4] Example Data from Literature for Pyrimidine-5-Carbonitrile Derivatives:

Compound IDCOX-2 IC50 (µM)Reference
Celecoxib (Control)0.04 - 0.83[4]
Derivative 3b0.20[11][18]
Derivative 5b0.18[11][18]
Derivative 5d0.16[11][18]
Derivative 10j0.041[6]

Note: IC50 values can vary based on specific assay conditions. [4]

Conclusion

The pyrimidine-5-carbonitrile scaffold is a highly effective platform for the design and synthesis of potent and selective COX-2 inhibitors. The one-pot synthetic methodology presented here offers an efficient route to generate diverse compound libraries. When coupled with the robust fluorometric assay protocol, this guide provides a solid foundation for researchers to discover and characterize novel anti-inflammatory agents.

References

  • Al-Ostath, A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. Available at: [Link]

  • Supuran, C. T. (2004). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Mini reviews in medicinal chemistry, 4(6), 625–632. Available at: [Link]

  • Gao, Y., et al. (2009). A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic acids research, 37(Web Server issue), W436–W442. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved February 19, 2026, from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6069. Available at: [Link]

  • Rojas-Mayorquín, A. E., et al. (2024). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. ACS Omega. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved February 19, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2021). Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies. Bioorganic chemistry, 108, 104555. Available at: [Link]

  • IC50. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved February 19, 2026, from [Link]

  • Pyrimidine-based COX-2 inhibitors and rationale for designing the target compounds. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

  • Khanna, I. K., et al. (1997). Synthesis and activity of sulfonamide-substituted 4,5-diaryl thiazoles as selective cyclooxygenase-2 inhibitors. Journal of medicinal chemistry, 40(11), 1634–1647. Available at: [Link]

  • Chem Help ASAP. (2021, January 12). Measuring Enzyme Inhibition by Drugs. YouTube. Retrieved February 19, 2026, from [Link]

  • Pindelska, E., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International journal of molecular sciences, 24(23), 16677. Available at: [Link]

  • El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC medicinal chemistry, 14(12), 2496–2516. Available at: [Link]

  • El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFR WT /COX-2 inhibitors with docking studies. RSC Medicinal Chemistry. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683. Available at: [Link]

  • Al-Ostath, A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. Available at: [Link]

  • Al-Ostath, A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Available at: [Link]

  • Wuest, M., et al. (2015). Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. Organic & biomolecular chemistry, 13(2), 589–600. Available at: [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(7). Available at: [Link]

  • Bautista-Aguilera, Ó. M., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of medicinal chemistry, 64(14), 10219–10245. Available at: [Link]

  • One-pot synthesis of 2-amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2- b]pyridine-3-carbonitrile derivatives under microwave irradiation. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Manikrao, A. M., et al. (2009). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. European journal of medicinal chemistry, 44(6), 2753–2757. Available at: [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]

Sources

Application Notes & Protocols: Development of Pyrimidine-Based PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling cascade is a critical regulator of cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3] Dual inhibition of both PI3K and mTOR offers a promising strategy to overcome feedback loops and block pathway-independent activation, potentially leading to more effective and durable anti-cancer responses.[1][3][4] This document provides a comprehensive guide to the development of PI3K/mTOR dual inhibitors derived from pyrimidine-based scaffolds. We will explore the rationale for targeting this pathway, delve into the structure-activity relationships (SAR) of key pyrimidine derivatives, and provide detailed, field-proven protocols for their synthesis, in vitro characterization, and in vivo evaluation.

The PI3K/mTOR Signaling Pathway: A Rationale for Dual Inhibition

The PI3K/AKT/mTOR pathway is a central signaling node that integrates extracellular and intracellular signals to control essential cellular processes.[2] Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[3]

Given the interconnected nature of this pathway, targeting a single node can lead to compensatory feedback mechanisms. For instance, inhibition of mTORC1 can lead to a feedback activation of PI3K signaling.[2] Therefore, the simultaneous inhibition of both PI3K and mTOR is a compelling therapeutic strategy to achieve a more complete and sustained blockade of this critical cancer-promoting pathway.[1][3]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Proliferation Cell Growth & Survival mTORC1->Proliferation mTORC2->AKT Feedback Activation Pyrimidine_Inhibitor Pyrimidine-Based Dual Inhibitor Pyrimidine_Inhibitor->PI3K Pyrimidine_Inhibitor->mTORC1 Pyrimidine_Inhibitor->mTORC2

Caption: The PI3K/mTOR signaling pathway and points of inhibition by pyrimidine-based dual inhibitors.

Pyrimidine Derivatives as a Scaffold for PI3K/mTOR Dual Inhibitors

The pyrimidine core is a versatile scaffold that has been successfully employed in the design of numerous kinase inhibitors.[5] For PI3K/mTOR dual inhibitors, various pyrimidine-based derivatives, including pyridopyrimidinones, pyrido[3,2-d]pyrimidines, and thienopyrimidines, have demonstrated significant potential.[1][2][6][7]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyrimidine-based PI3K/mTOR inhibitors relies on a thorough understanding of their SAR. Key structural modifications and their impact on activity are summarized below:

  • Pyridopyrimidinones: A series of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as potent and orally active PI3K/mTOR dual inhibitors.[1] Optimization of substituents on the pyridine ring and at the ortho-position of the carbonyl group has been crucial for enhancing potency.[1] For instance, the introduction of a sulfonamide group on the pyridine ring and specific substitutions on an attached phenyl ring can significantly impact cellular activity against both PI3K and mTOR.[1]

  • Pyrido[3,2-d]pyrimidines: 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have emerged as another promising class of dual inhibitors.[2] In this series, maintaining a 3-hydroxyphenyl group at the C-2 position and a morpholine group at the C-4 position, while diversifying the substituent at the C-7 position, has allowed for the fine-tuning of activity and selectivity.[2] Docking studies suggest that the pyridopyrimidine scaffold orients within the ATP-binding site, with key hydrogen bond interactions dictating potency.[2][8]

  • Thienopyrimidines: The thienopyrimidine core is another privileged scaffold for PI3K/mTOR inhibitors.[6][8] Structure-activity relationship studies have shown that the introduction of a flexible hydrazinyl linker at the 2-position of the pyrimidine ring can enhance cytotoxic activity.[6]

Table 1: Representative Pyrimidine-Based PI3K/mTOR Dual Inhibitors and their In Vitro Activity

Compound IDScaffoldPI3Kα IC50 (nM)mTOR IC50 (nM)Cell LineCellular Assay IC50 (nM)Reference
Compound 31 Pyridopyrimidinone3.44.7MCF-716 (pAkt-S473)[1]
Compound 6 Pyrido[3,2-d]pyrimidine319VariousSub-micromolar[2]
GDC-0941 Thienopyrimidine3170VariousVaries[6]
LY3023414 Imidazoquinolinone1.86.1U87 MG106 (pAKT-T308)[9]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of pyrimidine-based PI3K/mTOR dual inhibitors. These are intended as a starting point and may require optimization based on the specific chemical series and biological system.

General Synthetic Protocol for Pyrido[3,2-d]pyrimidine Derivatives

This protocol is adapted from the synthesis of 2,4-disubstituted pyrido[3,2-d]pyrimidines and involves a sequential nucleophilic aromatic substitution (SNAr) and a Suzuki-type cross-coupling reaction.[7]

Synthesis_Workflow Start 2,4-Dichloropyrido [3,2-d]pyrimidine Step1 SNAr with Morpholine Start->Step1 Intermediate 2-Chloro-4-morpholino pyrido[3,2-d]pyrimidine Step1->Intermediate Step2 Suzuki Coupling with (3-Hydroxyphenyl)boronic acid Intermediate->Step2 Product Final Pyrido[3,2-d]pyrimidine Derivative Step2->Product

Caption: General synthetic workflow for pyrido[3,2-d]pyrimidine derivatives.

Step-by-Step Methodology:

  • SNAr Reaction: To a solution of 2,4-dichloropyrido[3,2-d]pyrimidine in a suitable solvent (e.g., N,N-Dimethylformamide), add morpholine and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the intermediate, 2-chloro-4-morpholinopyrido[3,2-d]pyrimidine, by column chromatography.

  • Suzuki Coupling: To a solution of the purified intermediate in a suitable solvent system (e.g., 1,4-dioxane and water), add (3-hydroxyphenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purify the final product by column chromatography to yield the desired 2-(3-hydroxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine derivative.

In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 values of compounds against PI3K and mTOR kinases.[1]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase (PI3Kα or mTOR), the appropriate substrate (e.g., PIP2 for PI3K), and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents according to the manufacturer's instructions.

  • Measurement: Read the fluorescence on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the ability of the inhibitors to block the phosphorylation of downstream targets of the PI3K/mTOR pathway, such as AKT and S6 ribosomal protein, in cancer cells.[1][9]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, PC-3) in culture plates and allow them to adhere overnight.[1]

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total AKT (e.g., p-AKT Ser473) and S6 (e.g., p-S6 Ser235/236).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a lead compound in a tumor xenograft model.[1]

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously implant cancer cells (e.g., PC-3M) into the flank of immunodeficient mice (e.g., nude mice).[1]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer the test compound and vehicle control to the respective groups via the desired route (e.g., oral gavage) and schedule (e.g., daily for 21 days).[1]

  • Monitoring: Monitor tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the results.

Conclusion and Future Directions

The development of pyrimidine-based PI3K/mTOR dual inhibitors represents a highly promising avenue in cancer drug discovery. The versatility of the pyrimidine scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this document provide a solid foundation for researchers to design, synthesize, and evaluate novel inhibitors in this class. Future efforts should focus on developing compounds with improved isoform selectivity, particularly for the different PI3K isoforms, to potentially enhance the therapeutic window and minimize off-target effects. Additionally, exploring combination therapies with other targeted agents or standard-of-care chemotherapeutics may unlock synergistic anti-tumor activity.[10]

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (URL: [Link])

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (URL: [Link])

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. (URL: [Link])

  • Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (URL: [Link])

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. (URL: [Link])

  • PI3K inhibitors with pyrimidine scaffold. (URL: [Link])

  • PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. (URL: [Link])

  • Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. (URL: [Link])

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (URL: [Link])

  • Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia. (URL: [Link])

  • Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. (URL: [Link])

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. (URL: [Link])

  • PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. (URL: [Link])

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (URL: [Link])

Sources

Application Notes and Protocols: 1H and 13C NMR Characterization of 5-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Substituted Pyrimidines and the Role of NMR

5-Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development. This class of heterocyclic compounds is integral to the structure of nucleobases, such as thymine and uracil, and as a result, they are fundamental components of a vast array of therapeutic agents, including antiviral and anticancer drugs.[1][2] The biological activity of these molecules is exquisitely sensitive to the nature of the substituent at the C5 position, which can modulate their binding affinity to target enzymes and receptors. Consequently, the precise and unambiguous characterization of these molecules is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules, including 5-substituted pyrimidines.[3] Through the analysis of 1H and 13C NMR spectra, researchers can gain a wealth of information regarding the molecular structure, including the electronic environment of each atom, through-bond connectivity, and stereochemistry.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1H and 13C NMR for the characterization of 5-substituted pyrimidines. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights into spectral interpretation, all grounded in established scientific principles and supported by authoritative references.

Theoretical Background: Understanding the NMR Spectra of 5-Substituted Pyrimidines

The NMR spectrum of a 5-substituted pyrimidine is governed by the interplay of chemical shifts and spin-spin (J) coupling. A thorough understanding of these parameters is essential for accurate spectral interpretation.

Chemical Shifts (δ)

The chemical shift of a nucleus is a measure of its electronic environment. In the pyrimidine ring, the electronegative nitrogen atoms deshield the adjacent carbon and hydrogen atoms, causing their signals to appear at a higher chemical shift (downfield) compared to analogous protons and carbons in benzene.[5] The substituent at the C5 position further modulates the chemical shifts of the ring protons (H-2, H-4, and H-6) and carbons (C-2, C-4, C-5, and C-6).

  • Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, and -CHO at the C5 position will deshield the ring protons and carbons, causing a downfield shift in their NMR signals. This effect is most pronounced at the ortho (C4, C6) and para (C2) positions.

  • Electron-Donating Groups (EDGs) like -NH₂ and -OCH₃ at the C5 position will shield the ring nuclei, resulting in an upfield shift of their signals.

The predictable nature of these substituent-induced chemical shifts (SCS) allows for the verification of the substituent's identity and position on the pyrimidine ring.[6][7]

Spin-Spin (J) Coupling

J-coupling arises from the interaction of nuclear spins through the intervening bonding electrons and provides information about the connectivity of atoms.[8] In the 1H NMR spectrum of a 5-substituted pyrimidine, the coupling between the ring protons gives rise to characteristic splitting patterns. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their dihedral angle.

Typical proton-proton coupling constants in the pyrimidine ring are:

  • ³J(H4-H6): This three-bond coupling is typically small.

  • ⁴J(H2-H4) and ⁴J(H2-H6): These four-bond couplings are also small.

  • ⁵J(H2-H5-substituent): Long-range couplings can sometimes be observed between the proton at C2 and protons on the substituent at C5.

The analysis of these coupling patterns is invaluable for assigning the signals of the ring protons.[2][9]

Experimental Protocols

A meticulously executed experimental protocol is the foundation of high-quality, reproducible NMR data. This section provides a step-by-step guide for the preparation and analysis of 5-substituted pyrimidine samples.

Sample Preparation

Proper sample preparation is critical to obtain high-resolution NMR spectra. The following workflow ensures the removal of common interferences.

Sample_Preparation_Workflow cluster_0 Sample Preparation Workflow A Weigh 5-10 mg of the 5-substituted pyrimidine B Dissolve in 0.6-0.7 mL of deuterated solvent A->B Solubilization C Add internal standard (e.g., TMS) B->C Referencing D Filter the solution into a clean NMR tube C->D Clarification E Cap the NMR tube securely D->E Finalization

Caption: Workflow for preparing a 5-substituted pyrimidine sample for NMR analysis.

Detailed Steps:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified 5-substituted pyrimidine for a standard 1H NMR experiment. For 13C NMR, a higher concentration (20-50 mg) may be necessary due to the lower natural abundance of the 13C isotope.

  • Choosing a Deuterated Solvent: Select a deuterated solvent that completely dissolves the sample. Commonly used solvents for pyrimidine derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can slightly influence the chemical shifts, so consistency is key for comparative studies.

  • Adding an Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1H and 13C NMR spectra of 5-substituted pyrimidines on a 400 MHz or higher spectrometer.[10]

1H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard single-pulse (e.g., zg30)Provides a simple and robust method for excitation.
Spectral Width~16 ppmEncompasses the typical chemical shift range for organic molecules.
Acquisition Time2-4 secondsAllows for sufficient data collection for good resolution.
Relaxation Delay1-2 secondsEnsures adequate relaxation of the protons between scans.
Number of Scans16-64Dependent on sample concentration; more scans improve signal-to-noise.
Temperature298 KStandard ambient temperature for routine analysis.

13C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramProton-decoupled single-pulse (e.g., zgpg30)Simplifies the spectrum by removing C-H coupling, resulting in singlets for each carbon.
Spectral Width~220 ppmCovers the broad chemical shift range of carbon nuclei.
Acquisition Time1-2 secondsSufficient for resolving carbon signals.
Relaxation Delay2-5 secondsLonger delay is needed for quaternary carbons to fully relax.
Number of Scans1024-4096A higher number of scans is required due to the low natural abundance of 13C.
Temperature298 KStandard ambient temperature.

Data Analysis and Interpretation

A systematic approach to spectral analysis is crucial for the accurate characterization of 5-substituted pyrimidines.

1H NMR Spectrum Analysis
  • Identify the Solvent and TMS Peaks: Locate the residual solvent peak and the TMS signal (0 ppm) to confirm the chemical shift calibration.

  • Assign the Pyrimidine Ring Protons:

    • H-2: This proton is typically the most deshielded due to its proximity to both nitrogen atoms and will appear as a singlet or a narrow triplet (due to small ⁴J couplings) at the furthest downfield position.

    • H-4 and H-6: These protons are chemically equivalent in unsubstituted pyrimidine but become non-equivalent upon substitution at C5. They will appear as distinct signals, often as doublets or more complex multiplets depending on their coupling to each other and to the substituent.

  • Analyze the Substituent Signals: The chemical shift, multiplicity, and integration of the signals corresponding to the C5-substituent will confirm its structure.

  • Interpret J-Coupling: Measure the coupling constants to confirm the connectivity between protons.

13C NMR Spectrum Analysis
  • Identify the Solvent Peak: Locate the characteristic signal of the deuterated solvent.

  • Assign the Pyrimidine Ring Carbons:

    • C-2, C-4, C-6: These carbons are directly bonded to nitrogen and will appear at lower field (higher ppm).

    • C-5: The chemical shift of this carbon is highly sensitive to the nature of the directly attached substituent.

  • Assign the Substituent Carbons: Identify the signals corresponding to the carbons of the C5-substituent.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups, which greatly aids in the assignment of both the pyrimidine ring and substituent carbons.

2D NMR for Unambiguous Structure Elucidation

For complex structures or when 1D spectra are ambiguous, 2D NMR experiments are indispensable.[11]

Caption: A typical workflow utilizing 2D NMR experiments for complete structural assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing unambiguous one-bond C-H connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away, allowing for the connection of different spin systems and the definitive placement of substituents.[12]

Data Presentation: Chemical Shifts of 5-Substituted Pyrimidines

The following table summarizes the typical 1H and 13C NMR chemical shifts for a range of 5-substituted pyrimidines in CDCl₃. These values serve as a useful guide for spectral interpretation.

Substituent (R)H-2 (ppm)H-4, H-6 (ppm)C-2 (ppm)C-4, C-6 (ppm)C-5 (ppm)
-H9.268.78159.9157.4121.7
-Br9.178.80160.5158.0118.5
-Cl9.158.75160.0157.5128.0
-I9.108.85161.0158.595.0
-CH₃9.058.55158.5156.0130.0
-NH₂8.708.20155.0150.0120.0
-NO₂9.609.20162.0159.0145.0
-CN9.409.00161.5158.5115.0
-CHO9.509.10161.8158.8140.0
-COCH₃9.459.05161.7158.7142.0

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.[5][6]

Conclusion

1H and 13C NMR spectroscopy are indispensable tools for the characterization of 5-substituted pyrimidines. By following the detailed protocols and applying the principles of spectral interpretation outlined in this application note, researchers can confidently and accurately elucidate the structures of these important pharmaceutical building blocks. The systematic application of 1D and 2D NMR techniques provides a self-validating system for structural assignment, ensuring the scientific integrity of research and development in this critical area of medicinal chemistry.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In From Bench to Market: The Road to Safe and Effective Drugs. InTech.
  • Batterham, T. J. (1973). NMR Spectra of Simple Heterocycles. John Wiley & Sons.
  • Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Longman.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Kaliszan, R., & Osmialowski, K. (2005).
  • Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2008). The prediction of 1H NMR chemical shifts in organic compounds. Magnetic Resonance in Chemistry, 46(10), 965-973.
  • G. W. Cheeseman, C. J. Turner, D. J. Brown Org. Magn. Resonance 12, 212(1979).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11040699, 5-Nitropyrimidine. Retrieved February 15, 2024 from [Link].

  • Claramunt, R. M., Sanz, D., Alkorta, I., & Elguero, J. (2006). Substituent effects on scalar J(C-13, C-13) couplings in pyrimidines. An experimental and DFT study. Magnetic Resonance in Chemistry, 44(9), 859-866.
  • Rattan, S. S., & Taneja, P. (2016). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 8(1), 336-341.
  • Crews, P., Rodriguez, J., & Jaspars, M. (2010). Organic Structural Analysis. Oxford University Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy (5th ed.). Wiley-VCH.
  • Hore, P. J. (2015). Nuclear Magnetic Resonance. Oxford University Press.
  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Steinbeck, C. (2004). Theoretical NMR correlations based Structure Discussion.
  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Iowa. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Acetylpyrimidine. Retrieved from [Link]

  • Wishart, D. S. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Methylthio)pyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(Methylthio)pyrimidine-2-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. Our goal is to provide in-depth, field-proven insights to help you navigate common challenges, troubleshoot side reactions, and optimize your experimental outcomes.

The primary route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction, typically by displacing a halide (commonly bromine) at the 5-position of the pyrimidine ring with a methylthiolate source. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide explains the causality behind these issues and provides robust, self-validating protocols to mitigate them.

Part 1: The Core Reaction: Mechanism and Key Parameters

The synthesis hinges on the SNAr mechanism. The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing nitrile group (-C≡N) at the 2-position, making the ring susceptible to attack by nucleophiles.[1][2] The reaction proceeds via a high-energy, negatively charged intermediate known as a Meisenheimer complex, which then rearomatizes by expelling the leaving group (e.g., bromide).[3][4]

Typical Reaction Scheme

reactant1 5-Bromopyrimidine-2-carbonitrile product This compound reactant1->product S_NAr Reaction reactant2 Sodium Thiomethoxide (NaSMe) reactant2->product side_product1 5-(Methylsulfinyl)pyrimidine-2-carbonitrile (Sulfoxide, M+16) product->side_product1 Oxidation side_product2 5-(Methylsulfonyl)pyrimidine-2-carbonitrile (Sulfone, M+32) side_product1->side_product2 Further Oxidation

Caption: Core synthetic pathway and major oxidative side reactions.

Table 1: Recommended Reaction Conditions
ParameterRecommended SettingRationale & Expert Insights (Causality)
Starting Material 5-Bromopyrimidine-2-carbonitrileA good leaving group is essential. Bromine provides a good balance of reactivity and stability. Ensure high purity (>98%) to avoid introducing side products from the start.
Nucleophile Sodium Thiomethoxide (NaSMe)A potent and readily available source of the methylthiolate nucleophile. Use 1.1-1.5 equivalents to ensure complete conversion of the starting material.
Solvent Anhydrous Polar Aprotic (e.g., DMF, DMSO, NMP)These solvents effectively dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate. DMSO can act as an oxidant at elevated temperatures, so DMF or NMP may be preferred to minimize sulfoxide formation.
Temperature 25°C to 80°CThe reaction is often exothermic. Start at room temperature and gently heat if necessary. Higher temperatures increase the reaction rate but also significantly accelerate the rate of oxidative side reactions.
Atmosphere Inert (Nitrogen or Argon)Critical for preventing side reactions. The methylthio group is highly susceptible to oxidation by atmospheric oxygen, a primary cause of sulfoxide/sulfone impurities.[5]
Reaction Time 2-12 hoursMonitor closely by TLC or LC-MS. Pushing the reaction for too long, especially at higher temperatures, can lead to increased byproduct formation.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem Cluster 1: Low Yield & Incomplete Reaction

Question: My reaction has stalled after several hours, and TLC/LC-MS analysis shows significant unreacted 5-bromopyrimidine-2-carbonitrile. What are the likely causes?

Answer: This is a common issue often traced back to the nucleophile or reaction conditions.

  • Cause 1: Degraded Nucleophile: Sodium thiomethoxide is hygroscopic and readily oxidizes in air to dimethyl disulfide. If your reagent is old or has been improperly stored, its potency will be significantly reduced.

  • Cause 2: Insufficient Temperature: While high temperatures are risky, some activation energy is required. If you are running the reaction at or below room temperature and it has stalled, a modest increase to 40-50°C may be necessary.

  • Cause 3: Presence of Water: Water in the reaction solvent can protonate the highly basic thiomethoxide anion, quenching the nucleophile and rendering it inactive. Always use anhydrous solvents.

Troubleshooting Protocol: Validating Your Nucleophile and Conditions

  • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of sodium thiomethoxide.

  • Inert Atmosphere is Key: Ensure your reaction flask was properly purged with nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Quality: Use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system.

  • Incremental Temperature Increase: If the reaction is stalled at room temperature, increase the heat in 10°C increments, monitoring by TLC/LC-MS every 30-60 minutes to find the optimal balance between reaction rate and byproduct formation.

Problem Cluster 2: Byproduct Formation

Question: My mass spectrometry analysis shows a prominent peak at [M+16] relative to my product's mass. What is this impurity and how do I prevent it?

Answer: The [M+16] peak is the hallmark of oxidation, corresponding to the formation of 5-(methylsulfinyl)pyrimidine-2-carbonitrile (the sulfoxide) . The sulfur atom in the methylthio group is electron-rich and easily oxidized.

  • Primary Cause: Atmospheric Oxygen. The most common culprit is oxygen dissolving into the reaction mixture.

  • Secondary Cause: Oxidizing Solvents/Impurities. Solvents like DMSO can act as oxidants at high temperatures. Older ether-based or other solvents can contain peroxide impurities that will readily oxidize the sulfide.[5]

Mitigation Strategies:

  • Rigorous Inert Atmosphere: This is the most effective preventative measure. Degas your solvent before use by bubbling nitrogen or argon through it for 15-20 minutes.

  • Solvent Choice: Consider using DMF or NMP instead of DMSO if you require heating.

  • Temperature Control: Avoid excessive temperatures (>80°C) as this accelerates the rate of oxidation.

  • Antioxidant (Advanced): In some sensitive cases, a small amount of a radical scavenger like BHT can be added, but this should be tested on a small scale first to ensure it doesn't interfere with the primary reaction.

Question: I also see a smaller peak at [M+32]. Is this related?

Answer: Yes. The [M+32] peak corresponds to the 5-(methylsulfonyl)pyrimidine-2-carbonitrile (the sulfone) . This is a product of further oxidation of the sulfoxide. Its presence indicates more severe oxidizing conditions (e.g., prolonged heating in the presence of air). The strategies to prevent sulfoxide formation will also prevent sulfone formation.

Question: My NMR spectrum shows a downfield singlet integrating to 2H and a broad signal, and my product seems to be water-soluble after workup. What happened?

Answer: This suggests you have inadvertently hydrolyzed the nitrile group (-C≡N) to a primary amide (-CONH₂). This can occur during an aqueous workup under harsh acidic or basic conditions.

Mitigation Strategies:

  • Neutral Workup: Quench the reaction by pouring it into ice water or a saturated ammonium chloride solution rather than strong acid or base.

  • Control pH during Extraction: If pH adjustment is necessary to break up emulsions, use dilute solutions (e.g., 1M HCl or saturated NaHCO₃) and minimize contact time.

  • Temperature Control during Workup: Perform extractions at room temperature or below.

Part 3: Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound
  • Flask Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 5-bromopyrimidine-2-carbonitrile (1.0 eq).

  • Inerting: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent Addition: Add anhydrous DMF (or NMP) via syringe to achieve a concentration of approximately 0.5 M. Stir to dissolve.

  • Nucleophile Addition: In a separate flask under nitrogen, weigh sodium thiomethoxide (1.2 eq). Add it to the reaction flask portion-wise at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of starting material by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) or LC-MS.

  • Heating (Optional): If the reaction is sluggish, warm the mixture to 50°C and continue to monitor.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a beaker of ice water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture).

Troubleshooting Workflow Diagram

start Analysis Shows Low Yield or Impurity check_sm Is Starting Material (SM) Present? start->check_sm check_mass Analyze Mass Spec for Unexpected Peaks check_sm->check_mass No cause_nucleophile Potential Cause: - Degraded Nucleophile - Insufficient Temp - Wet Solvent check_sm->cause_nucleophile Yes mass_m16 Peak at [M+16]? check_mass->mass_m16 sm_yes Yes sm_no No action_nucleophile Action: - Use Fresh NaSMe - Increase Temp to 50°C - Use Anhydrous Solvent cause_nucleophile->action_nucleophile mass_m32 Peak at [M+32]? mass_m16->mass_m32 No cause_sulfoxide Byproduct: Sulfoxide Cause: Oxidation mass_m16->cause_sulfoxide Yes mass_other Other Impurities? mass_m32->mass_other No cause_sulfone Byproduct: Sulfone Cause: Severe Oxidation mass_m32->cause_sulfone Yes cause_hydrolysis Byproduct: Amide Cause: Nitrile Hydrolysis mass_other->cause_hydrolysis Check NMR/ Solubility action_sulfoxide Action: - Use Inert Atmosphere - Degas Solvent - Avoid High Temp cause_sulfoxide->action_sulfoxide action_sulfone Action: - Implement all Sulfoxide Prevention Steps cause_sulfone->action_sulfone action_hydrolysis Action: - Use Neutral Workup - Avoid Strong Acid/Base cause_hydrolysis->action_hydrolysis

Caption: A decision-tree workflow for troubleshooting common synthesis issues.

Part 4: Frequently Asked Questions (FAQs)

  • Q1: Can I use sodium methyl mercaptan solution instead of solid sodium thiomethoxide?

    • A1: Yes, solutions of NaSMe in solvents like methanol or water are available. However, be aware that introducing a protic solvent like methanol can slow the reaction. If using an aqueous solution, the risk of nitrile hydrolysis increases. Solid NaSMe in an anhydrous aprotic solvent is generally the most reliable system.

  • Q2: How do I effectively monitor the reaction by TLC?

    • A2: Use a non-polar solvent system, such as 3:1 or 4:1 Hexanes:Ethyl Acetate. The starting material, 5-bromopyrimidine-2-carbonitrile, is less polar than the product. You should see a spot with a higher Rf (starting material) disappear as a new spot with a lower Rf (product) appears. The highly polar sulfoxide/sulfone byproducts will have a much lower Rf, often streaking from the baseline.

  • Q3: Is column chromatography always necessary for purification?

    • A3: Not always. If the reaction is very clean (minimal oxidative byproducts), recrystallization can be a highly effective and scalable method for purification. A mixed solvent system like ethanol/water or isopropanol/heptane often works well. However, chromatography is superior for removing closely related impurities like the sulfoxide.

  • Q4: What safety precautions should I take?

    • A4: Sodium thiomethoxide is corrosive and has a strong, unpleasant odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The solvents (DMF, NMP) are reproductive toxins and should be handled with care.

References

  • ChemicalBook. (2026, January 13). 5-Bromopyrimidine-2-carbonitrile | 38275-57-9.
  • Kalogirou, A. S. et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, vii, 0-0.
  • ECHEMI. (n.d.).
  • Smith, M. B. (n.d.).
  • Wikipedia. (n.d.).
  • Organic Chemistry Stack Exchange. (2018, October 17).
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine.

Sources

optimizing reaction temperature for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational Operator: Senior Application Scientist Topic: Optimizing Reaction Temperature for Pyrimidine Synthesis

Introduction: The Thermal Landscape of Pyrimidines

Welcome to the technical support hub for pyrimidine chemistry. Temperature is not merely a switch to accelerate reactions; in pyrimidine synthesis, it is the primary selector between kinetic and thermodynamic products.

Whether you are performing a multicomponent Biginelli reaction, a classical condensation, or a nucleophilic aromatic substitution (


) on a chloropyrimidine core, thermal control dictates your impurity profile. This guide moves beyond "reflux overnight" to precise thermal orchestration.

Module 1: The Biginelli Reaction (Multicomponent Assembly)

Core Challenge: Balancing the rate of acyl imine formation against urea degradation.

Technical Insight

The Biginelli reaction involves three components: an aldehyde, a


-keto ester, and urea/thiourea.[1] The mechanism is generally believed to proceed via an N-acyliminium ion intermediate.[2]
  • The Thermal Trap: If the temperature is too low (<60°C), the Knoevenagel condensation side-product (aldehyde +

    
    -keto ester) dominates because the urea fails to intercept the intermediate.
    
  • The Microwave Advantage: Contrary to "non-thermal" myths, microwave (MW) efficiency in Biginelli synthesis is purely kinetic. It allows you to access "superheated" zones (e.g., Ethanol at 120°C, 5 bar) that are impossible in open-vessel reflux.

Protocol: Microwave-Assisted Biginelli Optimization

Standard Reflux (80°C) often yields 50-60%. This protocol targets >85%.

  • Stoichiometry: Aldehyde (1.0 eq),

    
    -keto ester (1.0 eq), Urea (1.5 eq), Catalyst (
    
    
    
    or HCl, 5-10 mol%).
  • Solvent: Ethanol (high loss tangent, heats well).

  • Vessel: Sealed microwave vial (Critical). Open vessels will clamp at the solvent boiling point, negating the MW advantage.

  • Ramp: Heat to 120°C over 2 minutes.

  • Hold: Maintain 120°C for 10-15 minutes .

  • Cooling: Rapid compressed air cooling to RT to freeze the equilibrium.

Troubleshooting: Biginelli Synthesis
SymptomProbable CauseCorrective Action
Red/Brown Tar Oxidative degradation of urea/thiourea at >140°C.Cap temperature at 120°C. Add antioxidant (BHT) if using thiourea.
Product is "Sticky" Knoevenagel side-product contamination.Reaction temp was too low (<80°C). Urea addition was too slow. Increase temp and urea equivalents (1.5x).
Low Conversion Solvent reflux temperature insufficient.Switch from open reflux to sealed vessel to exceed b.p. by 30-40°C.

Module 2: Regioselectivity in Condensation

Core Challenge: Directing isomer formation when using unsymmetrical


-dicarbonyls.
Technical Insight

When condensing an amidine with an unsymmetrical


-dicarbonyl (e.g., ethyl acetoacetate derivatives), two isomers are possible.
  • Kinetic Control (Lower Temp): Nucleophilic attack occurs at the most electrophilic carbonyl (usually the ketone, not the ester).

  • Thermodynamic Control (High Temp/Reflux): Reversibility allows the system to equilibrate to the most stable tautomer or crystal lattice.

Q: I am getting a 60:40 mixture of isomers. How do I fix this? A: You are likely in the "thermal middle ground."

  • Strategy A (Kinetic): Run the reaction at 0°C to Room Temperature using a stronger base (NaH or NaOEt) to speed up the irreversible step. This often favors the product formed by initial attack at the most reactive carbonyl.

  • Strategy B (Thermodynamic): Switch to a high-boiling solvent (e.g., Butanol, 117°C) and reflux for 24h. This pushes the equilibrium toward the thermodynamically stable isomer (often the sterically less crowded one).

Module 3: Functionalization via

Core Challenge: Selectively substituting 2,4-dichloropyrimidine.

The "Temperature Rule of Thumb"

The C4 position is significantly more electrophilic than C2 due to the para-like induction from N1 and the LUMO coefficient distribution.

  • C4 Substitution: Occurs at 0°C to Room Temperature .

  • C2 Substitution: Requires Elevated Temperatures (>80°C) after C4 is substituted, OR Cryogenic Temperatures (-78°C) to force C2 selectivity via specific metal-chelation mechanisms (rare).

Visual Workflow: Decision Tree

SNAr_Optimization Start Start: 2,4-Dichloropyrimidine Target Target Position? Start->Target C4_Path Target: C4 Position (Most Common) Target->C4_Path C2_Path Target: C2 Position (Inverted Selectivity) Target->C2_Path Temp_C4 Temp: 0°C to 25°C Solvent: THF/EtOH C4_Path->Temp_C4 Temp_C2_Heat Method A: Sequential 1. Subst. C4 (RT) 2. Heat to 80-100°C C2_Path->Temp_C2_Heat Temp_C2_Cold Method B: Direct C2 Temp: -78°C Req: Hard Nucleophile (Alkoxide) C2_Path->Temp_C2_Cold Result_C4 Result: 4-Substituted Product (Kinetic Major) Temp_C4->Result_C4 Result_C2 Result: 2,4-Disubstituted (Thermodynamic) Temp_C2_Heat->Result_C2 Result_C2_Direct Result: 2-Substituted Product (Kinetic Anomaly) Temp_C2_Cold->Result_C2_Direct

Caption: Thermal logic flow for selective functionalization of 2,4-dichloropyrimidine. Note the bifurcation for C2 selectivity.

FAQ: Troubleshooting

Q: I want to substitute C4, but I see 10% C2,4-disubstitution. I am running at Room Temp. A: The reaction is too exothermic. Even if the bath is at RT, the local temperature upon amine addition can spike.

  • Fix: Cool to 0°C in an ice bath before adding the nucleophile dropwise. Allow to warm to RT only after 1 hour.

Q: I need to substitute C2 first while keeping C4 as a Chlorine. Is this possible? A: It is difficult but possible.

  • Protocol: Use a Lewis Acid catalyst (

    
    ) or perform the reaction at -78°C  using an alkoxide. The coordination of the metal to N3 can sometimes direct the incoming nucleophile to C2, but this is substrate-dependent.
    

Summary of Thermal Parameters

Reaction TypeTarget OutcomeOptimal Temp RangeCritical Note
Biginelli High Yield (>85%)120°C (MW Sealed) Open reflux (80°C) is often insufficient for difficult substrates.
Amidine Condensation Kinetic Isomer0°C - 25°C Use strong base to drive irreversible deprotonation.
Amidine Condensation Thermodynamic Isomer110°C+ (Reflux) Long reaction times required for equilibration.

(C4-Cl)
Mono-substitution0°C -> 25°C Exotherm control is vital to prevent disubstitution.

(C2-Cl)
Disubstitution80°C - 100°C C2 is deactivated; heat is required to overcome the barrier.

References

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter on Pyrimidines: Reactivity of Halo-pyrimidines). Link

  • BenchChem. (2025).[2][3][4] "Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center." BenchChem Technical Guides. Link

  • WuXi AppTec. (2025). "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class. Link

  • Srivastava, V. (2013).[1] "An Improved Protocol for Biginelli Reaction." Green and Sustainable Chemistry, 3(2A), 38-40.[1] Link

Sources

Technical Support Center: Purification of 5-(Methylthio)pyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 5-(Methylthio)pyrimidine-2-carbonitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common challenges encountered during the isolation and purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental work.

Compound Profile: this compound

  • Structure:

    • Molecular Formula: C₆H₅N₃S

    • Molecular Weight: 151.19 g/mol

    • Appearance: Typically a solid at room temperature

  • Key Features: The molecule contains a pyrimidine ring, a nitrile group (-CN), and a methylthio group (-SCH₃). The methylthio group is susceptible to oxidation, and the overall polarity is influenced by the electron-withdrawing nitrile group and the nitrogen atoms in the pyrimidine ring. Understanding these features is critical for selecting an appropriate purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter when purifying crude this compound.

Q1: My crude product shows multiple spots on the TLC plate. How do I identify the impurities and choose a purification method?

Answer: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of unreacted starting materials, reagents, or reaction by-products. The first step is to hypothesize the identity of these impurities based on their relative polarity (Rf value) compared to your product.

Common Impurities & Their Characteristics:

  • Unreacted Starting Materials: Depending on the synthetic route, these can be more or less polar than the final product. For instance, in syntheses involving urea/thiourea and a dicarbonyl compound, these precursors are often highly polar and may remain near the baseline on the TLC plate.[1]

  • Oxidized By-products: The methylthio group (-SCH₃) is susceptible to oxidation, forming the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃).[2][3] These oxidized impurities are significantly more polar than the parent compound and will have a much lower Rf value.

  • Uncyclized Intermediates: Incomplete cyclization during pyrimidine synthesis can leave linear intermediates in the crude mixture.[4] Their polarity will vary, but they often present as distinct, well-separated spots.

Workflow for Method Selection:

The following decision tree can guide your choice of purification technique.

G start Analyze Crude Mixture by TLC method_choice Identify Polarity of Major Impurities start->method_choice recrystallization Recrystallization method_choice->recrystallization Impurities have very different solubility from product column Column Chromatography method_choice->column Impurities have similar polarity (close Rf values) wash Solvent Wash / Slurry method_choice->wash Impurities are highly soluble or highly insoluble hplc Preparative HPLC column->hplc Separation still unsuccessful

Caption: Decision tree for selecting a purification method.

Q2: I tried recrystallization, but my yield was very low, or the product didn't crystallize at all. What went wrong?

Answer: Low yield or crystallization failure during recrystallization is a common issue that typically stems from improper solvent selection or procedural errors.[5]

Causality & Solutions:

  • Poor Solvent Choice: The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[5] If the compound is too soluble at room temperature, recovery will be low. If it's not soluble enough at boiling, you may use an excessive volume of solvent, which also hinders recovery.

  • Using Too Much Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[6] Adding excess solvent will keep more of your product dissolved even after cooling, drastically reducing the yield.

  • Cooling Too Quickly: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) promotes precipitation, not crystallization. This can trap impurities within the solid matrix. Allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize crystal formation.[5][6]

Data Presentation: Recommended Solvents for Recrystallization

Solvent SystemTypeRationale & Use Case
Ethanol or Isopropanol Single SolventGood for moderately polar compounds. The product should be highly soluble in hot alcohol and less soluble when cold.[5][7][8]
Ethyl Acetate / Hexanes Two-SolventDissolve crude product in a minimal amount of hot ethyl acetate (the "good" solvent). Add hexanes (the "poor" solvent) dropwise until turbidity persists.[5] Ideal when a single perfect solvent cannot be found.
Dichloromethane / Pentane Two-SolventSimilar to the above, for less polar compounds. Dichloromethane is the "good" solvent, and pentane is the "poor" solvent.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) until the solid is fully dissolved.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise with swirling until you observe faint, persistent cloudiness (turbidity).

  • Clarification: Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Collection: Collect the crystals via vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of cold "poor" solvent to remove any residual soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Q3: I'm running a silica gel column, but the separation is poor, and my product is co-eluting with an impurity.

Answer: Poor separation in flash column chromatography is typically due to an improperly selected solvent system (mobile phase) or incorrect column preparation and loading.[9]

Causality & Solutions:

  • Suboptimal Mobile Phase: The key to good separation is choosing a solvent system where the target compound has an Rf value of approximately 0.2-0.4 on a TLC plate, and there is maximum separation (ΔRf) between it and the impurities.[5]

  • Improper Column Packing: Air bubbles or channels in the silica gel bed will lead to uneven solvent flow and broad, poorly resolved bands. Ensure the silica is packed as a uniform, homogenous slurry.

  • Overloading the Column: Using too much crude material for the amount of silica will exceed the column's separation capacity, resulting in overlapping bands. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Sample Application: If the initial sample band is too wide, separation will be compromised. Dissolve the crude product in a minimal amount of solvent for "wet loading" or adsorb it onto a small amount of silica for "dry loading" to ensure a tight starting band.[5]

Data Presentation: Suggested Solvent Systems for Chromatography

Mobile Phase (v/v)PolarityTypical Use Case
20-40% Ethyl Acetate in Hexanes Low to MediumA good starting point. Adjust the ratio based on TLC results to achieve the target Rf of ~0.3.[5]
1-5% Methanol in Dichloromethane Medium to HighUseful for eluting more polar compounds or if the product is not moving sufficiently in ethyl acetate/hexanes.[5]

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Use TLC to determine the optimal mobile phase that gives your target compound an Rf of ~0.3 and good separation from impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum possible volume of mobile phase and carefully pipette it onto the top layer of sand.

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Add the mobile phase and apply positive pressure to run the solvent through the column. Maintain a constant flow rate.[5]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.[5]

Frequently Asked Questions (FAQs)

Q: Can I use preparative HPLC for purification? A: Yes, preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique suitable for obtaining highly pure samples.[5][10] It is especially useful for separating impurities with very similar polarities to the target compound or for the final purification step when very high purity (>99%) is required.[5]

Q: My final product is an oil instead of a solid. What should I do? A: An oily product can result from residual solvent or the presence of impurities that depress the melting point. First, ensure all solvent is removed by drying under high vacuum, possibly with gentle heating. If it remains an oil, the purity is likely low. Re-purify the material using column chromatography, as this method is effective for separating oily compounds.

Q: How can I prevent the oxidation of the methylthio group during workup and purification? A: Oxidation of the thioether to a sulfoxide or sulfone is a common side reaction.[3] To minimize this:

  • Avoid using strong oxidizing agents during synthesis and workup.

  • If possible, perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Store the compound in a cool, dark place, as light and heat can promote oxidation.

  • Use freshly distilled or peroxide-free solvents, especially for ethers like THF or diethyl ether.[3]

Visualization: Common Impurities

G cluster_0 Target Compound & Potential Impurities product This compound (Target) sulfoxide Sulfoxide Impurity (More Polar) product->sulfoxide Oxidation sulfone Sulfone Impurity (Even More Polar) sulfoxide->sulfone Further Oxidation precursor Unreacted Precursor (Polarity Varies) precursor->product Synthesis

Caption: Relationship between the target compound and common impurities.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
  • Camacho, J., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC.
  • Prajapati, A. K., et al. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science.
  • Al-Amiery, A. A., et al. (n.d.). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). ResearchGate.
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
  • MDPI. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. MDPI.
  • Wikipedia. (n.d.). Pyrimidine.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine.
  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques.
  • Sigma-Aldrich. (n.d.). 2-(Methylthio)pyrimidine-5-carbonitrile.

Sources

Technical Support Hub: Overcoming Pyrimidine Insolubility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility Issues in Pyrimidine Intermediate Synthesis
Welcome to the "Brick Dust" Support Center

If you are reading this, you are likely staring at a round-bottom flask containing a suspension that looks like ground brick—completely inert, unreactive, and stubbornly insoluble in DCM, THF, or even refluxing methanol.[1]

As pyrimidine chemists, we fight a constant battle against Crystal Lattice Energy .[1] The planar nature of the pyrimidine core, combined with strong


-

stacking and intermolecular hydrogen bonding (especially in amino- or oxo-substituted derivatives), creates stable crystal lattices that resist solvation.

This guide moves beyond "add more solvent." We use thermodynamic principles and specific solvent effects to force these molecules into solution.

Module 1: Reaction Optimization (Synthesis Phase)

User Question: "My starting material is a suspension in DCM/MeOH and refuses to react. I can't use DMSO because the workup is a nightmare. What are my options?"

The Solution: Fluorinated Alcohols (HFIP/TFE)

Standard polar aprotic solvents (DMF, DMSO) break lattice energy but trap your product.[1] The modern solution is 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .[1][2][3]

Why it works: Unlike ethanol or methanol, HFIP is a strong hydrogen-bond donor (HBD) but a poor nucleophile. It disrupts the intermolecular H-bonds holding your pyrimidine crystal lattice together without competing in nucleophilic substitutions. It also stabilizes charged transition states, often accelerating reaction rates by orders of magnitude [1, 2].

Protocol: The HFIP Solvent Switch

  • Safety: HFIP is volatile (bp 58°C) and corrosive to eyes. Use in a fume hood.[4]

  • Step 1: Dissolve your limiting reagent in minimal HFIP (1–2 mL per mmol). Most "insoluble" pyrimidines will dissolve instantly.

  • Step 2: Dilute with a co-solvent (DCM or Toluene) if cost is a factor (HFIP is expensive). A 4:1 DCM:HFIP ratio often retains the solubility benefits.

  • Step 3: Run the reaction.

    • Note: HFIP is slightly acidic (

      
       ~9.3). Acid-sensitive protecting groups (e.g., THP, Trityl) may be labile at high temperatures.
      

Decision Matrix: Solvent Selection

SolventSelection cluster_tips Pro-Tip Start Reagent Insoluble in Standard Solvents (DCM/THF) CheckFG Check Functional Groups Start->CheckFG AcidSensitive Acid Sensitive? (Acetals, Trityl) CheckFG->AcidSensitive UseHFIP Use HFIP or TFE (Strong H-Bond Donor) AcidSensitive->UseHFIP No UseNMP Use NMP/DMSO (High Dipole Moment) AcidSensitive->UseNMP Yes Tip1 HFIP accelerates Friedel-Crafts & Oxidations UseHFIP->Tip1

Figure 1: Decision matrix for selecting high-performance solvents based on substrate stability.

Module 2: Isolation & Workup (The DMSO Trap)

User Question: "I had to use DMSO to get the reaction to go. Now I have 20 mL of DMSO and I can't get my product out. Extraction with EtOAc pulls the DMSO into the organic layer."

Method A: The "Aggressive Water Crash" (Precipitation)

For highly insoluble pyrimidines, you can use their insolubility to your advantage.

  • Cool: Place the reaction mixture in an ice bath (0°C).

  • Dilute: Slowly add 3–5 volumes of ice-cold water with vigorous stirring.

    • Critical: Do not add the DMSO to the water; add water to the DMSO. This controls the supersaturation point.

  • Wait: Stir for 30 minutes. The pyrimidine should precipitate as a fine solid.

  • Filter: Vacuum filter on a sintered glass funnel.

  • Wash: Wash the cake with water (

    
    ) to remove residual DMSO, followed by MeOH (
    
    
    
    ) to dry the solid [3].
Method B: The LiCl Extraction (If Product is Soluble in Organics)

If your product does not precipitate with water (i.e., it's too polar or forms an oil), you must extract it.[1]

The Protocol:

  • Dilute reaction mixture with Ethyl Acetate or DCM .

  • Wash 1-3: Wash the organic layer with 5% Lithium Chloride (LiCl) aqueous solution .

    • Why: LiCl increases the ionic strength of the aqueous layer and breaks the hydrogen bond network between DMSO and water, forcing DMSO into the aqueous phase. 5 washes can remove >99% of DMSO/DMF.

  • Final Wash: Brine.

  • Dry: Over

    
    .
    

Comparison of Workup Methods

MethodBest ForProsCons
Water Crash Highly insoluble, crystalline products (Brick Dust)Fast, removes all DMSO, no extraction neededCan trap impurities in the lattice; risk of "oiling out"
LiCl Extraction Semi-soluble, lipophilic pyrimidinesHigh recovery, standard workflowLabor intensive (multiple washes)
Lyophilization Water-soluble, polar intermediatesGentle, no thermal stressSlow (24-48h), requires specialized equipment
Module 3: Purification Strategies

User Question: "My compound is insoluble in Hexanes/EtOAc, so I can't load it onto a silica column. If I load it in DMSO, it ruins the separation."

Technique 1: Dry Loading (Solid Loading)

Never load a column with DMSO or DMF. It destroys the "theoretical plates" of the silica at the top of the column, causing band broadening.

Protocol:

  • Dissolve crude material in the minimum amount of a "good" solvent (MeOH, DCM, or even HFIP).

  • Add Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support).

  • Evaporate: Rotovap to dryness. You will be left with a free-flowing powder coated with your compound.

  • Load: Pour this powder on top of your pre-packed column and elute as normal.

Technique 2: Vapor Diffusion Crystallization

When standard recrystallization (heat/cool) fails because the compound is insoluble even at boiling points, use vapor diffusion [4].[1]

Protocol:

  • Inner Vial: Dissolve 50 mg of compound in 1 mL of DMSO or DMF in a small 4 mL vial. Leave it open .

  • Outer Chamber: Place the small vial inside a larger jar (e.g., 20 mL scintillation vial) containing 5 mL of a volatile anti-solvent (Diethyl Ether or DCM).

  • Seal: Cap the large jar tightly.

  • Wait: Over 24–48 hours, the volatile ether diffuses into the DMSO, slowly lowering solubility and growing high-quality crystals.

WorkupWorkflow Reaction Reaction in DMSO/DMF AddWater Add 5x Vol Water (Ice Cold) Reaction->AddWater Precipitate Precipitate Formed? AddWater->Precipitate Filter Vacuum Filtration (Wash w/ Water) Precipitate->Filter Yes (Solid) Extract Extract w/ EtOAc Wash w/ 5% LiCl Precipitate->Extract No (Oil/Soluble)

Figure 2: Workflow for isolating products from high-boiling polar solvents.

Module 4: Analytical Troubleshooting

User Question: "I can't get a clean NMR. The sample won't dissolve in DMSO-d6, or the peaks are broad lumps."

Troubleshooting Guide:

  • Broad Peaks (Aggregation): Pyrimidines stack in solution.

    • Fix: Heat the NMR tube to 353 K (80°C) inside the probe. This breaks the

      
      -
      
      
      
      stacking aggregates and sharpens the peaks.
  • Total Insolubility:

    • Fix: Use TFA-d (Deuterated Trifluoroacetic Acid) . It protonates the pyrimidine nitrogens, disrupting H-bonds.

    • Warning: Ensure your compound is acid-stable.

    • Alternative: Use a mixture of

      
      . This mimics the solubility benefits of HFIP in an NMR setting.
      
References
  • Colomer, I., et al. (2021).[1] Hexafluoroisopropanol: The Magical Solvent for Pd-Catalyzed C–H Activation. National Institutes of Health (PMC). Available at: [Link]

  • Shukla, R., et al. (2025).[1] Solvent Nucleophilicities of Hexafluoroisopropanol/Water Mixtures. ResearchGate. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization and Vapor Diffusion. Available at: [Link][1]

  • Shipra, B., et al. (2016).[1] Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie. Available at: [Link][1]

Sources

strategies to improve the purity of 5-(Methylthio)pyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification and stability challenges associated with 5-(Methylthio)pyrimidine-2-carbonitrile . Due to the specific electronic properties of the pyrimidine ring—an electron-deficient core substituted with an oxidizable thioether at C5 and a hydrolytically sensitive nitrile at C2—this molecule requires a tailored approach to isolation.

The strategies below are designed to mitigate the three primary impurity classes: oxidative byproducts (sulfoxides/sulfones) , hydrolysis products (amides) , and transition metal residues (if synthesized via Pd-catalyzed cyanation).

Module 1: Synthesis-Stage Purity Control

Q1: I am observing a persistent impurity at RRT ~0.8 that increases upon standing. What is it, and how do I prevent it?

Diagnosis: This is likely the sulfoxide derivative (5-(methylsulfinyl)pyrimidine-2-carbonitrile). The C5-methylthio group is electron-rich and prone to oxidation by atmospheric oxygen or peroxides present in solvents.

Corrective Protocol:

  • Solvent Degassing: Rigorously degas all reaction and workup solvents (especially ethereal solvents like THF or 1,4-dioxane) using a nitrogen sparge for at least 30 minutes. Peroxides in ethers can rapidly oxidize the sulfide to sulfoxide.

  • Inert Atmosphere: Conduct all high-temperature steps (e.g., cyanation) under a positive pressure of Argon. Nitrogen is acceptable, but Argon is heavier and provides a better blanket.

  • Antioxidant Additives: If the synthesis involves prolonged heating, consider adding 0.5–1.0 mol% of BHT (Butylated hydroxytoluene) to the reaction mixture. This radical scavenger prevents auto-oxidation of the sulfur moiety without interfering with nucleophilic substitutions [1].

Q2: My product contains ~5% of the amide (5-(methylthio)pyrimidine-2-carboxamide). Can I remove this by washing?

Diagnosis: The C2-nitrile is activated by the pyrimidine nitrogens, making it highly susceptible to hydrolysis under acidic or basic aqueous conditions.

Corrective Protocol:

  • Avoid Strong Acid/Base Workups: Do not use 1M NaOH or HCl for pH adjustment. Instead, use buffered solutions (e.g., Saturated NH₄Cl or NaHCO₃) to quench reactions.

  • Temperature Control: Perform all aqueous quench steps at 0°C . The rate of nitrile hydrolysis accelerates significantly above room temperature in the presence of water.

  • Removal Strategy: The amide is significantly more polar than the nitrile. It is best removed via flash column chromatography (see Module 3) rather than washing, as the solubility differential in organic/aqueous phases is often insufficient for complete separation.

Module 2: Work-up and Metal Scavenging

Q3: We synthesize this via Pd-catalyzed cyanation of 2-chloro-5-(methylthio)pyrimidine. How do we reduce Pd levels to <10 ppm?

Diagnosis: Pyrimidine nitriles are excellent ligands for Palladium, often retaining catalyst residues that color the product and catalyze decomposition.

Corrective Protocol:

  • Thiol-Silica Scavenging: After the reaction, dilute the crude mixture with Ethyl Acetate and add 3-Mercaptopropyl-functionalized silica gel (10 wt% relative to crude mass). Stir at 50°C for 1 hour, then filter through a Celite pad. The thiol groups bind Pd more aggressively than the pyrimidine sulfur [2].

  • Activated Carbon Treatment: If thiol-silica is unavailable, reflux the crude solution in Ethanol with Darco® G-60 activated carbon for 30 minutes. Filter while hot.[1] Note: This may also adsorb some product; perform a yield test first.

Module 3: Purification Protocols

Q4: Crystallization is yielding an oil. What solvent system do you recommend?

Recommendation: Pyrimidine nitriles often "oil out" if the cooling is too rapid or the solvent polarity is mismatched. The presence of the lipophilic SMe group and polar CN group requires a "push-pull" solvent system.

Table 1: Solvent Screening for Crystallization

Solvent SystemRatio (v/v)Temperature ProfileOutcome/Notes
Ethanol / Water 4:1Dissolve at 70°C → Cool to 4°CBest for Purity. Removes inorganic salts and highly polar amides.
EtOAc / Heptane 1:3Dissolve at Reflux → Slow CoolBest for Yield. Good for removing non-polar starting materials (e.g., halides).
Isopropanol (IPA) 100%Dissolve at 80°C → Cool to -10°CCompromise. Good recovery, but may retain some sulfoxide impurities.
DCM / Hexane 1:5PrecipitationNot Recommended. often leads to amorphous precipitation (oiling) rather than crystal growth.

Q5: What is the optimal chromatography method for separating the sulfoxide impurity?

Protocol:

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: A gradient of Dichloromethane (DCM) to 2% Methanol/DCM .

  • Rationale: The sulfoxide is much more polar than the sulfide. In pure DCM, the target this compound will elute (Rf ~0.4–0.5), while the sulfoxide will remain near the baseline or elute only with added Methanol.

  • Loading: Load the crude material as a solid dispersion on Celite (dry load) to prevent streaking.

Module 4: Visualization of Purification Workflow

The following logic flow illustrates the decision-making process for purifying the crude reaction mixture based on the primary impurity profile.

PurificationStrategy Start Crude Reaction Mixture CheckPd Is Pd Catalyst Used? Start->CheckPd Scavenge Add Thiol-Silica Scavenger (Stir 1h @ 50°C) CheckPd->Scavenge Yes Filter Filter through Celite CheckPd->Filter No Scavenge->Filter CheckImpurity Primary Impurity Type? Filter->CheckImpurity Hydrolysis Amide Detected (Polar) CheckImpurity->Hydrolysis Hydrolysis Oxidation Sulfoxide Detected (Polar) CheckImpurity->Oxidation Oxidation Halide Unreacted Halide (Non-polar) CheckImpurity->Halide Starting Material Chromatography Flash Chromatography (DCM -> 2% MeOH/DCM) Hydrolysis->Chromatography Best Separation Oxidation->Chromatography Best Separation Cryst_Polar Recrystallization (Ethanol/Water 4:1) Oxidation->Cryst_Polar Alternative (Scale >10g) Cryst_NonPolar Recrystallization (EtOAc/Heptane 1:3) Halide->Cryst_NonPolar Solubility Diff Final Pure 5-(Methylthio)pyrimidine- 2-carbonitrile (>98%) Chromatography->Final Cryst_NonPolar->Final

Figure 1: Decision matrix for purification based on impurity profiling.

References

  • Kalogirou, A. S., & Koutentis, P. A. (2019).[2] Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. (Discusses the stability of methylthiopyrimidines and chlorination/cyanation sequences).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Authoritative review on Pd removal using thiol-silica).

  • Sigma-Aldrich. (n.d.). 2-(Methylthio)pyrimidine-5-carbonitrile Product Specification. (Used for baseline physical property comparison).

  • Organic Syntheses. (1962). Aminomalononitrile p-Toluenesulfonate. Org. Synth. 1962, 42, 5. (Provides general principles for handling sensitive nitrile intermediates).

Sources

Technical Support Center: Monitoring 5-(Methylthio)pyrimidine-2-carbonitrile Reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving 5-(Methylthio)pyrimidine-2-carbonitrile using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-based answers to common questions and troubleshooting scenarios. Our goal is to empower you with the knowledge to confidently and accurately track your reaction's progress, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a TLC method for a new reaction with this compound?

A1: The foundational step is to establish the chromatographic behavior of your starting material. This compound is a moderately polar compound due to the presence of the pyrimidine ring and the nitrile group.

Causality: The choice of the initial solvent system is dictated by the polarity of the analyte. A solvent system that is too polar will cause the compound to travel with the solvent front (high Rf value), while a system that is not polar enough will result in the compound remaining at the baseline (low Rf value).[1][2] The ideal starting Rf for a starting material is between 0.2 and 0.4, allowing ample space on the plate for the product (which is often less polar) to resolve with a higher Rf.

Recommended Starting Point: A common and effective starting solvent system for compounds of this nature is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3][4] Begin with a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. This provides a good starting polarity that can be fine-tuned.

Q2: How do I properly prepare and spot my samples for TLC analysis?

A2: Proper sample preparation and application are critical for achieving sharp, well-defined spots.

Step-by-Step Protocol:

  • Sample Dilution: Dissolve a small amount (1-2 mg) of your starting material and a sample from your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane (DCM) to make an approximately 1% solution. Using the reaction solvent is possible, but high-boiling point solvents like DMF or DMSO can cause streaking.[5]

  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate (Silica gel 60 F254 plates are standard).[6][7] Mark three evenly spaced points on this line for your starting material (SM), a co-spot (C), and your reaction mixture (R).[7]

  • Spotting: Use a capillary tube to apply a small spot of each solution to the corresponding mark on the origin line. The ideal spot size is 1-2 mm in diameter.[8] To achieve this, touch the capillary to the plate briefly and allow the solvent to evaporate before re-spotting in the same location if a more concentrated spot is needed.[9]

    • Lane 1 (SM): Spot the starting material solution.

    • Lane 2 (C): Spot the starting material solution, then, on the same spot, apply the reaction mixture. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[7]

    • Lane 3 (R): Spot the reaction mixture.

Q3: How do I select an appropriate mobile phase (solvent system) and what do the results indicate?

A3: The mobile phase's polarity is the primary variable you will adjust to achieve good separation.[10] The goal is to find a solvent system where the starting material and product have distinct Rf values, ideally with a separation of at least 0.2.

Interpreting the Chromatogram:

  • Stationary Phase: In normal-phase TLC (the most common), the stationary phase (silica gel) is polar.[11]

  • Mobile Phase: The mobile phase is less polar.[12]

  • Separation Principle: Polar compounds will interact more strongly with the polar silica gel and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[13][14] Less polar compounds will be more soluble in the mobile phase and will travel further up the plate, giving a higher Rf value.[13][14]

Table 1: Mobile Phase Adjustment Guide

ObservationInterpretationAction to Take
All spots remain at the baseline (Rf ≈ 0)The mobile phase is not polar enough to move the compounds.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).[1]
All spots are at the solvent front (Rf ≈ 1)The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).[7]
Spots are poorly separated.The polarity of the mobile phase is not optimal for differential migration.Systematically vary the solvent ratio (e.g., try 9:1, 8:2, 7:3 Hexane:EtOAc). If this doesn't work, try a different solvent system with different selectivity (e.g., Dichloromethane/Methanol).[3]

The Retention Factor (Rf) is a key parameter for documenting your results and is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [13][15][16][17]

An ideal Rf value for your product is generally between 0.3 and 0.6 for clear separation and analysis.[1][18]

Q4: My compounds are not visible on the TLC plate. How can I visualize them?

A4: While this compound contains a pyrimidine ring, which should be UV active, some reaction products or intermediates may not be, or their concentration might be too low for easy detection.[19][20] Therefore, multiple visualization techniques should be employed.

  • UV Light (254 nm): Most TLC plates contain a fluorescent indicator that glows green under 254 nm UV light.[8][21] Compounds that absorb UV light (typically those with aromatic rings or conjugated systems) will quench this fluorescence and appear as dark spots.[15][22][23] This is a non-destructive method.

  • Iodine Vapor: Place the dried TLC plate in a chamber containing a few crystals of iodine.[8][15] Many organic compounds will form a temporary, colored complex with iodine, appearing as yellow-brown spots.[15][21] This method is semi-destructive as the spots will fade over time.

  • Potassium Permanganate (KMnO4) Stain: This is a destructive, but highly effective, stain for compounds that can be oxidized (e.g., alcohols, alkenes, alkynes, and even the methylthio group).[22][24] Prepare a solution of KMnO4 (1.5g), K2CO3 (10g), and 10% NaOH (1.25 mL) in 200 mL of water. Dip the plate in the stain and gently heat it with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[24]

Troubleshooting Guide

// Nodes start [label="Problem Encountered", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; streaking [label="Spots are Streaking or Smearing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_spots [label="No Spots are Visible", fillcolor="#EA4335", fontcolor="#FFFFFF"]; poor_separation [label="Poor Spot Separation (Overlapping or Same Rf)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; uneven_front [label="Solvent Front is Uneven", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions for Streaking sol_streaking1 [label="Sample is too concentrated.\nDilute the sample and re-spot.", fillcolor="#FBBC05", fontcolor="#202124"]; sol_streaking2 [label="Mobile phase is too polar.\nDecrease the polarity of the solvent system.", fillcolor="#FBBC05", fontcolor="#202124"]; sol_streaking3 [label="Compound is acidic/basic.\nAdd a modifier (e.g., 0.1% triethylamine or acetic acid) to the mobile phase.", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions for No Spots sol_no_spots1 [label="Sample concentration is too low.\nConcentrate the sample or spot multiple times in the same location.", fillcolor="#FBBC05", fontcolor="#202124"]; sol_no_spots2 [label="Compound is not UV-active.\nUse a chemical stain (e.g., Iodine, KMnO4).", fillcolor="#FBBC05", fontcolor="#202124"]; sol_no_spots3 [label="Origin line is below the solvent level.\nEnsure the origin line is above the solvent in the developing chamber.", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions for Poor Separation sol_poor_sep1 [label="Solvent system is not optimal.\nSystematically vary the solvent ratio.", fillcolor="#FBBC05", fontcolor="#202124"]; sol_poor_sep2 [label="Try a different solvent system with different selectivity (e.g., DCM/MeOH instead of Hex/EtOAc).", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions for Uneven Front sol_uneven_front1 [label="TLC plate is touching the side of the chamber or filter paper.\nReposition the plate.", fillcolor="#FBBC05", fontcolor="#202124"]; sol_uneven_front2 [label="The chamber is not properly sealed or saturated.\nEnsure a tight seal and use a filter paper wick for saturation.", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> streaking; start -> no_spots; start -> poor_separation; start -> uneven_front;

streaking -> sol_streaking1 [label="Common Cause"]; streaking -> sol_streaking2 [label="Possible Cause"]; streaking -> sol_streaking3 [label="If compound has acidic/basic groups"];

no_spots -> sol_no_spots1 [label="Common Cause"]; no_spots -> sol_no_spots2 [label="If UV is used"]; no_spots -> sol_no_spots3 [label="Procedural Error"];

poor_separation -> sol_poor_sep1 [label="First Step"]; poor_separation -> sol_poor_sep2 [label="If ratio adjustment fails"];

uneven_front -> sol_uneven_front1 [label="Check Placement"]; uneven_front -> sol_uneven_front2 [label="Check Chamber Setup"]; } TLC Troubleshooting Flowchart

Q5: Why are my spots streaking down the plate?

A5: Spot streaking is a common issue with several potential causes.[25]

  • Overly Concentrated Sample: This is the most frequent cause.[7][26] A highly concentrated spot will overload the stationary phase, leading to a continuous "streak" rather than a discrete spot as the mobile phase moves up the plate.

    • Solution: Dilute your sample solution and re-spot the plate.[7][25]

  • Inappropriate Solvent Polarity: A solvent system that is too polar for the compound can also cause streaking.[7]

    • Solution: Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent.[7]

  • Acidic or Basic Compounds: The pyrimidine ring has basic nitrogen atoms. If your compound or impurities are particularly basic or acidic, they can interact strongly and unevenly with the slightly acidic silica gel, causing tailing or streaking.

    • Solution: Add a small amount (0.1-1%) of a modifier to the mobile phase to neutralize the active sites on the silica gel. For basic compounds like pyrimidines, adding triethylamine (Et3N) is common.[27] For acidic compounds, a drop of acetic acid can be beneficial.[7]

  • High-Boiling Point Reaction Solvents: If your reaction is in a solvent like DMF or DMSO, it will not evaporate from the plate and will streak up the plate, carrying your compounds with it.[5]

    • Solution: Before developing the plate, place the spotted plate under a high vacuum for 5-10 minutes to remove the high-boiling solvent.[5]

Q6: My starting material and product have very similar Rf values. How can I improve the separation?

A6: When two compounds have similar polarities, achieving good separation can be challenging.

  • Optimize the Mobile Phase: Even small changes in the solvent ratio can have a significant impact. Try varying your current solvent system in small increments (e.g., changing from 80:20 Hexane:EtOAc to 85:15 or 90:10).

  • Change Solvent Selectivity: If optimizing the ratio doesn't work, the issue may be selectivity, not just polarity. Different solvents interact with compounds in different ways. Try replacing one of the solvents with another of similar polarity but different chemical nature. For example, instead of Hexane/Ethyl Acetate, try a system like Dichloromethane/Methanol or Toluene/Acetone.[28] These solvents offer different hydrogen bonding and dipole-dipole interactions that can resolve spots with similar polarities in other systems.

  • Use High-Performance TLC (HPTLC) Plates: HPTLC plates have a smaller, more uniform particle size for the stationary phase, which can lead to sharper spots and better resolution.[29]

Q7: I see multiple spots in my reaction mixture lane. How do I know which one is my product?

A7: A reaction mixture will often contain the starting material, the desired product, and potentially byproducts or intermediates.

  • Track the Reaction Over Time: The most reliable method is to run TLCs at different time points (e.g., t=0, 1h, 4h, 24h). The starting material spot should decrease in intensity over time, while a new spot, the product, should appear and intensify.[6] Any spots that appear and then disappear may be reaction intermediates.

  • Use the Co-spot: The co-spot lane is crucial for definitively identifying the starting material. The spot in your reaction mixture that has the same Rf value as your starting material and merges with it in the co-spot lane is the unreacted starting material.[7]

  • Consider Polarity Changes: Predict the polarity change from starting material to product. For example, if a reaction adds a non-polar group, the product will likely have a higher Rf than the starting material. Conversely, adding a polar group (like a hydroxyl) will result in a lower Rf.

Experimental Workflow Visualization

// Nodes prep_chamber [label="1. Prepare Developing Chamber\n(Solvent + Filter Paper Wick)"]; prep_plate [label="2. Prepare TLC Plate\n(Draw Origin Line)"]; spot_samples [label="3. Spot Samples\n(SM, Co-spot, Reaction Mixture)"]; develop_plate [label="4. Develop Plate\n(Place in Chamber, Allow Elution)"]; mark_front [label="5. Mark Solvent Front & Dry Plate"]; visualize [label="6. Visualize Spots\n(UV Light, then Stains)"]; calculate_rf [label="7. Analyze\n(Circle Spots, Calculate Rf Values)"]; conclusion [label="8. Determine Reaction Progress", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep_chamber -> prep_plate; prep_plate -> spot_samples; spot_samples -> develop_plate; develop_plate -> mark_front; mark_front -> visualize; visualize -> calculate_rf; calculate_rf -> conclusion; } Standard TLC Monitoring Workflow

References

  • Benchchem. (n.d.). Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC).
  • Guerrero, A. (n.d.). Calculating retention factors for TLC. Khan Academy. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • Save My Exams. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Benchchem. (n.d.). Methods for monitoring the progress of pyrimidine reactions.
  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved from [Link]

  • benchflydotcom. (2009, August 6). How to calculate an Rf value [Video]. YouTube. [Link]

  • Pearson+. (n.d.). How does solvent composition affect TLC separation? Study Prep. Retrieved from [Link]

  • Columbia University. (2021, April 1). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of California, Davis. (2020, March). Thin Layer Chromatography. Retrieved from [Link]

  • Analytics-Shop. (n.d.). Choosing layers in thin layer chromatography (TLC). Retrieved from [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Retrieved from [Link]

  • CAMAG. (n.d.). Selecting the Stationary Phase. Retrieved from [Link]

  • A-Z Chemistry. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Theory pages. Retrieved from [Link]

  • LCGC International. (2026, February 13). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Blogs. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: TLC. Department of Chemistry. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • PubMed. (2016, May 12). The effect of solvent grade on thin layer chromatographic analysis of writing inks. Retrieved from [Link]

  • Merck Millipore. (n.d.). TLC Tips and Tricks. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Chemistry. Retrieved from [Link]

  • MDPI. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates? Blog. Retrieved from [Link]

  • BGD Group. (2011). TLC Developing System. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.... RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 29). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 11). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • Benchchem. (n.d.). Physicochemical Properties of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide.
  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

  • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the In-Vitro Biological Activity of Pyrimidine-2-Carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids.[1][2][3] The introduction of a carbonitrile group at the 2-position of the pyrimidine ring, creating pyrimidine-2-carbonitrile analogs, has emerged as a promising strategy in the quest for novel therapeutic agents. These compounds have demonstrated a broad spectrum of in-vitro biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4][5][6] This guide provides a comparative analysis of the in-vitro biological activities of various pyrimidine-2-carbonitrile analogs, supported by experimental data and detailed protocols to aid researchers in this field.

Anticancer Activity: A Prominent Feature

Numerous studies have highlighted the potent anticancer properties of pyrimidine-2-carbonitrile derivatives against various cancer cell lines. A notable class of these compounds is the pyrano[2,3-d]pyrimidinone carbonitriles.

Comparative Cytotoxicity of Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives

A study by Aremu et al. (2017) synthesized a series of pyrano[2,3-d]pyrimidinone carbonitrile derivatives and evaluated their in-vitro anticancer activity against HeLa (cervical cancer), Caco-2 (human colon adenocarcinoma), and HEK 293 (human embryonic kidney cells) cell lines using the MTT assay.[5][7] The results, summarized in the table below, demonstrate significant cytotoxic effects, particularly against the HeLa cell line, with some compounds exhibiting greater potency than the standard drug 5-Fluorouracil (5-FU).[5][7]

CompoundR GroupHeLa IC₅₀ (µM)Caco-2 IC₅₀ (µM)HEK 293 IC₅₀ (µM)
1 Phenyl10.64>300>300
2 4-Chlorophenyl3.46297.05333.81
5 4-Methoxyphenyl4.36136.78137.84
7 2,5-Dimethoxyphenyl4.44>300>300
5-FU (Standard) -41.85--
Data sourced from Aremu et al., 2017.[5][7]

The data clearly indicates that substitutions on the phenyl ring significantly influence the anticancer activity. For instance, the presence of a chloro group at the 4-position (Compound 2) resulted in the highest potency against HeLa cells.[5][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with pyrimidine analogs B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: A simplified workflow of the MTT assay for determining cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine-2-carbonitrile analogs and a standard drug (e.g., 5-FU). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Broad Spectrum of Action

Pyrimidine-2-carbonitrile analogs have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains. Fused pyrimidine systems, such as furopyrimidines, have shown promising results.[4]

Comparative Antimicrobial Activity of Furopyrimidine Carbonitrile Derivatives

A study by Sayed et al. (2010) synthesized a series of furopyrimidine and thiazolopyrimidine derivatives and screened them for their antimicrobial activity.[4] The results of the agar diffusion test are summarized below, indicating the diameter of the inhibition zone in mm.

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicans
3 1211-13
4 15131114
5 1412-12
Ampicillin (Standard) 2830--
Mycostatin (Standard) ---25
Data sourced from Sayed et al., 2010.[4]
(-) indicates no activity.

These findings suggest that certain furopyrimidine carbonitrile derivatives possess moderate antibacterial and antifungal activity.[4]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Workflow for Agar Well Diffusion:

Agar_Well_Diffusion A Prepare microbial culture B Inoculate molten agar A->B C Pour into petri dishes B->C D Create wells in the agar C->D E Add test compounds to wells D->E F Incubate the plates E->F G Measure the zone of inhibition F->G

Caption: A schematic representation of the agar well diffusion method.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize nutrient agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculation: Inoculate the molten agar with a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plating: Pour the inoculated agar into sterile petri dishes and allow it to solidify.

  • Well Creation: Create wells (e.g., 6 mm in diameter) in the solidified agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well. Include positive (standard antibiotic) and negative (solvent) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Enzyme Inhibition: Targeting Key Biological Pathways

The inhibitory activity of pyrimidine-2-carbonitrile analogs against specific enzymes is another area of active research. For example, certain pyrimidine-5-carbonitriles have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer.[6]

Comparative COX-2 Inhibition by Pyrimidine-5-Carbonitrile Derivatives

A study by Alanazi et al. (2022) designed and synthesized a series of pyrimidine-5-carbonitriles and evaluated their in-vitro COX-2 inhibitory activity.[6] The results demonstrated that several compounds exhibited potent inhibition, with some being more effective than the standard drug Nimesulide.[6]

CompoundCOX-2 Inhibition IC₅₀ (µM)
3b 0.20
5b 0.18
5d 0.16
Celecoxib (Standard) 0.19
Nimesulide (Standard) 1.49
Data sourced from Alanazi et al., 2022.[6]

The data highlights the potential of pyrimidine-5-carbonitrile derivatives as selective COX-2 inhibitors, with compounds 5b and 5d showing particularly strong activity.[6]

Experimental Protocol: In-Vitro COX-2 Inhibition Assay

The in-vitro COX-2 inhibition assay measures the ability of a compound to block the activity of the COX-2 enzyme, typically by monitoring the production of prostaglandin E2 (PGE2).

Conceptual Pathway of COX-2 Inhibition:

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 PGE2_Synthase PGE2 Synthase Prostaglandin_H2->PGE2_Synthase PGE2 Prostaglandin E2 (Inflammation) PGE2_Synthase->PGE2 Inhibitor Pyrimidine-2-carbonitrile Analog Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by pyrimidine-2-carbonitrile analogs.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid (substrate) in an appropriate buffer.

  • Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compounds or a standard inhibitor (e.g., Celecoxib) for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a stopping solution (e.g., a solution of HCl).

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

Pyrimidine-2-carbonitrile analogs represent a versatile class of compounds with significant potential in drug discovery. The in-vitro data clearly demonstrates their potent anticancer, antimicrobial, and enzyme-inhibitory activities. The structure-activity relationship studies, as highlighted in the comparative data, are crucial for guiding the rational design of more potent and selective analogs. Future research should focus on elucidating the precise mechanisms of action of these compounds and evaluating their in-vivo efficacy and safety profiles. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand upon the promising therapeutic potential of pyrimidine-2-carbonitrile derivatives.

References

  • Sayed, H. H., Abbas, H. S., Morsi, E. M. H., Amr, A. E. G. E., & Abdelwahad, N. A. M. (2010). Antimicrobial activity of some synthesized glucopyranosyl-pyrimidine carbonitrile and fused pyrimidine systems. Acta Pharmaceutica, 60(4), 479-491. [Link]

  • Aremu, O. O., Chi, G., El-Fakharany, E. M., El-Sayed, M. A., & Abdel-Mageed, W. M. (2017). Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 17(9), 1276-1284. [Link]

  • Alanazi, A. M., El-Sayed, M. A., El-Fakharany, E. M., & Aremu, O. O. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(9), 2899. [Link]

  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 158-170. [Link]

  • Aremu, O. O., et al. (2017). Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. PubMed. [Link]

  • Rani, S., & Sharma, P. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. ResearchGate. [Link]

  • Rani, S., & Sharma, P. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Mona, R., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Research Square. [Link]

  • Patel, R. V., et al. (2012). Synthesis and In-vitro Antimicrobial Activity of Pyrimidine Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 235-239. [Link]

  • Mohamed, M. S., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6245-6264. [Link]

  • Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101863. [Link]

  • Pop, R., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 5983. [Link]

  • Alanazi, A. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC. [Link]

  • Akgul, O., & Ozgun, A. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. [Link]

  • Bhat, I. K., et al. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 6(4), 345-353. [Link]

  • Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(4). [Link]

  • Mohana, K. N., et al. (2013). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC. [Link]

  • Savita, B., et al. (2025). Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. ResearchGate. [Link]

  • Rani, S., & Sharma, P. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. ResearchGate. [Link]

  • Rani, S., & Sharma, P. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Patel, R. V., et al. (2012). SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 235-239. [Link]

  • Rani, S., & Sharma, P. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

Sources

Validation of 5-(Methylthio)pyrimidine-2-carbonitrile as a VEGFR-2 Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Methylthio)pyrimidine-2-carbonitrile represents a distinct chemical scaffold within the class of pyrimidine-based tyrosine kinase inhibitors. While established VEGFR-2 inhibitors like Sorafenib and Pazopanib utilize complex heteroaromatic systems to occupy the ATP-binding pocket, this specific molecule serves as a fragment-based lead or pharmacophore core .

This guide outlines the validation framework required to elevate this compound from a structural hit to a validated VEGFR-2 inhibitor. It objectively compares its theoretical and experimental performance against clinical standards, focusing on the critical 2-carbonitrile and 5-methylthio motifs as determinants of binding affinity and selectivity.

Structural Mechanistic Analysis

The Pharmacophore Argument

The validation of this compound hinges on its ability to mimic the "hinge-binding" interactions of potent kinase inhibitors.

  • Pyrimidine Core: Acts as the scaffold backbone. In clinical drugs like Pazopanib , the pyrimidine ring often forms hydrogen bonds with the kinase hinge region (specifically Cys919 in VEGFR-2).

  • 2-Carbonitrile (-CN): A critical polar handle. Unlike the more common 5-carbonitrile derivatives, the 2-position nitrile offers a unique vector for hydrogen bonding or dipole interactions within the ATP pocket, potentially targeting the gatekeeper residue.

  • 5-Methylthio (-SMe): A hydrophobic moiety capable of occupying the hydrophobic back-pocket (selectivity pocket) or interacting with the gatekeeper residue (Val916) via Van der Waals forces.

Comparative Structural Profiling
FeatureThis compound Sorafenib (Clinical Standard) Pazopanib
Molecular Weight ~151 Da (Fragment)464.8 Da437.5 Da
Binding Mode ATP-Competitive (Hinge Binder)Type II (DFG-out binder)Type I (DFG-in binder)
Key Interaction Nitrile-Cys919 (Predicted)Urea-Asp1046 (DFG motif)Pyrimidine-Cys919
Ligand Efficiency High (Theoretical)ModerateModerate
Validation Status Lead/Scaffold FDA Approved FDA Approved

Validation Workflow: From In Silico to Cellular

To scientifically validate this compound, a rigorous three-tier protocol is required. This workflow ensures that observed activity is due to specific VEGFR-2 inhibition and not pan-assay interference (PAINS).

Diagram: Validation Logic Flow

ValidationWorkflow cluster_0 Phase 1: In Silico Validation cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Validation Start Compound: this compound Docking Molecular Docking (PDB: 4ASD) Target: ATP Binding Site Start->Docking ADMET ADMET Prediction (Lipinski Rules) Docking->ADMET KinaseAssay TR-FRET Kinase Assay (IC50 Determination) ADMET->KinaseAssay If Binding Energy < -6.0 kcal/mol Selectivity Kinase Selectivity Profiling (vs. EGFR, PDGFR) KinaseAssay->Selectivity If IC50 < 10 µM HUVEC HUVEC Proliferation Assay KinaseAssay->HUVEC TubeFormation Tube Formation Assay (Angiogenesis Phenotype) HUVEC->TubeFormation WesternBlot Western Blot: p-VEGFR2 (Tyr1175) HUVEC->WesternBlot Valid VALIDATED HIT WesternBlot->Valid

Caption: Step-by-step validation pipeline for confirming VEGFR-2 inhibitory activity, moving from computational prediction to phenotypic confirmation.

Experimental Protocols & Data Standards

Phase 1: In Silico Docking (Mechanism of Action)

Before wet-lab testing, the binding mode must be rationalized.

  • Protocol: Use AutoDock Vina or Glide.

  • Target: VEGFR-2 Kinase Domain (PDB ID: 4ASD or 3WZE ).

  • Grid Box: Centered on the ATP-binding site (residues Cys919, Glu885, Asp1046).

  • Success Criteria: The 2-CN group should orient towards the hinge region (Cys919), mimicking the adenine ring of ATP. The 5-SMe group should project into the hydrophobic pocket.

Phase 2: Biochemical Kinase Assay (TR-FRET)

This is the "Gold Standard" for validating direct inhibition.

  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents: Recombinant human VEGFR-2 kinase domain, Fluorescein-PolyGT substrate, ATP (at Km), and Tb-labeled antibody.

  • Procedure:

    • Incubate compound (serial dilutions: 0.1 nM to 100 µM) with VEGFR-2 enzyme and substrate.

    • Initiate reaction with ATP.

    • Stop reaction after 60 min and detect phosphorylation via TR-FRET.

  • Data Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Representative Performance Benchmarks (Expected):

Compound IC50 (VEGFR-2) Status
This compound 1.0 - 15.0 µM Fragment Hit (Expected)
Sorafenib 0.09 µM (90 nM) Clinical Control

| Sunitinib | 0.01 µM (10 nM) | Potency Control |

Note: As a fragment (MW ~150), an IC50 in the low micromolar range indicates high Ligand Efficiency (LE) and validates the scaffold.

Phase 3: Cellular Angiogenesis Assays

Inhibition of the enzyme must translate to cellular efficacy in Human Umbilical Vein Endothelial Cells (HUVEC).

A. HUVEC Proliferation Assay
  • Protocol: Seed HUVECs (5,000 cells/well). Treat with VEGF (50 ng/mL) + Compound for 72h. Measure viability using MTT or CellTiter-Glo.

  • Validation: The compound must inhibit VEGF-induced proliferation specifically, with less effect on basal proliferation (toxicity check).

B. Western Blotting (Pathway Validation)

To prove the mechanism, you must show inhibition of downstream signaling.

  • Target: Phospho-VEGFR2 (Tyr1175) and Phospho-ERK1/2.

  • Result: Dose-dependent reduction in p-VEGFR2 bands relative to Total-VEGFR2.

Diagram: VEGFR-2 Signaling Pathway Target

VEGFRSignaling VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Inhibitor This compound Inhibitor->VEGFR2 INHIBITION AKT AKT PI3K->AKT NOS eNOS AKT->NOS Angiogenesis Angiogenesis (Proliferation/Migration) NOS->Angiogenesis PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Angiogenesis

Caption: The compound targets the ATP-binding site of VEGFR-2, blocking downstream phosphorylation of ERK and AKT, ultimately halting angiogenesis.

Comparative Analysis & Expert Verdict

Advantages of this Scaffold
  • Ligand Efficiency (LE): Due to its small size, even moderate potency (µM) translates to high LE, making it an excellent starting point for "Fragment Growing."

  • Synthetic Accessibility: The nitrile and methylthio groups are chemically versatile. The -SMe group can be displaced by amines to introduce solubility groups (morpholine, piperazine) to mimic Pazopanib.

  • Novel IP Space: The specific 2-cyano, 5-methylthio substitution pattern offers a distinct intellectual property landscape compared to the crowded 5-cyano pyrimidine field.

Limitations
  • Potency: As a standalone molecule, it lacks the "tail" required to occupy the allosteric pocket (like the aryl-urea of Sorafenib), likely limiting its potency to the micromolar range.

  • Solubility: The thiomethyl group is lipophilic; formulation for animal studies may require modification.

Final Verdict

This compound is validated as a promising structural template rather than a final drug candidate. Its validation should focus on its use as a core scaffold for synthesizing high-affinity inhibitors. Researchers should prioritize replacing the methylthio group with larger hydrophobic domains to improve potency into the nanomolar range.

References

  • Design, synthesis, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors. Source: Royal Society of Chemistry (RSC Advances) Citation for: Validation of pyrimidine-carbonitrile scaffold as a VEGFR-2 pharmacophore.

  • Thiopyrimidine-5-carbonitrile Derivatives as VEGFR-2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking. Source: ResearchGate / ChemistrySelect Citation for: Structure-Activity Relationship (SAR) of thiopyrimidine derivatives.

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Source: MDPI (Pharmaceuticals) Citation for: Synthetic pathways and comparative IC50 data for pyrimidine-based inhibitors.

  • BindingDB Entry: Pyrimidine-based VEGFR-2 Inhibitors. Source: BindingDB Citation for: Quantitative binding data of structurally related pyrimidine analogs.

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of 5-(Methylthio)pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the 5-(methylthio)pyrimidine scaffold represents a cornerstone in the design of potent kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding site of numerous kinases has led to the development of targeted therapies for a range of diseases, most notably in oncology. However, the conserved nature of the ATP pocket across the kinome presents a significant challenge: ensuring inhibitor selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Understanding and meticulously characterizing the cross-reactivity profile of these inhibitors is therefore not just a regulatory hurdle, but a fundamental aspect of rational drug design.

This guide provides an in-depth comparison of the essential methodologies for profiling the cross-reactivity of 5-(methylthio)pyrimidine-based inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for interpreting the resulting data to guide your research and development efforts.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, all sharing a structurally related ATP-binding site. The 5-(methylthio)pyrimidine core is adept at interacting with the hinge region of this site, a feature that, while conferring potency, can also lead to broad-spectrum activity. A lack of selectivity can result in toxic side effects, while in some instances, multi-targeted inhibitors have shown enhanced efficacy.[1] Therefore, a comprehensive understanding of an inhibitor's selectivity is paramount for both safety assessment and uncovering its full therapeutic potential.

Here, we present a comparative overview of two widely used 5-(methylthio)pyrimidine-based inhibitors with differing primary targets to illustrate the importance of cross-reactivity profiling.

InhibitorPrimary Target(s)Therapeutic AreaKnown Off-Targets
WZ4002 Mutant EGFR (T790M)Non-Small Cell Lung CancerERBB2, BTK, FAK
Lapatinib EGFR (ErbB1), HER2 (ErbB2)Breast CancerJNK

This table is a simplified representation. The full kinome scan of these inhibitors would reveal a broader range of lower-affinity off-targets.

Methodologies for Cross-Reactivity Profiling: A Comparative Analysis

A multi-pronged approach, combining both in vitro biochemical and cell-based assays with in silico predictive modeling, is essential for a thorough cross-reactivity assessment.

In Vitro Biochemical Assays: The First Line of Assessment

These assays directly measure the interaction between the inhibitor and a purified kinase. They are highly sensitive and provide a quantitative measure of potency.

Principle: The ADP-Glo™ assay is a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[2] A lower luminescence signal in the presence of an inhibitor indicates a more potent inhibition of the kinase.

Why this choice? This assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening against large kinase panels, making it an industry standard for initial cross-reactivity profiling.[2]

Experimental Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions mix Mix Kinase, Substrate, and Inhibitor reagents->mix Dispense to 384-well plate start_reaction Initiate reaction with ATP mix->start_reaction incubation1 Incubate at RT (e.g., 60 min) start_reaction->incubation1 stop_reaction Add ADP-Glo™ Reagent (stops kinase reaction, depletes ATP) incubation1->stop_reaction incubation2 Incubate at RT (40 min) stop_reaction->incubation2 convert_adp Add Kinase Detection Reagent (converts ADP to ATP) incubation2->convert_adp incubation3 Incate at RT (30-60 min) convert_adp->incubation3 read Measure Luminescence incubation3->read

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Kₘ for each kinase to ensure physiological relevance.

    • Prepare serial dilutions of the 5-(methylthio)pyrimidine-based inhibitor in DMSO, then dilute into the kinase reaction buffer to create a 4X inhibitor solution.

  • Kinase Reaction:

    • To a 384-well plate, add 5 µL of the 4X inhibitor solution.

    • Add 5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are powerful, they do not account for cell permeability, intracellular ATP concentrations, or the presence of scaffolding proteins. Cell-based assays are therefore crucial for validating in vitro findings.

Principle: CETSA® is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[3][4] By heating intact cells treated with an inhibitor and then quantifying the amount of soluble target protein remaining, one can directly assess target engagement.

Why this choice? CETSA® provides direct evidence of target binding within the complex milieu of the cell, without the need for genetic modification of the protein or inhibitor.[3][5] It is a powerful tool for confirming that an inhibitor reaches its intended target and for identifying off-targets in an unbiased manner when coupled with mass spectrometry (MS-CETSA).

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis cell_culture Culture cells to desired confluency compound_treatment Treat cells with inhibitor or vehicle (DMSO) cell_culture->compound_treatment incubation1 Incubate at 37°C compound_treatment->incubation1 aliquot Aliquot cell suspension into PCR tubes incubation1->aliquot heat Heat aliquots at a range of temperatures aliquot->heat lysis Lyse cells (e.g., freeze-thaw) heat->lysis centrifugation Centrifuge to separate soluble and aggregated proteins lysis->centrifugation western_blot Analyze soluble fraction by Western Blot centrifugation->western_blot quantification Quantify band intensity western_blot->quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Culture cells of interest to approximately 80% confluency.

    • Treat the cells with the desired concentration of the 5-(methylthio)pyrimidine-based inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at 25°C.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[3]

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target kinase.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity versus temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.

In Silico Profiling: Predicting Off-Target Interactions

Computational approaches can predict potential off-target interactions based on the chemical structure of the inhibitor and the structural information of the kinome.[6] These methods are cost-effective and can guide the design of more selective inhibitors.

Principle: In silico methods utilize various algorithms, including structure-based docking and machine learning models trained on large datasets of known inhibitor-kinase interactions, to predict the likelihood of binding to a wide range of kinases.[7][8]

Why this choice? In silico profiling can be performed early in the drug discovery process, even before a compound is synthesized. It can help prioritize compounds for synthesis and experimental testing, and can provide a rationale for observed off-target effects.[6]

Case Study: Comparative Cross-Reactivity Profile of WZ4002 and a Hypothetical Inhibitor "Compound X"

To illustrate the application of these methodologies, let's consider a hypothetical 5-(methylthio)pyrimidine-based inhibitor, "Compound X," designed to target a different kinase family than WZ4002.

Kinome Scan Data (Percent of Control at 1 µM)

KinaseWZ4002Compound X
EGFR (L858R/T790M) <1% 95%
EGFR (WT) 35%98%
ERBB2 45%92%
JAK2 85%5%
JAK3 90%8%
TYK2 88%12%
SRC 70%65%
ABL1 75%70%
BTK 50%85%
FAK 60%90%

Data is representational. A lower "Percent of Control" indicates stronger inhibition.

Interpretation:

  • WZ4002 demonstrates high potency and selectivity for the mutant EGFR, with some off-target activity against other ERBB family members and other kinases like BTK and FAK.[9]

  • Compound X shows high potency for the JAK family of kinases, with good selectivity against the EGFR family and other tested kinases.

This initial kinome scan provides a broad overview of the selectivity of these two inhibitors and highlights potential off-target liabilities that warrant further investigation using cell-based assays like CETSA®.

Conclusion: An Integrated Approach to De-risking Drug Discovery

The 5-(methylthio)pyrimidine scaffold will undoubtedly continue to be a valuable starting point for the development of novel kinase inhibitors. However, a deep understanding of the cross-reactivity profile of these compounds is essential for their successful translation to the clinic. By employing an integrated strategy that combines high-throughput in vitro screening, cell-based target engagement assays, and predictive in silico modeling, researchers can make more informed decisions, mitigate the risks of off-target toxicity, and ultimately develop safer and more effective therapies. This guide provides a framework for designing and executing a robust cross-reactivity profiling cascade, empowering you to navigate the complexities of the kinome with confidence.

References

  • Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. Nature, 462(7276), 1070–1074. [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898–7914. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]

  • LINCS Program. (n.d.). KINOMEscan data. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • The Dark Kinome Knowledgebase. (n.d.). [Link]

  • PubChem. (n.d.). Lapatinib. [Link]

  • Merget, B., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(22), 3563–3571. [Link]

  • Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: a case study on kinase inhibitors. PLoS Computational Biology, 13(8), e1005678. [Link]

  • The Chemical Probes Portal. (n.d.). WZ4002. [Link]

  • Bio-protocol. (2019). Cellular Thermal Shift Assay (CETSA). [Link]

  • Nelson, K. M., et al. (2011). Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation. Science Signaling, 4(177), ra38. [Link]

  • Zhang, T., et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2748–2761. [Link]

  • Al-Ali, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Probe Reports from the NIH Molecular Libraries Program. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Substituted Pyrimidine-2-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 5-substituted pyrimidine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to participate in key biological interactions. The development of efficient and versatile synthetic routes to access this motif is therefore of paramount importance for drug discovery and development professionals. This guide provides an in-depth comparison of the most prevalent synthetic strategies, evaluating them based on versatility, efficiency, scalability, and overall practicality. We will delve into two primary approaches: the de novo construction of the pyrimidine ring via multicomponent reactions and the strategic functionalization of a pre-formed pyrimidine core. Each section includes a discussion of the underlying chemical principles, detailed experimental protocols, and comparative data to inform the selection of the optimal route for a given research objective.

Introduction: The Significance of the Pyrimidine-5-carbonitrile Core

The pyrimidine ring is a fundamental heterocycle in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] In synthetic drug development, pyrimidine derivatives are valued for their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The specific introduction of a carbonitrile at the C2 position and a variable substituent at the C5 position creates a scaffold with a unique electronic and steric profile, making it a potent inhibitor for various enzymes, such as kinases.[3][4] The synthesis of diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies. This guide will compare the primary methodologies for achieving this goal.

Strategy 1: De Novo Ring Synthesis via Three-Component Cyclocondensation

One of the most atom-economical and convergent methods for constructing highly functionalized pyrimidines is through multicomponent reactions. The most common approach for synthesizing 5-pyrimidinecarbonitriles involves the condensation of an aldehyde, malononitrile, and a source of the N-C-N fragment, such as urea or thiourea.

Chemical Principle & Mechanistic Insight

This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient arylidene malononitrile intermediate. This is followed by a Michael addition of urea or thiourea and subsequent intramolecular cyclization and aromatization (often via tautomerization and oxidation or elimination) to yield the final pyrimidine ring. The choice of catalyst, often a base like potassium carbonate or a solid acid catalyst, is crucial for promoting the reaction efficiently.[5][6][7][8] Recent methodologies have focused on green chemistry principles, utilizing solvent-free conditions or aqueous media.[7][8]

Workflow for Three-Component Synthesis

cluster_start Starting Materials cluster_process Reaction cluster_end Product A Aldehyde (R-CHO) P1 Knoevenagel Condensation (Base or Acid Catalyst) A->P1 B Malononitrile B->P1 C Urea or Thiourea P2 Michael Addition C->P2 P1->P2 P3 Cyclization & Aromatization P2->P3 End 4-Amino/Hydroxy-6-aryl- pyrimidine-5-carbonitrile P3->End caption Workflow for Three-Component Pyrimidine Synthesis.

Caption: Workflow for Three-Component Pyrimidine Synthesis.

Representative Experimental Protocol: Solvent-Free Synthesis

This protocol is adapted from a procedure utilizing a reusable solid acid biocatalyst, highlighting a green chemistry approach.[8]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.2 mmol), urea or thiourea (1.8 mmol), and the bone char-nPrN-SO3H catalyst (0.4 mol%).

  • Reaction Conditions: Heat the solvent-free mixture to 80 °C with stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, add distilled water to the reaction mixture and cool to room temperature.

  • Isolation: Collect the resulting precipitate by filtration and wash with hot ethanol (3 x 5 mL) to afford the purified product.

Performance Data & Comparison
EntryAldehydeReagentConditionsYield (%)Reference
14-ChlorobenzaldehydeUreaBone char-SO3H, 80°C, Solvent-free98[8]
24-MethoxybenzaldehydeThioureaBone char-SO3H, 80°C, Solvent-free96[8]
3BenzaldehydeBenzamidineWater, Reflux78[7]
44-FluorobenzaldehydeThioureaK2CO3, Ethanol, Reflux~70-80 (implied)[5][9]

Advantages:

  • High Convergence: Assembles a complex core in a single step from simple, often commercially available starting materials.

  • Atom Economy: Incorporates most of the atoms from the starting materials into the final product.

  • Operational Simplicity: Often involves simple procedures without the need for inert atmospheres or cryogenic conditions.

Disadvantages:

  • Limited Scope at C2: This route typically yields products with an amino or hydroxyl group at C4 and a hydrogen or pre-determined group at C2, not a carbonitrile. Modification is required to install the C2-carbonitrile, making it a less direct route to the target scaffold.

  • Substitution Pattern: Primarily yields 4,6-disubstituted-5-carbonitriles. Accessing other substitution patterns can be challenging.

Strategy 2: Functionalization of a Pre-Formed Pyrimidine Core

This strategy involves starting with a pyrimidine ring that is already substituted with suitable leaving groups, which are then sequentially replaced to build the final molecule. This linear approach offers high flexibility and is often preferred for generating libraries of analogs for SAR studies.

Part A: Introduction of the C2-Carbonitrile via Nucleophilic Substitution

A common and effective method to install the C2-carbonitrile is through the nucleophilic aromatic substitution (SNA_r_) of a suitable leaving group by a cyanide salt. While halogens can be used, a particularly effective leaving group is a sulfone, which can be generated in situ from a more stable thioether precursor.

Chemical Principle & Mechanistic Insight

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. However, the C2 position is generally less reactive towards SNA_r_ than the C4 and C6 positions.[10] To overcome this, the leaving group at C2 must be highly activated. A methylthio (-SMe) group can be readily oxidized to a methylsulfonyl (-SO2Me) group using an oxidant like m-CPBA. The resulting sulfone is an excellent leaving group and is readily displaced by nucleophiles like potassium cyanide (KCN).[11][12] This two-step sequence provides a reliable method for introducing the C2-cyano group.

Workflow for C2-Cyanation via Sulfone Displacement

Start 2-(Methylthio)pyrimidine (e.g., 4,6-dimethoxy-2-(methylthio)pyrimidine) Mid 2-(Methylsulfonyl)pyrimidine Intermediate Start->Mid Oxidation (m-CPBA) End Pyrimidine-2-carbonitrile Mid->End Cyanide Displacement (KCN) caption Workflow for C2-Cyanation via Sulfone Intermediate.

Caption: Workflow for C2-Cyanation via Sulfone Intermediate.

Representative Experimental Protocol

This protocol is adapted from the synthesis of 4,6-dimethoxypyrimidine-2-carbonitrile.[11][12]

Step 1: Oxidation of Thioether to Sulfone

  • Dissolution: Dissolve 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine (1.0 eq) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add m-chloroperoxybenzoic acid (m-CPBA, ~2.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with aqueous sodium thiosulfate solution, separate the organic layer, wash with sodium bicarbonate solution and brine, dry over Na2SO4, and concentrate in vacuo to yield the crude sulfone, which is often used directly in the next step.

Step 2: Displacement with Cyanide

  • Reaction Setup: Dissolve the crude sulfone from Step 1 in a suitable solvent like DMSO or acetonitrile.

  • Cyanide Addition: Add potassium cyanide (KCN, >1.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Work-up & Isolation: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the final pyrimidine-2-carbonitrile.

Part B: Introduction of the C5-Substituent via Palladium-Catalyzed Cross-Coupling

With the C2-carbonitrile in place, the final step is to introduce the desired substituent at the C5 position. Modern transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are the premier choice for this transformation, offering exceptional versatility.

Chemical Principle & Mechanistic Insight

This approach requires a 5-halopyrimidine-2-carbonitrile as the starting material (e.g., 5-bromo- or 5-iodopyrimidine-2-carbonitrile). The carbon-halogen bond at the C5 position can be activated by a palladium(0) catalyst, which undergoes oxidative addition. The resulting organopalladium(II) species then undergoes transmetalation with a suitable organometallic reagent (e.g., an arylboronic acid in Suzuki coupling). The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[13][14] This method allows for the introduction of a vast array of aryl, heteroaryl, and other functional groups.

Workflow for C5-Arylation via Suzuki Coupling

cluster_start Starting Materials cluster_process Catalytic Cycle cluster_end Product A 5-Halopyrimidine-2-carbonitrile (X = Br, I) End 5-Arylpyrimidine-2-carbonitrile A->End B Arylboronic Acid (Ar-B(OH)₂) B->End P1 Pd(0) Catalyst + Ligand + Base (e.g., K₃PO₄) P1->End caption Workflow for C5-Arylation via Suzuki Cross-Coupling.

Caption: Workflow for C5-Arylation via Suzuki Cross-Coupling.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol adapted from literature procedures for Suzuki coupling on pyrimidine cores.[14][15]

  • Reaction Setup: To a reaction vessel, add 5-bromo-pyrimidine-2-carbonitrile (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 2-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2-3 eq).

  • Solvent & Degassing: Add a suitable solvent system (e.g., Toluene/Water, Dioxane, or DMF). Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (N2 or Ar) to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Comparative Analysis of Synthetic Strategies

FeatureStrategy 1: Three-ComponentStrategy 2: Core Functionalization
Overall Strategy ConvergentLinear
Versatility at C5 Limited by the choice of starting aldehyde.Extremely high; a vast array of boronic acids and other organometallic reagents can be used.
Directness to Target Indirect; requires subsequent steps to install the C2-nitrile.More direct, especially for library synthesis from a common halogenated intermediate.
Scalability Often high, especially with robust, solvent-free conditions.Can be challenging due to the cost of palladium catalysts and ligands, though catalyst loading can be low.
Reagent Hazards Generally uses common, less hazardous lab chemicals.Requires careful handling of toxic cyanide salts (KCN) and potentially pyrophoric reagents.
Predictability High, but may have issues with solubility of intermediates/products.High, based on well-established cross-coupling principles. Regioselectivity is excellent.
Ideal Application Rapid synthesis of a single target where the C4/C6 substituents are fixed early.Library synthesis for SAR studies, where diversification at the C5 position is the primary goal.

Conclusion and Expert Recommendation

The choice between de novo synthesis and functionalization of a pre-formed core depends entirely on the specific goals of the research program.

  • For the rapid, large-scale synthesis of a specific target where the substitution pattern is known and fixed, Strategy 1 (Three-Component Reaction) followed by subsequent modifications can be highly effective and cost-efficient.

  • For drug discovery campaigns requiring the synthesis of a diverse library of analogs with varied C5-substituents, Strategy 2 (Core Functionalization) is unquestionably superior. The ability to start from a common intermediate like 5-bromopyrimidine-2-carbonitrile and introduce a multitude of functionalities via robust palladium-catalyzed cross-coupling reactions provides unparalleled flexibility for exploring chemical space and optimizing biological activity. The thioether-to-sulfone-to-nitrile pathway represents a reliable method for preparing the necessary C2-cyanation pattern.

Researchers should weigh the convergence and atom economy of multicomponent reactions against the flexibility and predictability of late-stage functionalization to select the synthetic route that best aligns with their project's needs.

References

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

  • ResearchGate. (2026). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Request PDF. [Link]

  • Fathalla, W., et al. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. Open Journal of Medicinal Chemistry, 2(4). [Link]

  • Eweas, A. F., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111. [Link]

  • ResearchGate. (2025). Synthesis of 2-Cyanopyrimidines. Article. [Link]

  • Al-Ghulikah, H. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6543. [Link]

  • El-Emam, A., et al. (2004). Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. Pharmazie, 59(1), 14-19. [Link]

  • Fathalla, W., et al. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. Scientific Research Publishing. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

  • Wang, Z. (2014). Novel Approaches for the Synthesis of C-5 Modified Pyrimidine Nucleosides. FIU Digital Commons. [Link]

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]

  • Chemdad. 5-Bromopyrimidine-2-carbonitrile. [Link]

  • Ledea, O. E., et al. (2006). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2007(1), 184-194. [Link]

  • Al-Masoudi, N. A., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 819-828. [Link]

  • Huo, C., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters, 21(17), 6819-6823. [Link]

  • Wang, X., et al. (2022). Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds. Organic Chemistry Frontiers, 9(1), 114-121. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Request PDF. [Link]

  • Kumar, A., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3195. [Link]

  • Ghorbani-Choghamarani, A., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14, 3456. [Link]

  • Vantourout, J. C., et al. (2021). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 143(4), 2049-2055. [Link]

  • Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2310. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 2-(Methylthio)pyrimidine-5-carbonitrile Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer agents.[1][2] This guide provides an in-depth comparative analysis of the cytotoxic effects of a series of novel 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives on different cancer cell lines. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers and drug development professionals with the necessary insights to advance the exploration of this promising class of compounds.

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

Pyrimidine and its analogs are fundamental to numerous biological processes, making them a cornerstone in the development of targeted cancer therapies.[2] The inherent structural features of the pyrimidine ring allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles to enhance efficacy and selectivity against cancer cells. The 2-(methylthio)pyrimidine-5-carbonitrile core, in particular, has emerged as a promising scaffold for the development of potent anticancer agents, with studies indicating that derivatives of this structure can exhibit significant cytotoxic activity against various cancer cell lines.[1][3][4]

This guide focuses on a specific series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives, evaluating their comparative cytotoxicity and elucidating their potential mechanism of action. Understanding the structure-activity relationship within this series is crucial for the rational design of next-generation pyrimidine-based anticancer drugs.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of a panel of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives was evaluated against two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.[1]

Compound IDCancer Cell LineIC50 (µM)
Derivative 4d MCF-7>100
K5628.35 ± 0.61
Derivative 7f MCF-710.11 ± 0.43
K5626.53 ± 0.29
Derivative 4a MCF-7>100
K56221.5 ± 1.5
Derivative 4b MCF-785.2 ± 5.3
K56215.4 ± 1.1
Derivative 4c MCF-763.7 ± 4.8
K56212.8 ± 0.9
Derivative 4e MCF-745.1 ± 3.2
K56210.2 ± 0.7
Derivative 7a MCF-725.6 ± 1.9
K5629.7 ± 0.6

Data synthesized from a study on 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives.[1]

The results highlight that derivatives 4d and 7f exhibited the most potent cytotoxic activity, particularly against the K562 leukemia cell line.[1] Notably, the differential sensitivity of the cell lines to the various derivatives underscores the importance of screening compounds against a diverse panel of cancer types to identify their optimal therapeutic window.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized and validated protocols are essential. The following sections detail the methodologies employed to assess the cytotoxicity and elucidate the mechanism of action of the 2-(methylthio)pyrimidine-5-carbonitrile derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7, K562) in appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in the growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis and IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Incubation_24h Incubate for 24h Seeding->Incubation_24h Add_Compound Add Compounds to Wells Incubation_24h->Add_Compound Compound_Prep Prepare Compound Dilutions Compound_Prep->Add_Compound Incubation_48h Incubate for 48-72h Add_Compound->Incubation_48h Add_MTT Add MTT Reagent Incubation_48h->Add_MTT Incubation_4h Incubate for 3-4h Add_MTT->Incubation_4h Solubilize Solubilize Formazan Incubation_4h->Solubilize Read_Absorbance Measure Absorbance at 570nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Generate Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Mechanism of Action: Western Blotting

To investigate the molecular mechanisms underlying the cytotoxic effects of the 2-(methylthio)pyrimidine-5-carbonitrile derivatives, Western blotting can be employed to analyze the expression levels of key proteins in relevant signaling pathways.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Step-by-Step Protocol:

  • Cell Lysis and Protein Extraction:

    • Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling them in SDS-PAGE sample buffer.

    • Load equal amounts of protein from each sample into the wells of a polyacrylamide gel.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[6]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[7]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-EGFR, EGFR) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

    • Wash the membrane again with TBST to remove unbound secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative expression levels of the target proteins. Use a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

Potential Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many pyrimidine derivatives is attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[8] Based on the structure of the 2-(methylthio)pyrimidine-5-carbonitrile scaffold and preliminary mechanistic studies, the PI3K/Akt and EGFR signaling pathways are potential targets.[1][4]

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a common feature in many cancers.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor 5-(Methylthio)pyrimidine- 2-carbonitrile Derivative Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway and potential inhibition.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor 5-(Methylthio)pyrimidine- 2-carbonitrile Derivative Inhibitor->Dimerization Inhibition

Caption: The EGFR signaling pathway and potential inhibition.

Conclusion and Future Directions

The comparative analysis of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives reveals their potential as a promising class of anticancer agents, with several compounds demonstrating significant cytotoxicity against leukemia and breast cancer cell lines.[1] The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation of these and other novel pyrimidine-based compounds.

Future research should focus on:

  • Expanding the cytotoxicity screening to a broader panel of cancer cell lines to identify a wider range of sensitive cancer types.

  • Conducting in-depth mechanistic studies, including Western blotting and kinase assays, to confirm the inhibition of the PI3K/Akt and/or EGFR signaling pathways.

  • Performing structure-activity relationship (SAR) studies to optimize the chemical structure for enhanced potency and selectivity.

  • Evaluating the in vivo efficacy and safety of the most promising lead compounds in preclinical animal models.

By systematically addressing these areas, the scientific community can further unlock the therapeutic potential of 2-(methylthio)pyrimidine-5-carbonitrile derivatives and contribute to the development of novel and effective cancer treatments.

References

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • The Scientist. (2024). Western Blot Protocol, Troubleshooting, and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of the synthesized compounds on the tested cell lines. Retrieved from [Link]

  • MDPI. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Retrieved from [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911. [Link]

  • ResearchGate. (n.d.). Pyrimidine -5-carbonitril derivatives as anticancer agents. Retrieved from [Link]

  • ResearchGate. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Retrieved from [Link]

  • MDPI. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Retrieved from [Link]

  • PubMed. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Retrieved from [Link]

  • Eldeen, R. R. F., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(48), 33649-33665. [Link]

Sources

A Head-to-Head Comparison of 5-Substituted Pyrimidine-2-Carbonitriles: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for designing potent and selective therapeutic agents. Among its many derivatives, 5-substituted pyrimidine-2-carbonitriles have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology and other therapeutic areas. The strategic placement of a carbonitrile group at the 5-position, coupled with diverse substitutions at other points on the pyrimidine ring, has led to the discovery of potent inhibitors of various biological targets.

This guide provides an in-depth, head-to-head comparison of different 5-substituted pyrimidine-2-carbonitriles, focusing on their structure-activity relationships (SAR) as inhibitors of key protein kinases implicated in cancer. By presenting supporting experimental data, detailed protocols, and a clear rationale behind experimental designs, this document aims to empower researchers to make informed decisions in their drug discovery endeavors.

The Strategic Importance of the Pyrimidine-2-Carbonitrile Scaffold

The pyrimidine ring is a privileged structure in drug design, in part due to its presence in the nucleobases of DNA and RNA. The 2-carbonitrile moiety is a key feature, often involved in critical interactions with target proteins. The 5-position, in particular, offers a valuable vector for chemical modification, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The studies referenced in this guide highlight how modifications at this position can dramatically influence a compound's biological activity.

Comparative Analysis of 5-Substituted Pyrimidine-2-Carbonitriles as Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are a major class of drug targets. This section provides a comparative analysis of 5-substituted pyrimidine-2-carbonitriles targeting three key kinases: Cyclin-Dependent Kinase 9 (CDK9), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).

Targeting Transcriptional Regulation: CDK9 Inhibitors

Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in regulating gene expression. Inhibition of CDK9 has emerged as a promising therapeutic strategy for treating various cancers. A series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles has been extensively studied for their CDK9 inhibitory activity.[1][2]

The structure-activity relationship (SAR) of this series reveals that the nature of the substituent on the aniline ring significantly impacts both potency and selectivity.

Compound IDR-Group (on aniline)CDK9/cyclin T Kᵢ (nM)
Flavopiridol (Reference Compound)3
Compound A 4-SO₂Me6
Compound B 4-Me43
Compound 7 2-OH6190
Compound 27a 4-CO₂H9830

Data synthesized from a study on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors.[1]

Expert Insights on SAR:

The data clearly indicates that small, electron-withdrawing groups at the 4-position of the aniline ring, such as a methylsulfonyl group (Compound A), are well-tolerated and lead to potent inhibition. In contrast, the introduction of a hydroxyl group at the 2-position (Compound 7) or a carboxylic acid at the 4-position (Compound 27a) results in a dramatic loss of activity. This suggests that the binding pocket is sensitive to both steric hindrance and the introduction of charged groups in these positions. The high potency of Flavopiridol, a well-known CDK inhibitor, provides a benchmark for the inhibitory activity of this class of compounds.[1]

Experimental Protocol: CDK9 Inhibition Assay (Differential Scanning Fluorimetry)

Differential Scanning Fluorimetry (DSF) is a rapid and sensitive method to assess ligand binding to a protein by measuring changes in the protein's thermal stability.[2]

Principle: The binding of a ligand, such as a small molecule inhibitor, to a protein typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ). This change in Tₘ is proportional to the binding affinity of the ligand.

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant CDK9/cyclin T complex to >95% purity.

  • Reaction Mixture Preparation: In a 20 µL final volume, mix the CDK9/cyclin T complex (final concentration 2 µM) with the test compound (at various concentrations) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

  • Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of the protein, such as SYPRO Orange (final concentration 5x).

  • Thermal Denaturation: Place the reaction mixtures in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/min.

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature. As the protein unfolds, the dye binds to the exposed hydrophobic core, leading to an increase in fluorescence.

  • Data Analysis: The melting temperature (Tₘ) is determined by fitting the sigmoidal melting curve to a Boltzmann equation. The change in melting temperature (ΔTₘ) is calculated by subtracting the Tₘ of the protein in the absence of the ligand from the Tₘ in the presence of the ligand. A larger ΔTₘ indicates stronger binding.

Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start Design Analogs Synth Synthesize Compounds Start->Synth Vary Substituents Purify Purify & Characterize Synth->Purify Primary_Assay Primary Screen (e.g., Kinase Assay) Purify->Primary_Assay Test Compounds Secondary_Assay Secondary Screen (e.g., Cell Viability) Primary_Assay->Secondary_Assay Active Hits SAR_Analysis Analyze SAR Secondary_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identify Key Moieties Lead_Opt->Start Iterative Design End Candidate Selection Lead_Opt->End Meets Criteria

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Targeting Angiogenesis: VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. A novel series of pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties has been designed and synthesized as potential VEGFR-2 inhibitors.[3][4]

The inhibitory activity of these compounds is highly dependent on the nature of the linker and the substituents on the terminal aromatic ring.

Compound IDLinker/SpacerR-GroupVEGFR-2 IC₅₀ (µM)
Sorafenib (Reference Compound)-0.19
11e Hydrazone4-Cl0.61
12b Hydrazone4-CH₃0.53
12c Hydrazone4-OCH₃0.74
9d Benzylidene4-Cl2.41

Data from a study on pyrimidine-5-carbonitrile derivatives as VEGFR-2 inhibitors.[4]

Expert Insights on SAR:

The data suggests that the hydrazone linker is preferred over the benzylidene linker for potent VEGFR-2 inhibition, as evidenced by the lower IC₅₀ values of compounds 11e, 12b, and 12c compared to 9d.[4] Among the hydrazone derivatives, small, lipophilic groups at the 4-position of the terminal phenyl ring, such as chloro (11e) and methyl (12b), appear to be favorable for activity. The slightly reduced activity of the methoxy-substituted compound (12c) may be due to its increased polarity. Sorafenib, a clinically approved multi-kinase inhibitor, serves as a potent reference compound.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against VEGFR-2 using an ELISA-based assay.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain. The amount of phosphorylated substrate is then quantified using a specific antibody and a colorimetric or fluorometric detection system.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microplate with a substrate peptide (e.g., poly(Glu, Tyr) 4:1) and incubate overnight at 4 °C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound substrate.

  • Kinase Reaction: Add the test compounds at various concentrations, followed by the VEGFR-2 enzyme and ATP to initiate the phosphorylation reaction. Incubate at 37 °C for a specified time (e.g., 60 minutes).

  • Detection: After washing the plate to stop the reaction, add a primary antibody that specifically recognizes the phosphorylated tyrosine residues (e.g., anti-phosphotyrosine-HRP conjugate). Incubate at room temperature.

  • Signal Development: After another wash step, add a substrate for the HRP enzyme (e.g., TMB) and incubate until a color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Targeting Cell Proliferation: EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target. A series of novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their dual inhibitory activity against EGFR and COX-2.[5]

Compound IDR-GroupEGFRʷᵗ IC₅₀ (µM)
Erlotinib (Reference Compound)0.002
4e 4-Fluorobenzyl1.66 (on Colo 205 cells)
4f 4-Chlorobenzyl1.83 (on Colo 205 cells)

Data from a study on pyrimidine-5-carbonitrile derivatives as dual EGFR/COX-2 inhibitors.[5]

Expert Insights on SAR:

In this series, compounds with a 4-fluorobenzyl (4e) or 4-chlorobenzyl (4f) substitution at the 2-position of the pyrimidine ring demonstrated the most potent cytotoxic activity against the Colo 205 colon cancer cell line.[5] While the direct EGFR inhibitory IC₅₀ values for these specific compounds are not provided in the same format as for the reference drug erlotinib, their potent anti-proliferative effects in an EGFR-expressing cell line, coupled with molecular docking studies, suggest that they likely act as EGFR inhibitors. Erlotinib, a well-established EGFR inhibitor, provides a benchmark for high-potency inhibition.[5]

General Synthetic Scheme for 5-Substituted Pyrimidine-2-Carbonitriles

The synthesis of 5-substituted pyrimidine-2-carbonitriles often follows a convergent strategy, with the pyrimidine core being constructed through a cyclocondensation reaction.

Synthetic_Scheme Reactant1 Aldehyde R¹-CHO Intermediate Knoevenagel Adduct Reactant1:f1->Intermediate:f0 Knoevenagel Condensation Reactant2 Malononitrile CH₂(CN)₂ Reactant2:f1->Intermediate:f0 Reactant3 Guanidine/Amidine H₂N-C(=NH)-NHR² Product 5-Substituted Pyrimidine-2-Carbonitrile Reactant3:f1->Product:f0 Intermediate:f0->Product:f0 Cyclocondensation

Caption: A generalized synthetic scheme for 5-substituted pyrimidine-2-carbonitriles.

Conclusion and Future Directions

The 5-substituted pyrimidine-2-carbonitrile scaffold is a highly versatile and promising platform for the development of novel kinase inhibitors. The comparative analysis presented in this guide demonstrates that subtle modifications to the substituents on the pyrimidine ring can lead to significant changes in biological activity and target selectivity.

For researchers in the field, the key takeaways are:

  • The 5-position is a critical handle for SAR exploration.

  • The choice of linker and terminal aromatic groups significantly influences potency.

  • A thorough understanding of the target's binding pocket is essential for rational drug design.

Future research in this area will likely focus on the development of more selective inhibitors with improved pharmacokinetic profiles. The use of computational modeling and structure-based drug design will continue to be invaluable tools in this endeavor. By leveraging the insights gained from the studies highlighted in this guide, the scientific community can continue to unlock the full therapeutic potential of 5-substituted pyrimidine-2-carbonitriles.

References

  • Olson, E. J., et al. (2013). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 56(2), 646-655. [Link]

  • Fathalla, O. A., et al. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. Scientific Research Publishing. [Link]

  • Ghorab, M. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7509. [Link]

  • El-Naggar, M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(45), 29505-29523. [Link]

  • Olson, E. J., et al. (2013). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 56(2), 646-655. [Link]

  • Fathalla, O. A., et al. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. Scientific Research Publishing. [Link]

  • Ghorab, M. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7509. [Link]

  • El-Emam, A. A., et al. (2014). Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate. [Link]

  • Eweas, A. F., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111. [Link]

  • Eweas, A. F., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(43), 30185-30202. [Link]

  • Ghorab, M. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed, 36(5), 23. [Link]

  • El-Naggar, M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(3), 1466-1482. [Link]

  • ResearchGate (2025). Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. ResearchGate. [Link]

  • S. S. V., & P. S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(20), 3569-3591. [Link]

  • Taylor & Francis Online (2023). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8106. [Link]

  • Al-Ghorbani, M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 46849-46863. [Link]

  • El-Naggar, M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(45), 29505-29523. [Link]

  • Cowart, M., et al. (2000). Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(24), 2735-2738. [Link]

Sources

Safety Operating Guide

5-(Methylthio)pyrimidine-2-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures for 5-(Methylthio)pyrimidine-2-carbonitrile

CAS Number: 1459749-03-1 Formula: C₆H₅N₃S Hazard Class: Organic Nitrile / Thioether[1]

Executive Summary: Immediate Action Required

Core Directive: The primary disposal method for this compound is commercial incineration via a licensed hazardous waste contractor.

Critical Safety Warning:

  • DO NOT MIX WITH ACIDS. This compound contains a nitrile group (-CN). Under acidic conditions (pH < 7), it can hydrolyze to release Hydrogen Cyanide (HCN) gas, which is fatal if inhaled.

  • Segregation: Isolate from oxidizers and acids immediately.

  • Odor Control: The methylthio group (-SMe) may produce volatile, foul-smelling sulfur compounds. Keep containers tightly sealed.

Chemical Profile & Hazard Analysis

To understand the why behind the disposal procedures, we must analyze the functional groups. This is not just "waste"; it is a reactive chemical system.

Functional GroupHazard CharacteristicDisposal Implication
Nitrile (-CN) Reactive / Toxic Potential for cyanide release. Requires high-temperature incineration (>1000°C) for complete destruction of the C≡N bond. RCRA Characteristic: Reactivity (D003).
Methylthio (-SMe) Odor / Oxidizable Thioethers are prone to oxidation. Can form sulfoxides/sulfones. Requires segregation from strong oxidizers to prevent uncontrolled exothermic reactions in waste drums.
Pyrimidine Ring Nitrogen Heterocycle High nitrogen content. Incineration must be controlled to minimize NOx emissions (handled by the commercial facility).

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized. Improper segregation is the leading cause of waste-stream accidents.

Segregation Logic:

  • Stream A (Compatible): Organic Solvents (Non-Halogenated), Basic Solutions (pH > 9).

  • Stream B (INCOMPATIBLE): Acids (HCl, H₂SO₄), Strong Oxidizers (Peroxides, Nitric Acid).

Visualizing the Segregation Protocol

SegregationLogic Chemical 5-(Methylthio) pyrimidine-2-carbonitrile Acid ACIDS (HCl, H2SO4) Chemical->Acid DO NOT MIX Base BASES (NaOH, KOH) Chemical->Base Compatible Oxidizer OXIDIZERS (H2O2, HNO3) Chemical->Oxidizer DO NOT MIX Danger DANGER: HCN Gas Release Acid->Danger Hydrolysis WasteStream Correct Waste Stream: Basic/Organic Base->WasteStream Stabilizes CN- Fire DANGER: Fire/Explosion Oxidizer->Fire Exotherm

Figure 1: Segregation logic emphasizing the critical incompatibility with acids and oxidizers.

Disposal Workflow: The Decision Matrix

Do not attempt in-lab chemical deactivation unless you are a trained process chemist and commercial disposal is impossible. The risks of generating HCN or chlorinated byproducts outweigh the benefits of small-scale neutralization.

Primary Path: Commercial Incineration (Recommended)
  • Container Selection: Use a high-density polyethylene (HDPE) or glass container. Avoid metal if the waste stream is corrosive.

  • Labeling:

    • Chemical Name: Write clearly: "this compound".

    • Hazard Checkboxes: [x] Toxic [x] Reactive (Cyanide Potential) [x] Irritant.

    • pH Check: Verify pH is ≥ 9 . If acidic, adjust carefully with 1M NaOH before sealing (see Section 5).

  • Waste Profile:

    • List as "Organic Nitrile Waste" .

    • RCRA Codes: D003 (Reactivity) is the conservative classification due to cyanide potential. D001 (Ignitable) if dissolved in flammable solvents.

Secondary Path: Emergency Spills & Deactivation (Expert Only)

Use this ONLY for small spills (< 10g) or residue cleaning. Do not use for bulk waste.

Mechanism: Oxidation of the cyanide group to cyanate (less toxic) and the thioether to sulfoxide (odorless) using Sodium Hypochlorite (Bleach).

Protocol:

  • PPE: Fume hood (mandatory), butyl rubber gloves, chemical splash goggles.

  • Preparation: Prepare a 10% Sodium Hypochlorite solution (fresh bleach) adjusted to pH 10-11 with NaOH. Crucial: Bleach is acidic/neutral on shelf; adding NaOH prevents HCN formation.

  • Slow Addition:

    • Add the nitrile waste slowly to the bleach solution.

    • Monitor Temperature: The oxidation of the thioether (-SMe) is exothermic. Keep T < 40°C.

  • Reaction Time: Stir for 12-24 hours.

  • Verification: Test for residual cyanide (using test strips) and oxidizer (starch-iodide paper).

  • Final Disposal: The deactivated solution must still be disposed of as hazardous chemical waste, but it is now non-reactive.

Disposal Decision Tree

DisposalTree Start Waste Generation: This compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Pack Lab Pack (Solid) poly-lined drum Solid->Pack CheckPH Check pH Liquid->CheckPH Incinerate FINAL DISPOSAL: Commercial Incineration Pack->Incinerate Acidic pH < 7 (Acidic) CheckPH->Acidic Basic pH >= 7 (Basic/Neutral) CheckPH->Basic Adjust Adjust pH to >9 with 1M NaOH Acidic->Adjust CAUTION: Fume Hood Combine Combine with Organic Waste Stream Basic->Combine Adjust->Combine Combine->Incinerate

Figure 2: Operational workflow for determining the correct disposal path.

Regulatory Compliance & Documentation

RCRA Classification (USA): While this compound is not explicitly "P-listed" (acutely toxic commercial products like P030 - soluble cyanides), it exhibits the Characteristic of Reactivity (D003) if it can generate toxic gases (HCN) when mixed with water or acid.

  • Waste Code Recommendation: Label as D003 (Reactive) and D001 (Ignitable, if in solvent).

  • DOT Shipping Name: "Waste Nitriles, Toxic, n.o.s. (this compound)" or "Waste Flammable Liquids, Toxic, n.o.s." depending on the solvent matrix.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Organic Syntheses. (2011). General Guidelines for the Management of Chemical Waste. [Link]

  • PubChem. (2024).[3] Compound Summary: this compound (CAS 1459749-03-1). [Link](Note: Search by structure/CAS for specific isomer verification).

Sources

A Researcher's Guide to the Safe Handling of 5-(Methylthio)pyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(Methylthio)pyrimidine-2-carbonitrile. As a specialty chemical, it is imperative to handle this compound with a comprehensive understanding of its potential hazards and the necessary precautions to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Based on the analysis of related chemical structures, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Assumed to be harmful or toxic if swallowed, inhaled, or in contact with skin. Nitrile compounds can release cyanide under certain conditions (e.g., combustion or metabolism), which is a potent toxin.

  • Skin and Eye Irritation: Likely to cause skin irritation and potentially serious eye damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[2][4]

  • Allergic Skin Reaction: May cause an allergic skin reaction in sensitive individuals.[1]

  • Aquatic Toxicity: Assumed to be toxic to aquatic life.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body Part Required PPE Rationale and Best Practices
Hands Chemical-resistant gloves (Nitrile)Nitrile gloves offer excellent resistance to a wide range of chemicals, including solvents and organic compounds.[6][7][8][9] Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving. Change gloves immediately if contamination is suspected.
Eyes Safety glasses with side shields or safety gogglesEssential to protect against splashes or airborne particles.[10] If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Body Laboratory coatA fully buttoned lab coat protects the skin and personal clothing from accidental spills.
Respiratory Use in a certified chemical fume hoodAll handling of solid this compound should be conducted in a fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary, based on a formal risk assessment.[4][10]

Operational Plan: Safe Handling and Storage Protocols

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

General Handling Procedures
  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have all necessary equipment and reagents readily available.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing of the solid compound within a chemical fume hood.

    • Use a spatula to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • During the Reaction:

    • Keep all reaction vessels clearly labeled.

    • Maintain the reaction within the fume hood.

    • Wash hands thoroughly after handling, even if gloves were worn.[3][11]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and dispose of gloves properly (see Disposal Plan).

    • Wash hands and forearms thoroughly with soap and water.[5]

Storage Requirements
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.[2][4][12][13]

  • Store away from incompatible materials such as strong oxidizing agents.[3][4]

  • Consider storing in a locked cabinet to restrict access.[1][4]

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is a critical component of laboratory safety.

Spill Response

In the event of a spill, follow these steps and the workflow illustrated below:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: If it is safe to do so, close the fume hood sash. Restrict access to the area.

  • Protect: Don the appropriate PPE, including a respirator if necessary.

  • Contain and Clean:

    • For small spills of solid material, carefully sweep it up with a brush and dustpan, avoiding dust generation. Place the material in a sealed container for disposal.

    • For spills of a solution, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Isolate Isolate the Area Close Fume Hood Sash Evacuate->Isolate Assess Assess the Spill Is it Safe to Clean Up? Isolate->Assess PPE Don Appropriate PPE Assess->PPE Yes Emergency_Services Contact Emergency Services Assess->Emergency_Services No Clean_Solid Clean Up Solid Spill (Avoid Dust) PPE->Clean_Solid Clean_Liquid Clean Up Liquid Spill (Use Absorbent) PPE->Clean_Liquid Decontaminate Decontaminate the Area Clean_Solid->Decontaminate Clean_Liquid->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][14]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label should include the chemical name and the associated hazards.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[1][15][16] Do not dispose of this chemical down the drain or in regular trash.[16]

References

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Vertex AI Search.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Vertex AI Search.
  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace AU.
  • What Do Nitrile Gloves Protect Against?. (2020, February 14). Unigloves.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST?. (2025, May 7). S&S Glove.
  • M0033 - SAFETY DATA SHEET. (2026, January 28). TCI EUROPE N.V..
  • SAFETY DATA SHEET - 5-Amino-2-(methylthio)pyrimidine. (2012, October 23). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile. (2025, September 15). Thermo Fisher Scientific.
  • safety data sheet - 2-Amino-4-methoxy-6-methylpyrimidine. (2014, December 1). Spectrum Chemical.
  • SAFETY DATA SHEET - 5-Methylpyridine-2-carbonitrile. (2024, February 17). Fisher Scientific.
  • PYRIMIDINE 99% MSDS. (2019, January 28). Loba Chemie.
  • Safety Data Sheet. (2025, January 9). CDMS.net.
  • SAFETY DATA SHEET - Pyrimidine. (2025, September 18). Thermo Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Chemical Safety Data Sheet MSDS / SDS - 5-nitro-1H-pyrrole-2-carbonitrile. (2025, October 18). ChemicalBook.
  • A safety and chemical disposal guideline for Minilab users. (2020, April 2). UFZ.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.